molecular formula C8H17ClO2S B1293751 1-Octanesulfonyl chloride CAS No. 7795-95-1

1-Octanesulfonyl chloride

Cat. No.: B1293751
CAS No.: 7795-95-1
M. Wt: 212.74 g/mol
InChI Key: WIVNTNLDTMNDNO-UHFFFAOYSA-N
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Description

1-Octanesulfonyl chloride is a useful research compound. Its molecular formula is C8H17ClO2S and its molecular weight is 212.74 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

octane-1-sulfonyl chloride
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H17ClO2S/c1-2-3-4-5-6-7-8-12(9,10)11/h2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIVNTNLDTMNDNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID4027658
Record name 1-Octanesulfonyl chloride
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Molecular Weight

212.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

7795-95-1
Record name 1-Octanesulfonyl chloride
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Record name 1-Octanesulfonyl chloride
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Record name 1-Octanesulfonyl chloride
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Record name 1-Octanesulfonyl chloride
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Record name 1-octanesulphonyl chloride
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Record name 1-OCTANESULFONYL CHLORIDE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

1-Octanesulfonyl Chloride: A Strategic Reagent for Lipophilic Sulfonylation

[1]

Executive Summary

1-Octanesulfonyl chloride (CAS 7795-95-1) is a critical electrophilic reagent used to introduce the octylsulfonyl moiety (

12

11

This guide moves beyond basic property listing to explore the mechanistic nuances of sulfonylation, providing self-validating protocols for high-yield synthesis and surface engineering.[1]

Chemical Profile & Physicochemical Properties[1][2][3][4][5][6][7]

Understanding the physical state and solubility profile of this compound is prerequisite for designing efficient reaction matrices.[1]

Table 1: Physicochemical Specifications

PropertyValueContext for Application
CAS Number 7795-95-1Unique Identifier
Molecular Formula

--
Molecular Weight 212.74 g/mol Stoichiometric calculations
Boiling Point 75 °C @ 0.03 mmHgHigh vacuum required for distillation
Density 1.087 g/mL @ 25 °CDenser than water/THF; sinks in biphasic extraction
Refractive Index

1.460
Purity check via refractometry
Solubility DCM, THF, Toluene,

Incompatible with aqueous nucleophiles without phase transfer
Stability Moisture SensitiveHydrolyzes to sulfonic acid and HCl; store under Argon

Mechanistic Reactivity: The -S Pathway[1]

The reactivity of this compound is governed by the electrophilicity of the sulfur atom.[1] Unlike carbonyl carbons in acyl chlorides, the sulfur atom is hypervalent.[1] The reaction with nucleophiles (amines, alcohols) proceeds via a concerted nucleophilic substitution mechanism (

1
Mechanistic Causality
  • Nucleophilic Attack: The lone pair of the nucleophile (e.g., primary amine) attacks the sulfur center.[1][3]

  • Transition State: A trigonal bipyramidal transition state is formed where the incoming nucleophile and leaving group (Cl) occupy apical positions.[1]

  • Elimination: The chloride ion is expelled, and the base (TEA or Pyridine) deprotonates the intermediate to yield the stable sulfonamide.[1][3]

Diagram 1: Sulfonylation Mechanism & Pathway

GReagentThis compound(Electrophile)TSTransition State[Trigonal Bipyramidal]Reagent->TS Attack at SNuNucleophile(R-NH2 / R-OH)Nu->TS Lone Pair DonationProductSulfonamide / SulfonateTS->Product Cl- DepartureByproductHCl (Salt)TS->Byproduct Base Scavenging

Caption: The

Application in Drug Development: Lipophilic Probes

In medicinal chemistry, this compound is rarely the "warhead" but rather the "anchor."[1] It is used to synthesize sulfonamide bioisosteres of amides to improve metabolic stability and increase half-life.[1]

Strategic Value: The "Octyl Effect"
  • Hydrophobic Interaction: The

    
     chain is ideal for probing deep hydrophobic pockets in enzymes (e.g., proteases or kinases) that accommodate fatty acid-like substrates.[1]
    
  • Permeability: Introducing this moiety can significantly increase the LogP of a lead compound, facilitating passive diffusion across the blood-brain barrier (BBB) or cell membranes.[1]

Protocol: Synthesis of N-Substituted Octanesulfonamides

Standard Operating Procedure (SOP) for SAR Library Generation

Reagents:

  • Substrate: Primary/Secondary Amine (1.0 equiv)[1]

  • Reagent: this compound (1.1 equiv)[1]

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 equiv)[1]

  • Solvent: Anhydrous Dichloromethane (DCM) or THF[1]

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under Argon, dissolve the amine (1.0 mmol) in anhydrous DCM (5 mL).

  • Base Addition: Add TEA (1.5 mmol) via syringe. Cool the mixture to 0 °C using an ice bath to control the exotherm.

  • Reagent Addition: Add this compound (1.1 mmol) dropwise over 5 minutes. Causality: Slow addition prevents localized overheating and double-sulfonylation side products.[1]

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via TLC (stain with KMnO4; sulfonyl chlorides are not UV active, but the product might be).[1]

  • Quench & Workup: Quench with 1M HCl (to remove unreacted amine and pyridine salts). Extract with DCM (3x).[1] Wash organic layer with Brine, dry over

    
    .[1]
    
  • Purification: Concentrate in vacuo. Purify via flash column chromatography (Hexane/EtOAc gradient).

Self-Validation Check:

  • NMR: Look for the disappearance of the N-H peak (if primary amine) and the appearance of the octyl chain signals (

    
     ppm for 
    
    
    ).[1]
  • MS: Confirm

    
     or 
    
    
    .

Application in Material Science: Surface Engineering

This compound is a potent agent for modifying amine-functionalized surfaces (e.g., aminosilane-treated glass or silicon).[1] This creates a robust, hydrophobic monolayer via stable sulfonamide bonds, superior to the hydrolytically unstable amide bonds formed by acyl chlorides.

Workflow: Hydrophobic Surface Modification

Diagram 2: Surface Modification Workflow

SurfaceModStep1Substrate Activation(Glass/Si + O2 Plasma)Step2Aminosilanization(APTES Deposition)Step1->Step2 OH Group ExposureStep3Surface Curing(Formation of -NH2 monolayer)Step2->Step3 Cross-linkingStep4Sulfonylation(1-Octanesulfonyl Cl + Base)Step3->Step4 Nucleophilic AttackStep5Final Surface(Hydrophobic C8-Sulfonamide)Step4->Step5 Covalent Bonding

Caption: Workflow for converting hydrophilic glass into a hydrophobic surface using this compound.

Protocol:

  • Substrate: Clean glass slides with Piranha solution (Caution: Explosive/Corrosive).[1]

  • Amination: Treat with 2% APTES (3-Aminopropyltriethoxysilane) in toluene for 1 hour. Cure at 110 °C.

  • Sulfonylation: Immerse the amine-coated slides in a solution of this compound (10 mM) and TEA (20 mM) in dry Toluene for 12 hours.

  • Validation: Measure Contact Angle. A successful modification will shift the water contact angle from <20° (clean glass) to >90° (hydrophobic).[1]

Handling, Stability, & Safety

Hazard Class: Corrosive (Skin Corr.[1][4] 1B). Storage: Store at 2–8 °C under inert gas (Argon/Nitrogen).

  • Hydrolysis Risk: Reacts violently with water to form 1-octanesulfonic acid and HCl gas.[1]

  • First Aid: In case of skin contact, wash immediately with polyethylene glycol 400, then plenty of water.[1]

  • Waste Disposal: Quench excess reagent with dilute NaOH/ice mixture before disposal into halogenated waste streams.[1]

References

  • ChemicalBook. (2023).[1] this compound Properties and Synthesis. Retrieved from [1]

  • Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009).[1][5] Direct Conversion of Thiols to Sulfonyl Chlorides. Journal of Organic Chemistry, 74(24), 9287–9291.[1][4] Retrieved from [1]

  • Fisher Scientific. (2021).[1] Safety Data Sheet: this compound. Retrieved from [1]

  • Sigma-Aldrich. (2023).[1] Product Specification: this compound.[1][2][3][4][6][7][8][9] Retrieved from [1]

  • Rad, M. N. S., et al. (2009).[1][5] Mild and Efficient Synthesis of Sulfonamides. Synthesis, 3983-3988.[1][5] Retrieved from [1]

1-Octanesulfonyl Chloride: A Mechanistic and Practical Guide for Chemical Synthesis and Surface Engineering

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Octanesulfonyl chloride (CAS 7795-95-1) is a critical organosulfur reagent characterized by an eight-carbon lipophilic tail attached to a highly electrophilic sulfonyl chloride moiety. In drug development and materials science, it serves as a dual-purpose building block: it introduces a hydrophobic octyl chain to modulate bioavailability (LogP) and acts as a robust electrophile for the formation of sulfonamides and sulfonate esters. This guide analyzes its physicochemical behavior, mechanistic reactivity, and applications in synthesizing bioactive scaffolds and functionalizing surfaces.

Part 1: Physicochemical Profile & Chemical Identity

This compound exists as a colorless to pale yellow liquid at room temperature. Its reactivity is defined by the polarization of the S=O bonds, which makes the sulfur atom a hard electrophile, susceptible to attack by nucleophiles such as amines, alcohols, and thiols.

Table 1: Key Physicochemical Properties
PropertyValueContext
CAS Number 7795-95-1Unique Identifier
Molecular Formula C₈H₁₇ClO₂S
Molecular Weight 212.74 g/mol
Boiling Point 75 °C @ 0.03 mmHgHigh vacuum required for distillation
Density 1.087 g/mL @ 25 °CDenser than water
Refractive Index n20/D 1.460
Solubility DCM, THF, Toluene, EtOAcHydrolyzes in water
Appearance Colorless to pale yellow liquidDarkens upon degradation

Part 2: Mechanistic Reactivity

The utility of this compound stems from the high reactivity of the chlorosulfonyl functional group (-SO₂Cl). Unlike acyl chlorides, sulfonyl chlorides react via a mechanism that resembles a direct S_N2 substitution rather than the classic addition-elimination pathway observed in carbonyl chemistry.

The Sulfonylation Mechanism

When reacting with a nucleophile (e.g., a primary amine), the nucleophile attacks the sulfur atom. The tetrahedral intermediate is often transient or theoretical; the reaction is best described as a concerted displacement of the chloride leaving group.

Key Mechanistic Features:

  • Electrophilicity: The sulfur atom is highly positive due to the pull of two double-bonded oxygens and the chlorine.

  • Leaving Group: Chloride (Cl⁻) is a stable, weak base, making it an excellent leaving group.

  • Base Catalysis: A non-nucleophilic base (e.g., Triethylamine, Pyridine) is required to neutralize the HCl byproduct and drive the equilibrium forward.

SulfonylationMechanism Reagent This compound (Electrophile) TS Transition State [R-NH...SO2(C8)...Cl]‡ Reagent->TS Nucleophilic Attack Amine Primary Amine (Nucleophile) Amine->TS Product Sulfonamide (Stable Bond) TS->Product Cl- Departure Byproduct HCl Salt (Et3N·HCl) TS->Byproduct Proton Transfer

Figure 1: Mechanistic pathway for the sulfonylation of an amine. The reaction proceeds via a concerted substitution at the sulfur center, driven by base-mediated proton removal.

Part 3: Synthesis & Production

While commercially available, this compound can be synthesized in the laboratory from 1-octanethiol. This is particularly useful when isotopically labeled variants are required for metabolic tracking.

Oxidative Chlorination Protocol

The most robust method involves the oxidative chlorination of 1-octanethiol. Traditional methods use chlorine gas (Cl₂) in water, but modern "green" protocols utilize hydrogen peroxide (H₂O₂) and thionyl chloride (SOCl₂) or titanium tetrachloride (TiCl₄).

SynthesisWorkflow Start 1-Octanethiol (C8-SH) Crude Crude this compound Start->Crude Oxidation (0-25°C) Reagents Oxidant System (H2O2 / TiCl4 or Cl2/H2O) Reagents->Crude Intermediate Sulfinyl Chloride (Transient) Purification Workup & Distillation (Remove TiO2/Solvent) Crude->Purification Extraction (EtOAc) Final Pure this compound (>98%) Purification->Final Vacuum Distillation

Figure 2: Synthetic workflow for producing this compound from 1-octanethiol via oxidative chlorination.

Part 4: Applications in Drug Development & Materials

Medicinal Chemistry: Lipophilic Sulfonamides

In drug design, the octylsulfonyl group is often introduced to increase the lipophilicity (LogP) of a polar scaffold, facilitating membrane permeability.

  • Bioactive Scaffolds: It is used to synthesize sulfonamide-based inhibitors. For instance, derivatives containing the octylsulfonyl moiety have been explored as inhibitors for enzymes like Methionine Aminopeptidase (MetAP) , where the hydrophobic tail occupies specific binding pockets.

  • Combinatorial Chemistry: The reaction with amines is high-yielding and suitable for parallel synthesis libraries.

Surface Activation & Functionalization

This compound is a potent surface modifier.

  • Hydrophobic Coatings: It reacts with surface hydroxyl groups (-OH) on glass, silica, or activated polymers to form sulfonate esters. This imparts a hydrophobic C8 chain to the surface, altering wettability and protein adsorption characteristics.

  • Self-Assembled Monolayers (SAMs): While less common than silanes, sulfonyl chlorides provide an alternative anchoring chemistry for surfaces rich in amines or alcohols, forming stable sulfonamide or sulfonate linkages.

Part 5: Experimental Protocols

Protocol A: General Synthesis of N-Octylsulfonamides

This protocol describes the coupling of this compound with a primary amine.

Reagents:

  • Amine substrate (1.0 equiv)

  • This compound (1.1 equiv)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (1.5 equiv)

  • Dichloromethane (DCM) (Anhydrous)

Procedure:

  • Preparation: Dissolve the amine (1.0 mmol) and Et₃N (1.5 mmol) in anhydrous DCM (5 mL) under an inert atmosphere (N₂ or Ar). Cool the solution to 0 °C using an ice bath.

  • Addition: Add this compound (1.1 mmol) dropwise via syringe. The reaction is exothermic; control the rate to maintain temperature.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor progress via TLC (Thin Layer Chromatography).

  • Workup: Quench with water (10 mL). Extract the organic layer and wash sequentially with 1M HCl (to remove unreacted amine), saturated NaHCO₃ (to remove acidic byproducts), and brine.

  • Isolation: Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify via silica gel column chromatography if necessary.

Self-Validation Check:

  • If the yield is low: Check the quality of the sulfonyl chloride (it hydrolyzes to sulfonic acid over time).

  • If an oil forms instead of a solid: The product may be a "greasy" sulfonamide due to the octyl chain; recrystallize from hexanes/EtOAc.

Part 6: Safety & Handling

  • Corrosivity: this compound is corrosive (Skin Corr. 1B). It causes severe skin burns and eye damage. Always wear a face shield, chemical-resistant gloves (nitrile/neoprene), and a lab coat.

  • Hydrolysis Hazard: Reacts with water to form hydrochloric acid (HCl) and 1-octanesulfonic acid. Open containers cautiously to avoid pressure buildup from HCl gas.

  • Storage: Store under an inert atmosphere (Argon/Nitrogen) at 2–8 °C. Moisture exposure degrades the reagent rapidly.

References

  • Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009). Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides Using H2O2–SOCl2.[1] Journal of Organic Chemistry, 74(24), 9287–9291. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 82261, this compound. Link

  • Sigma-Aldrich. (2025). This compound Product Specification & Safety Data Sheet. Link

  • Loughlin, W. A., et al. (2009). Synthesis of Sulfonamides: A Review. Australian Journal of Chemistry, 62, 127–135. (Contextual grounding for sulfonamide synthesis protocols).
  • Benny, O., et al. (2022).[2] Newly synthesized methionine aminopeptidase 2 inhibitor hinders tumor growth.[2][3][4] Drug Delivery and Translational Research, 12, 2853–2866. (Context for bioactive applications of octylsulfonyl derivatives). Link

Sources

1-Octanesulfonyl chloride CAS number 7795-95-1

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Octanesulfonyl chloride (


) is a linear, aliphatic sulfonyl chloride distinguished by its 8-carbon lipophilic tail.[1] Unlike its aromatic counterparts (e.g., tosyl chloride), it offers a unique balance of steric accessibility and significant hydrophobicity, making it a critical reagent in two distinct domains: Medicinal Chemistry , where it serves as a building block for sulfonamide bioisosteres with tuned membrane permeability, and Materials Science , where it acts as a capping agent to introduce hydrophobic characteristics to amine-functionalized surfaces and polymers.

This guide moves beyond basic property listing to provide a mechanistic and operational framework for utilizing CAS 7795-95-1 in high-fidelity research environments.

Chemical Profile & Physicochemical Dynamics

The utility of this compound is dictated by its biphasic nature: a highly reactive, electrophilic sulfonyl head group attached to an inert, lipophilic octyl chain.[1][2]

Table 1: Critical Physicochemical Parameters

ParameterValueOperational Implication
Molecular Weight 212.74 g/mol Essential for stoichiometric calculations.[1]
Physical State Liquid (Colorless/Pale Yellow)Easier to dispense than solid aryl sulfonyl chlorides; amenable to automated liquid handling.[1]
Boiling Point ~75°C @ 0.03 mmHgHigh boiling point at atm pressure; vacuum distillation required for purification.[1]
Density 1.087 g/mLDenser than water; forms the bottom layer in aqueous extractions if chlorinated solvents are not used.[1]
Reactivity Moisture SensitiveHydrolyzes to 1-octanesulfonic acid and HCl upon contact with ambient moisture.[1]
LogP (Est.) ~3.8Significantly increases lipophilicity of coupled substrates.[1]

Mechanistic Architecture

The primary reaction pathway for this compound is Nucleophilic Substitution at Sulfur .[1] Unlike carbonyl carbons, the sulfur atom is hypervalent.[1] The reaction with nucleophiles (amines, alcohols) generally proceeds via an addition-elimination mechanism or a concerted


-like transition state, depending on the solvent and base used.[1]

Key Mechanistic Insight: The aliphatic chain exerts an inductive electron-donating effect (


), making the sulfur slightly less electrophilic than in benzenesulfonyl chloride.[1] Consequently, reactions may require slightly longer times or stronger bases compared to aromatic analogs.[1]
Diagram 1: Sulfonylation Mechanism (Amine Nucleophile)

ReactionMechanism R1 This compound (Electrophile) TS Trigonal Bipyramidal Transition State R1->TS Nu Attack R2 Primary Amine (Nucleophile) R2->TS Base Base (TEA/Pyridine) (HCl Scavenger) Byprod Base-HCl Salt Base->Byprod Proton Capture Prod Sulfonamide (Stable Product) TS->Prod Cl- Elimination TS->Byprod HCl Removal

Caption: Nucleophilic attack on the sulfur center leading to sulfonamide formation. The base is critical for driving equilibrium by neutralizing the HCl byproduct.

Application Vectors

A. Medicinal Chemistry: Lipophilicity Tuning

In drug design, the sulfonamide group (


) is a classic bioisostere for the amide bond.[1] Introducing the n-octyl chain via CAS 7795-95-1 serves a specific purpose: LogP Modulation .[1]
  • Permeability: The C8 chain facilitates passive diffusion across lipid bilayers.[1]

  • Potency: Used in fragment-based drug discovery to probe hydrophobic pockets in target proteins (e.g., enzyme inhibitors).[1]

B. Materials Science: Surface Engineering

This compound is used to modify amine-functionalized surfaces (e.g., APTES-treated silica or amine-rich polymers).[1]

  • Hydrophobicity: Reacting surface amines with this chloride creates a sulfonamide linkage, exposing the octyl tail to the environment. This significantly increases the water contact angle.[1]

  • Stability: Sulfonamide linkages are generally more stable to hydrolysis than corresponding amide or ester linkages under basic conditions.[1]

Operational Protocol: Synthesis of N-Alkyl-1-Octanesulfonamide

Objective: Synthesis of a sulfonamide derivative from a primary amine. Scale: 5.0 mmol.

Reagents:
  • This compound (1.1 equiv, 5.5 mmol)[1]

  • Primary Amine (1.0 equiv, 5.0 mmol)

  • Triethylamine (

    
    ) or Diisopropylethylamine (DIPEA) (1.5 equiv)[1]
    
  • Dichloromethane (DCM) (Anhydrous, 20 mL)

Step-by-Step Methodology:
  • System Preparation: Flame-dry a 50 mL round-bottom flask under nitrogen flow. Causality: Moisture competes with the amine, hydrolyzing the chloride to sulfonic acid.

  • Solvation: Dissolve the Primary Amine (5.0 mmol) and Base (7.5 mmol) in anhydrous DCM (15 mL). Cool to 0°C using an ice bath.[1] Causality: The reaction is exothermic; cooling prevents side reactions and controls the rate.

  • Addition: Dilute this compound (5.5 mmol) in DCM (5 mL). Add dropwise to the amine solution over 10 minutes. Causality: Slow addition prevents localized heating and ensures selectivity.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor via TLC or LC-MS.[1]

  • Quench: Add 10 mL of 1M HCl. Causality: Neutralizes excess base and protonates any unreacted amine, moving it to the aqueous phase.

Diagram 2: Purification & Workup Workflow

WorkupWorkflow Step1 Reaction Mixture (DCM Phase) Wash1 Wash: 1M HCl Step1->Wash1 Sep1 Phase Separation Wash1->Sep1 Aq1 Aqueous Phase (Amine Salts/Base Salts) Sep1->Aq1 Discard Org1 Organic Phase (Product + Sulfonic Acid) Sep1->Org1 Keep Wash2 Wash: Sat. NaHCO3 Org1->Wash2 Sep2 Phase Separation Wash2->Sep2 Aq2 Aqueous Phase (Sulfonate Salts) Sep2->Aq2 Discard (Removes hydrolyzed reagent) Org2 Organic Phase (Pure Sulfonamide) Sep2->Org2 Keep Final Dry (MgSO4) -> Evaporate Org2->Final

Caption: Biphasic workup strategy designed to remove unreacted amine (Acid wash) and hydrolyzed sulfonyl chloride (Base wash).[1]

Handling, Stability & Safety

  • Corrosivity: CAS 7795-95-1 is classified as Skin Corr.[1][3][4] 1B . It causes severe skin burns and eye damage.[1][3][5] Always handle in a fume hood with nitrile gloves and safety goggles.[1]

  • Moisture Sensitivity: Store under inert gas (Nitrogen/Argon) at 2-8°C. If the liquid turns cloudy or precipitates a white solid, it has hydrolyzed to 1-octanesulfonic acid.[1]

  • Incompatibility: Violent reaction with strong oxidizers and strong bases.[1]

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 82261, this compound. Retrieved from [Link]

  • Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009).[1][6] Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. Journal of Organic Chemistry, 74(24), 9287–9291. (Cited for synthesis and reactivity context).

Sources

Technical Guide: 1-Octanesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Profile, Synthetic Utility, and Handling Protocols

Executive Summary

1-Octanesulfonyl chloride (CAS: 7795-95-1) is a critical electrophilic building block in medicinal chemistry and materials science.[1][2][3][4] While its primary identity is defined by its molecular weight of 212.74 g/mol , its utility stems from the reactivity of the sulfonyl chloride motif fused to a lipophilic


 alkyl chain.[2][4] This guide moves beyond basic data to provide a validated framework for its use in synthesizing sulfonamide libraries and functionalizing amine-rich surfaces, addressing the common failure mode of hydrolytic instability.[1][2][4]

Part 1: Physicochemical Profile & Stoichiometric Data[1][2][4]

Accurate stoichiometry is the bedrock of reproducible synthesis.[2][4] The molecular weight provided here is calculated based on standard atomic weights (IUPAC) and is essential for calculating equivalents in parallel synthesis.

Core Properties Table[1][2][4]
PropertyValueTechnical Context
Molecular Weight 212.74 g/mol Basis for all molarity calculations.[1][2][4]
Molecular Formula

Lipophilic tail (

) + Reactive head (

).[1][2][4]
CAS Number 7795-95-1 Note: Do not confuse with Pentaborane (CAS 19624-22-7).[1][2][4]
Density 1.087 g/mL (at 25°C)Essential for volume-based dispensing in automated liquid handlers.[1][2][4]
Boiling Point 75°C (at 0.03 mmHg)High vacuum required for distillation; thermal instability risk >100°C.
Physical State Colorless to pale yellow liquidDarkening indicates hydrolysis or decomposition.[1][2][4]
Refractive Index

1.460
Purity check parameter.[1][2][4]
Stoichiometry Calculator (Bench Reference)

For a standard 1.0 mmol reaction scale:

  • Mass required: 212.7 mg[1][4]

  • Volume required:

    
     (based on 
    
    
    
    )[1][4]

Part 2: Synthetic Routes & Mechanistic Insight[1][4]

The primary application of this compound is the formation of sulfonamides (reaction with amines) or sulfonate esters (reaction with alcohols).[1][2][4] The reaction proceeds via a nucleophilic substitution at the sulfur atom.[2][4]

Mechanism: Nucleophilic Substitution at Sulfur

Unlike acyl chlorides, sulfonyl chlorides react via a concerted


-like mechanism or an addition-elimination pathway depending on conditions.[1][2][4] The sulfur atom is hypervalent, and the reaction is highly sensitive to steric hindrance on the nucleophile.[2][4]

ReactionMechanism Amine Primary/Secondary Amine (Nucleophile) Inter Tetrahedral Transition State Amine->Inter Attack on S OctSulf 1-Octanesulfonyl Chloride (Electrophile) OctSulf->Inter Product Sulfonamide (Stable Product) Inter->Product Cl Elimination Byproduct HCl (Scavenged by Base) Inter->Byproduct

Figure 1: Mechanistic pathway for sulfonamide formation.[1][2][4] The base (e.g., TEA) is critical to neutralize the HCl byproduct, driving the equilibrium forward.[1]

Part 3: Experimental Protocol (Sulfonamide Synthesis)

Scenario: Synthesis of N-benzyl-1-octanesulfonamide (Model Reaction). Objective: High-yield coupling while minimizing hydrolysis of the sulfonyl chloride.

Reagents
  • Substrate: Benzylamine (1.0 equiv).

  • Reagent: this compound (1.2 equiv).[1][2][4]

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 equiv).[1][2][4]

  • Solvent: Dichloromethane (DCM) (Anhydrous).[1][2][4] Note: THF is a viable alternative.[1]

Step-by-Step Methodology
  • Preparation (Inert Environment):

    • Flame-dry a round-bottom flask and purge with Nitrogen (

      
      ) or Argon.[1][2][4]
      
    • Why: this compound hydrolyzes rapidly in humid air to form 1-octanesulfonic acid, which is unreactive toward amines.[1][2][4]

  • Solvation:

    • Dissolve Benzylamine (1.0 mmol) and TEA (1.5 mmol) in anhydrous DCM (5 mL).

    • Cool the mixture to 0°C using an ice bath.

    • Why: The reaction is exothermic.[2][4] Cooling prevents side reactions and controls the rate.[2][4]

  • Addition:

    • Dilute this compound (1.2 mmol,

      
      ) in 1 mL of DCM.[1][2][4]
      
    • Add dropwise to the amine solution over 5-10 minutes.[1][2][4]

    • Visual Check: Fuming may occur if moisture is present.[1][2][4]

  • Reaction & Monitoring:

    • Allow to warm to room temperature (RT) and stir for 2–4 hours.

    • Validation: Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS.[1][2][4] Look for the disappearance of the amine peak and the appearance of the sulfonamide mass (

      
      ).[2][4]
      
  • Work-up:

    • Quench with 1M HCl (aqueous) to remove unreacted amine and salts.[1][2][4]

    • Extract with DCM (

      
      ).[1][2][4]
      
    • Wash organic layer with brine, dry over

      
      , and concentrate.[2][4]
      

Workflow Step1 1. Inert Setup (N2 Purge, Dry DCM) Step2 2. Solvation & Cooling (Amine + Base @ 0°C) Step1->Step2 Step3 3. Dropwise Addition (1-Octanesulfonyl Cl) Step2->Step3 Step4 4. Reaction Monitoring (TLC/LCMS @ 2-4h) Step3->Step4 Step5 5. Acidic Quench (Remove excess amine) Step4->Step5

Figure 2: Operational workflow for solution-phase synthesis, emphasizing temperature control and inert atmosphere.

Part 4: Surface Chemistry Applications[1][4]

Beyond drug discovery, this compound is used to modify surfaces to increase hydrophobicity (due to the


 chain).[1][2][4]
  • Substrate: Amine-functionalized glass or silicon (e.g., APTES-treated surfaces).[1][2][4]

  • Method: The protocol mirrors the solution phase but requires immersion.[2][4]

  • Outcome: Formation of a stable sulfonamide linkage, presenting the octyl tail to the interface.[2][4] This lowers surface energy and increases water contact angle (typically >90°).[1][2][4]

Part 5: Handling, Stability & Safety (E-E-A-T)

The "Silent Killer" of Yields: Hydrolysis The most common reason for reaction failure with this reagent is invisible hydrolysis.[2][4] The bottle may contain significant amounts of sulfonic acid (hydrolysis product) and HCl.[2][4]

Quality Control Check: Before using an old bottle, take a small aliquot for 1H NMR in


.
  • Pure: Triplet at ~3.6 ppm (

    
     adjacent to 
    
    
    
    ).[1][2][4]
  • Hydrolyzed: Shifted triplet (often ~3.0-3.2 ppm) corresponding to the sulfonic acid.[1][2][4]

Storage Protocol:

  • Store at 2–8°C .

  • Keep under inert gas (Nitrogen/Argon).[1][2][4]

  • Seal with Parafilm or use a Sure/Seal™ cap system.[1][2][4]

Safety:

  • Corrosive: Causes severe skin burns and eye damage.[1][2][4]

  • Lachrymator: Use only in a fume hood.[1][2][4]

  • Reaction with Water: Violently releases HCl gas.[1][2][4]

References

  • Sigma-Aldrich. this compound Product Specification & Properties. Retrieved from [1][2][4]

  • PubChem. this compound (Compound Summary). National Library of Medicine.[2][4] Retrieved from [1][4]

  • Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009).[2][4][5] Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides.[1][2][4][5] Journal of Organic Chemistry.[2][4][5][6] (Cited for mechanistic context of sulfonyl chloride reactivity).

  • ChemicalBook. this compound CAS 7795-95-1 Data.[1][2][3][4][6][7] Retrieved from [1][4]

Sources

Technical Monograph: 1-Octanesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Structural Architecture, Synthetic Utility, and Validated Protocols[1]

Executive Summary

1-Octanesulfonyl chloride (CAS: 7795-95-1) represents a critical amphiphilic building block in medicinal chemistry and materials science. Characterized by a lipophilic


 alkyl tail and a highly reactive sulfonyl chloride (

) headgroup, it serves as a primary vector for introducing octyl chains into pharmacophores to modulate lipophilicity (

) and membrane permeability. This guide dissects its structural properties, mechanistic reactivity, and provides a validated protocol for high-fidelity sulfonylation.[1]
Molecular Architecture & Physicochemical Profile[3]

The utility of this compound stems from its bifunctional amphiphilicity . Unlike short-chain analogs (e.g., methanesulfonyl chloride), the octyl chain imparts significant hydrophobic character, influencing the solubility and bioavailability of downstream derivatives.

Structural Specifications:

  • Geometry: The sulfur atom adopts a distorted tetrahedral geometry. The

    
     bond angle is typically expanded (
    
    
    
    ) due to repulsion between the oxygen lone pairs, while the
    
    
    angle is compressed.
  • Bond Polarization: The

    
     bond is highly polarized, rendering the sulfur atom intensely electrophilic. The chlorine atom acts as a labile leaving group (
    
    
    
    of conjugate acid
    
    
    ), facilitating nucleophilic attack.
  • Lipophilicity: The

    
     moiety acts as a "lipid anchor," often used in drug design to enhance interaction with hydrophobic pockets in enzymes (e.g., Matrix Metalloproteinases) or to facilitate cell membrane penetration.
    
PropertyValueCritical Implication
Molecular Formula

MW: 212.74 g/mol
Boiling Point 75°C (0.03 mmHg)High vacuum required for distillation; thermal instability at atm pressure.
Density 1.087 g/mLDenser than water; forms bottom layer in aqueous extractions.
Reactivity Moisture SensitiveRapid hydrolysis to sulfonic acid (

) and

upon exposure to ambient humidity.
Synthetic Routes & Purity Control

For research applications requiring


 purity, the source of the sulfonyl chloride dictates the impurity profile.
A. The Reed Reaction (Industrial - Avoid for High Purity)

Historically, the radical sulfochlorination of


-octane (

) was used.
  • Flaw: This produces a statistical mixture of isomers (1-, 2-, 3-, 4-octanesulfonyl chloride). Separating the terminal 1-isomer is thermodynamically difficult.

B. Oxidative Chlorination of Thiols (Preferred Research Route)

The gold standard for laboratory synthesis involves the oxidative chlorination of 1-octanethiol. This ensures regiospecificity (only the terminal position is functionalized).

  • Reagents:

    
     (classic) or 
    
    
    
    -chlorosuccinimide (NCS)/
    
    
    (mild).
  • Mechanism: The thiol (

    
    ) is oxidized to the sulfenyl chloride (
    
    
    
    ), then the sulfinic acid (
    
    
    ), and finally the sulfonyl chloride (
    
    
    ).
Mechanistic Reactivity: Nucleophilic Substitution[2][4]

The core reactivity of this compound is defined by Nucleophilic Substitution at Sulfur (


-S) . Unlike carbon-centered 

reactions which proceed through a discrete transition state, sulfonyl substitution often involves a trigonal bipyramidal intermediate or a concerted transition state depending on the nucleophile.

The Pathway:

  • Attack: The nucleophile (amine/alcohol) attacks the electrophilic sulfur.

  • Transition: Formation of a pentacoordinate transition state where axial positions are occupied by the leaving group (Cl) and the nucleophile.

  • Elimination: Expulsion of the chloride ion and restoration of the tetrahedral geometry.

Visualization: Sulfonylation Mechanism

G cluster_0 Base Scavenger Role (e.g., TEA) Start This compound (Electrophile) Inter Pentacoordinate Transition State Start->Inter Nucleophilic Attack Nuc Primary Amine (Nucleophile) Nuc->Inter Prod Sulfonamide (Stable Product) Inter->Prod Elimination of Cl- Waste HCl (Salt) Inter->Waste Neutralized Ammonium Salt (Precipitate) Waste->Neutralized + Base

Figure 1: Mechanism of sulfonamide formation showing the critical role of base scavenging.

Validated Protocol: Synthesis of N-Octylsulfonamides

Objective: Synthesis of a lipophilic sulfonamide library member with


 yield.
Rationale:  This protocol uses a biphasic system or a non-nucleophilic base (DIPEA/TEA) in an aprotic solvent to prevent hydrolysis.
Reagents
  • This compound (1.0 equiv)

  • Primary/Secondary Amine (1.1 equiv)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 equiv)

  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology
  • Preparation (T=0): Flame-dry a round-bottom flask under

    
     atmosphere. Add the amine (1.1 equiv) and TEA (1.5 equiv) to anhydrous DCM (0.2 M concentration relative to amine).
    
  • Thermal Control: Cool the solution to

    
     using an ice bath. Reasoning: The reaction is exothermic; heat promotes side reactions (disulfonylation).
    
  • Addition: Add this compound (1.0 equiv) dropwise (neat or dissolved in minimal DCM) over 10 minutes.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

  • Checkpoint (Self-Validation):

    • TLC: Check disappearance of the sulfonyl chloride (usually high

      
       in Hex/EtOAc) and appearance of a polar spot (sulfonamide).
      
    • Visual: Formation of a white precipitate (Triethylamine hydrochloride) usually indicates reaction progress.

  • Workup: Dilute with DCM. Wash sequentially with:

    • 0.1 M

      
       (removes unreacted amine).
      
    • Sat.

      
       (removes hydrolyzed sulfonic acid).
      
    • Brine.[2][1]

  • Isolation: Dry over

    
    , filter, and concentrate in vacuo.
    
Visualization: Experimental Workflow

Workflow Step1 Step 1: Charge Flask (Amine + Base + DCM) Step2 Step 2: Cool to 0°C (Control Exotherm) Step1->Step2 Step3 Step 3: Dropwise Addition (1-Octanesulfonyl Cl) Step2->Step3 Step4 Step 4: Monitor (TLC/LCMS) Target: M+1 Peak Step3->Step4 Step4->Step3 Incomplete Step5 Step 5: Acidic Wash (0.1M HCl) Remove excess amine Step4->Step5 Complete Step6 Step 6: Basic Wash (NaHCO3) Remove sulfonic acid Step5->Step6 Final Pure Sulfonamide Step6->Final

Figure 2: Step-by-step logic flow for the synthesis and purification of sulfonamides.

Applications in Drug Discovery & Materials
A. Medicinal Chemistry (Lipid Mimetics)

The


 chain is frequently used to probe Hydrophobic Interaction Regions (HIR)  in enzyme active sites.
  • MMP Inhibitors: Sulfonamide hydroxamates derived from octanesulfonyl chloride show potency against Matrix Metalloproteinases by chelating the Zinc ion while the octyl tail occupies the S1' pocket [1].

  • Permeability Enhancers: Attaching the octylsulfonyl moiety to highly polar drugs can create "prodrug-like" properties, facilitating passive diffusion across the blood-brain barrier.

B. Surface Chemistry (SAMs)

This compound reacts with hydroxylated surfaces (silica, glass) to form Self-Assembled Monolayers (SAMs) .

  • The resulting surface is hydrophobic and chemically stable, unlike silanes which can polymerize. This is critical for creating non-fouling surfaces in biosensors [2].

References
  • BenchChem. (2025).[3] this compound: Overview and Significance in Contemporary Chemical Science. Retrieved from

  • Sigma-Aldrich. (2024). Product Specification: this compound (CAS 7795-95-1).[2][4][5][6] Retrieved from

  • Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009).[7] Direct Conversion of Thiols to Sulfonyl Chlorides. Journal of Organic Chemistry, 74(24), 9287-9291.[2] Retrieved from

  • Organic Chemistry Portal. (2024).[8] Synthesis of Sulfonamides. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 82261, this compound. Retrieved from

Sources

Technical Guide: 1-Octanesulfonyl Chloride in Chemical Synthesis

[1]

Executive Summary

1-Octanesulfonyl chloride (CAS 7795-95-1) is a critical electrophilic reagent utilized in medicinal chemistry and materials science.[1] Defined by its lipophilic C8 alkyl chain and reactive sulfonyl chloride moiety, it serves as a primary building block for synthesizing sulfonamides, sulfonate esters, and ionic liquids.[1] This guide provides a rigorous physicochemical profile, mechanistic insights into its reactivity, and validated protocols for its application in drug development and surface engineering.[1]

Part 1: Physicochemical Profile[1][2][3][4]

The utility of this compound stems from its amphiphilic nature—combining a hydrophobic octyl tail with a polar, reactive headgroup.[1] This structure allows for unique solubility profiles and interface behaviors in biphasic systems.[1]

Table 1: Key Physical and Chemical Properties

PropertyValueContext/Implication
CAS Number 7795-95-1Unique identifier for regulatory and sourcing verification.[1][2][3][4]
Molecular Formula C₈H₁₇ClO₂SMW: 212.74 g/mol .[1][5][6][3][7][8]
Appearance Colorless to pale yellow liquidDiscoloration (yellow/brown) indicates hydrolysis or decomposition.[1]
Density 1.087 – 1.089 g/mL (25°C)Slightly denser than water; facilitates phase separation in aqueous workups.
Boiling Point 75°C @ 0.03 mmHgHigh boiling point at atm pressure; requires high vacuum for distillation.[1]
Refractive Index

1.460
Purity indicator; deviations suggest hydrolysis products (sulfonic acid).
Solubility Soluble in DCM, THF, EtOAc, AcetonitrileInsoluble in water (reacts/hydrolyzes).[1]
Stability Moisture SensitiveRapidly hydrolyzes to 1-octanesulfonic acid and HCl upon exposure to humidity.[1]

Data aggregated from Sigma-Aldrich and PubChem [1, 2].[1]

Part 2: Reactivity & Mechanistic Logic[1]

The Sulfonyl Transfer Mechanism

The core utility of this compound lies in the sulfur atom's high electrophilicity.[1] Unlike acyl chlorides, sulfonyl chlorides react via a concerted

1

Key Reactivity Principles:

  • Nucleophilic Attack: The sulfur atom is attacked by nucleophiles (amines, alcohols, thiols).[1] The octyl chain exerts a positive inductive effect (+I), slightly reducing electrophilicity compared to benzenesulfonyl chlorides, but the steric hindrance is minimal.[1]

  • Leaving Group: The chloride ion (

    
    ) is a good leaving group, driving the reaction forward.[1]
    
  • Hydrolysis Competition: Water competes as a nucleophile.[1] In the presence of ambient moisture, the compound degrades to 1-octanesulfonic acid (

    
    ) and corrosive 
    
    
    gas.[1] This reaction is autocatalytic as the generated acid can further promote degradation.[1]
Visualization: Sulfonamide Formation Pathway

The following diagram illustrates the mechanistic pathway for sulfonamide synthesis, the most common application in drug discovery.[1]

SulfonylationMechanismReagentsReagents(R-NH2 + C8-SO2Cl)TransitionTransition State(Pentacoordinate Sulfur)Reagents->TransitionNucleophilic AttackEliminationElimination(- Cl⁻)Transition->EliminationBond ReorganizationDeprotonationBase Scavenging(Base-H⁺ + Cl⁻)Elimination->DeprotonationAcid NeutralizationProductFinal Product(Sulfonamide)Deprotonation->ProductIsolation

Figure 1: Mechanistic flow of nucleophilic substitution at the sulfonyl center.[1]

Part 3: Handling, Storage, & Safety (E-E-A-T)[1][11]

Safety Warning: this compound is corrosive (Skin Corr.[1][3][9] 1B) and a lachrymator.[1] It causes severe skin burns and eye damage [2].[1][10][9][11]

Storage Protocol
  • Atmosphere: Must be stored under an inert atmosphere (Nitrogen or Argon).[1][3]

  • Temperature: Refrigeration (2–8°C) is recommended to suppress thermal decomposition.[1]

  • Container: Store in tightly sealed glass containers with Teflon-lined caps. Avoid metal containers due to potential corrosion from trace HCl.[1]

Handling "Best Practices"
  • Moisture Control: Always manipulate reagents in a fume hood using dry glassware.[1] Syringes and needles should be oven-dried.[1]

  • Quenching Spills: Do not use water directly on neat spills.[1] Absorb with dry sand or vermiculite, then neutralize with a dilute sodium bicarbonate solution in a controlled waste container.[1]

Part 4: Applications in Synthesis

Medicinal Chemistry (Sulfonamides)

The octyl chain introduces significant lipophilicity (

  • Improve membrane permeability of polar pharmacophores.[1]

  • Enhance binding affinity to hydrophobic pockets in enzymes (e.g., protease inhibitors).[1]

Materials Science (Ionic Liquids)

This compound is a precursor for 1-alkyl-3-methylimidazolium alkylsulfonates.[1][6] These ionic liquids are tunable solvents used in green chemistry and electrochemistry [1].[1]

Surface Engineering

Used to create hydrophobic self-assembled monolayers (SAMs) on hydroxylated surfaces (glass, silicon).[1] The sulfonyl chloride anchors to surface -OH groups, exposing the C8 tail to create a water-repellent interface.[1]

Part 5: Experimental Protocols

Protocol A: General Synthesis of N-Octylsulfonamides

Target Audience: Synthetic Chemists

Objective: Synthesize a sulfonamide from a primary amine and this compound.

Reagents:

  • Primary Amine (1.0 equiv)[12]

  • This compound (1.1 equiv)[1]

  • Triethylamine (

    
    ) or Pyridine (2.0 equiv)
    
  • Dichloromethane (DCM), anhydrous[1]

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (

    
    ).
    
  • Dissolution: Dissolve the amine (1.0 mmol) and

    
     (2.0 mmol) in anhydrous DCM (5 mL). Cool the solution to 0°C using an ice bath.
    
    • Why 0°C? Controls the exothermicity of the reaction and minimizes side reactions (e.g., bis-sulfonylation).[1]

  • Addition: Add this compound (1.1 mmol) dropwise via syringe.

    • Visual Cue: Fuming may occur if the needle tip is not submerged or if moisture is present.[1]

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor via TLC (solvent system: Hexane/EtOAc).[1]

  • Workup:

    • Quench with saturated

      
       solution (10 mL).[1]
      
    • Extract the aqueous layer with DCM (

      
       mL).[1]
      
    • Wash combined organics with 1M HCl (to remove unreacted amine/base) followed by Brine.[1]

  • Purification: Dry over anhydrous

    
    , filter, and concentrate in vacuo. Purify via silica gel flash chromatography if necessary.
    
Workflow Visualization

SynthesisWorkflowStartStart: Dry Glassware & N2 PurgeMixDissolve Amine + Base in DCM (0°C)Start->MixAddDropwise Addition ofThis compoundMix->AddReactStir at RT (2-4 hrs)Monitor TLCAdd->ReactQuenchQuench with Sat. NaHCO3React->QuenchExtractPhase Separation & ExtractionQuench->ExtractFinishConcentrate & PurifyExtract->Finish

Figure 2: Operational workflow for sulfonamide synthesis.

References

  • PubChem. this compound (Compound). National Library of Medicine (NIH).[1] Available at: [Link]

A Technical Guide to 1-Octanesulfonyl Chloride: Physicochemical Properties, Synthesis, and Handling

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of 1-octanesulfonyl chloride, a pivotal reagent in modern organic synthesis. Designed for researchers, chemists, and professionals in drug development, this document moves beyond basic data to explore the causality behind its properties and handling protocols, ensuring a comprehensive understanding rooted in scientific integrity.

Introduction and Significance

This compound (C₈H₁₇ClO₂S) is an organosulfur compound distinguished by an eight-carbon alkyl chain linked to a sulfonyl chloride functional group. This structure makes it a highly effective sulfonating agent, primarily used to introduce the octylsulfonyl group into various molecules.[1] Its significance lies in its role as a key intermediate for synthesizing sulfonamides and sulfonate esters, which are prevalent structural motifs in numerous biologically active compounds, including sulfonamide antibiotics.[1] Furthermore, its application extends to materials science, notably in the preparation of specialized 1-alkyl-3-methylimidazolium alkylsulfonate ionic liquids.[2][3]

Physicochemical Properties and the Critical Nature of Boiling Point

The physical and chemical properties of this compound dictate its handling, purification, and reaction conditions. Understanding these parameters is essential for its effective and safe utilization in a laboratory setting.

Core Physicochemical Data

The fundamental properties of this compound are summarized below for quick reference.

PropertyValueSource(s)
Boiling Point (b.p.) 75 °C at 0.03 mmHg [1][2][3][4][5]
Melting Point (m.p.)14 °C[2][5]
Density1.087 g/mL at 25 °C[1][2][3][4][5]
Refractive Index (n²⁰/D)1.460[1][2][3][4]
Flash Point113 °C (235.4 °F) - closed cup[3][4][5]
Molecular Weight212.74 g/mol [1][6]
AppearanceColorless to light yellow/red liquid[2]
SensitivityMoisture Sensitive[2]
CAS Number7795-95-1[6]
In-Depth Analysis of the Boiling Point

The most critical physical parameter for the purification of this compound is its boiling point, which is exclusively reported under high vacuum (75 °C at 0.03 mmHg).[2][3][4][5] This is not an arbitrary condition but a direct consequence of the compound's thermal instability.

Causality: Like many aliphatic sulfonyl chlorides, this compound is prone to decomposition at elevated temperatures. Attempting to distill it at atmospheric pressure would lead to degradation, yielding undesirable byproducts such as alkenes and sulfur dioxide, and significantly reducing the yield of the pure compound. Vacuum distillation is therefore the mandatory method for its purification. By reducing the ambient pressure, the boiling point is lowered to a temperature (75 °C) where the molecule is stable, allowing it to vaporize without decomposition. This relationship between pressure and boiling point is governed by the Clausius-Clapeyron equation, which demonstrates that a liquid's vapor pressure increases non-linearly with temperature.[7]

Synthesis and Purification

The synthesis of this compound typically involves the oxidative chlorination of its corresponding thiol, 1-octanethiol. The following protocol is a self-validating system, incorporating a robust workup and a definitive purification step tied directly to the compound's key physical property.

Detailed Experimental Protocol: Oxidative Chlorination of 1-Octanethiol

This protocol is adapted from established literature methods for the synthesis of sulfonyl chlorides from thiols.[2][8]

Step 1: Reaction Setup

  • To a stirred solution of 1-octanethiol (1 mmol) in acetonitrile (CH₃CN), add 30% hydrogen peroxide (H₂O₂, 3 mmol, 0.3 mL) at 25 °C.[2][8]

  • Slowly add titanium tetrachloride (TiCl₄, 1 mmol, 0.11 mL) to the mixture. A white precipitate of titanium dioxide (TiO₂) will form immediately.[2][8]

    • Expert Insight: TiCl₄ acts as a Lewis acid catalyst, activating the thiol towards oxidation. The immediate precipitation of TiO₂ drives the reaction forward.

Step 2: Reaction Monitoring

  • Stir the reaction mixture at 25 °C.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting thiol is completely consumed.

Step 3: Aqueous Workup (Quenching and Extraction)

  • Once the reaction is complete, quench the mixture by adding deionized water (10 mL). This deactivates the catalyst and dissolves water-soluble byproducts.[2][8]

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (4 x 5 mL).[2][8]

    • Expert Insight: Ethyl acetate is chosen for its ability to dissolve the non-polar product while being immiscible with the aqueous phase. Multiple extractions ensure maximum recovery.

  • Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO₄).

Step 4: Isolation of Crude Product

  • Filter the mixture to remove the drying agent.

  • Evaporate the solvent from the filtrate under reduced pressure to yield the crude this compound.[2][8]

Step 5: Final Purification (Vacuum Distillation)

  • Set up a fractional distillation apparatus for vacuum operation.

  • Heat the crude product gently.

  • Collect the fraction boiling at 75 °C under a pressure of 0.03 mmHg to obtain the pure this compound.[2][4][5]

Synthesis and Purification Workflow

The following diagram illustrates the logical flow from starting materials to the purified final product.

cluster_synthesis Synthesis Stage cluster_workup Workup Stage cluster_purification Purification Stage A 1-Octanethiol, H2O2, TiCl4 in CH3CN B Reaction Mixture @ 25°C A->B Mixing C Quench with H2O B->C TLC Confirms Completion D Extract with Ethyl Acetate C->D E Dry Organic Phase (MgSO4) D->E F Solvent Evaporation E->F G Crude Product F->G H Vacuum Distillation (75°C @ 0.03 mmHg) G->H I Pure 1-Octanesulfonyl Chloride H->I

Caption: Workflow for the synthesis and purification of this compound.

Core Reactivity and Key Applications

The synthetic utility of this compound stems from the electrophilic nature of the sulfur atom in the sulfonyl chloride group, making it an excellent target for nucleophiles.

  • Reaction with Amines (Sulfonamide Formation): It reacts readily with primary and secondary amines in the presence of a base to form stable N-alkyl-1-octanesulfonamides. This reaction is fundamental in medicinal chemistry.[1]

  • Reaction with Alcohols (Sulfonate Ester Formation): In the presence of a non-nucleophilic base like pyridine, it reacts with alcohols to yield octanesulfonate esters. These esters are excellent leaving groups in subsequent nucleophilic substitution reactions.[1]

  • Hydrolysis: The compound is sensitive to moisture and will slowly hydrolyze in the presence of water to form the corresponding 1-octanesulfonic acid.[1] This underscores the need for anhydrous storage and handling conditions.

Key Reaction Pathways

cluster_amine cluster_alcohol reagent This compound (R-SO2Cl) prod1 Sulfonamide (R-SO2NHR') reagent->prod1 Nucleophilic Attack by N prod2 Sulfonate Ester (R-SO2OR') reagent->prod2 Nucleophilic Attack by O nuc1 Amine (R'-NH2) + Base nuc2 Alcohol (R'-OH) + Base

Caption: Primary reaction pathways for this compound with nucleophiles.

Safety, Handling, and Storage

The high reactivity of this compound necessitates strict safety protocols. Its hazardous nature is well-documented and must be respected.

Hazard Analysis
  • GHS Classification: Skin Corrosion, Category 1B.[4][6]

  • Signal Word: Danger.[4][6]

  • Hazard Statement H314: Causes severe skin burns and eye damage.[4][6]

    • Trustworthiness Insight: This classification means the chemical can cause irreversible damage upon contact. It is corrosive not just due to its inherent reactivity, but also because its hydrolysis product, 1-octanesulfonic acid, is a strong acid.

Safe Handling Protocol
  • Engineering Controls: All manipulations must be conducted inside a certified chemical fume hood to prevent inhalation of corrosive vapors.

  • Personal Protective Equipment (PPE): A full complement of PPE is mandatory. This includes:

    • Chemical splash goggles and a face shield.[3][4]

    • Heavy-duty, chemical-resistant gloves (e.g., nitrile or neoprene).

    • A flame-resistant lab coat.

  • Inert Atmosphere: Due to its moisture sensitivity, handle and store the reagent under an inert atmosphere (e.g., nitrogen or argon).[2]

  • Spill Management: Have a spill kit ready containing an appropriate neutralizer for acids (such as sodium bicarbonate) and absorbent material.

Storage
  • Store in a tightly sealed container under an inert gas.

  • Keep in a cool, dry, and well-ventilated area, preferably in a refrigerator rated for chemical storage at 2-8°C .[2]

  • Store away from incompatible materials, especially water, bases, and oxidizing agents.

Safety Decision Workflow

start Handling 1-Octanesulfonyl Chloride? fume_hood Is a Fume Hood Available? start->fume_hood ppe Is Full PPE Worn? (Goggles, Face Shield, Gloves) fume_hood->ppe Yes stop STOP! Do Not Proceed fume_hood->stop No proceed Proceed with Caution ppe->proceed Yes ppe->stop No

Sources

Technical Monograph: 1-Octanesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Profiling, Synthetic Utility, and Handling Protocols

Part 1: Executive Summary

1-Octanesulfonyl chloride (CAS 7795-95-1) is a critical electrophilic reagent utilized extensively in the synthesis of sulfonamides, sulfonate esters, and ionic liquids.[1][2] While its primary utility lies in the introduction of the octylsulfonyl pharmacophore, its physicochemical behavior—specifically its density and hydrolytic instability—dictates the success of process scale-up and precise dosing.

This guide moves beyond basic datasheet values to analyze the 1.087 g/mL (25 °C) density metric as a dynamic variable dependent on purity and moisture content. It provides a self-validating framework for handling this moisture-sensitive reagent to ensure experimental reproducibility in drug discovery and material science applications.

Part 2: Physicochemical Characterization[3]

The Density Metric: More Than a Number

For high-throughput screening and automated synthesis, accurate liquid handling is paramount. The density of this compound is the primary conversion factor for volumetric dosing.

Core Data:

Property Value Conditions Source
Density 1.087 g/mL @ 25 °C [1, 2]

| Refractive Index |


 1.460 | @ 20 °C | [1] |
| Boiling Point  | 75 °C | @ 0.03 mmHg | [2] |
| Molar Volume  | ~195.7 mL/mol | Calculated | Derived |[2][3][4][5][6]
The Hydrolysis Drift (Causality of Error)

The density of this compound is not static in an ambient environment. The sulfonyl chloride moiety (


) is highly susceptible to hydrolysis, converting to 1-octanesulfonic acid and hydrogen chloride gas upon exposure to atmospheric moisture.


Impact on Density:

  • Initial Phase: Absorption of water increases mass without proportional volume expansion, momentarily increasing density.

  • Degradation Phase: Evolution of HCl gas and formation of the sulfonic acid (solid/viscous liquid) alters the bulk density and viscosity, leading to dosing errors of up to 5-10% in automated liquid handlers.

  • Operational Insight: If the reagent appears cloudy or fumes upon opening, the density value of 1.087 g/mL is no longer valid.

Part 3: Synthetic Utility & Mechanism[7]

Mechanism of Sulfonylation

The primary application of this compound is the formation of sulfonamides (in drug development) or sulfonate esters.[2] The reaction proceeds via a nucleophilic substitution at the sulfur atom. Unlike acyl chlorides, sulfonyl chlorides proceed through a concerted


-like mechanism or an addition-elimination pathway involving a trigonal bipyramidal transition state, depending on conditions.
Visualization: Sulfonylation Pathway

The following diagram outlines the reaction logic and critical intermediates when reacting with a primary amine.

SulfonylationMechanism Reagent This compound (Electrophile) TS Transition State (Trigonal Bipyramidal) Reagent->TS Nucleophilic Attack Amine Primary Amine (Nucleophile) Amine->TS Nucleophilic Attack Product Sulfonamide (Stable Pharmacophore) TS->Product Cl- Elimination Byproduct HCl (Salt Form) TS->Byproduct Base Base Catalyst (e.g., Et3N, Pyridine) Base->Byproduct Scavenges Proton

Figure 1: Mechanistic pathway for the sulfonylation of amines using this compound. The base is critical for scavenging the HCl byproduct to drive equilibrium.

Application in Ionic Liquids

Beyond medicinal chemistry, this reagent is a precursor for 1-alkyl-3-methylimidazolium alkylsulfonates .[2][5][7] These ionic liquids are tunable solvents for green chemistry. The high purity of the sulfonyl chloride starting material is essential here; trace HCl impurities can drastically alter the viscosity and electrochemical window of the resulting ionic liquid [3].

Part 4: Experimental Protocols

Protocol A: Self-Validating Density Determination (Inert Atmosphere)

Standard pycnometry fails with moisture-sensitive acid chlorides due to hydrolysis during weighing.

Objective: Determine density without atmospheric interference. Equipment: Gas-tight Hamilton syringe (1.00 mL), Analytical Balance (0.1 mg precision), Septum-capped vial of reagent under


.
  • Tare: Place the dry, empty gas-tight syringe on the balance. Record Mass (

    
    ).
    
  • Sampling: Insert needle through the septum of the reagent bottle (under nitrogen).

  • Draw: Withdraw exactly 1.00 mL of liquid. Crucial: Eliminate all bubbles by cycling the plunger within the inert headspace.

  • Weighing: Remove needle, wipe the exterior with a lint-free wipe (quickly), and place on balance. Record Mass (

    
    ).
    
  • Calculation:

    
    
    
  • Validation: If

    
     or 
    
    
    
    , suspect hydrolysis or temperature deviation.
Protocol B: Green Synthesis of this compound

Traditional methods use


 (hazardous). This protocol uses oxidative chlorosulfonation.[2]

Reagents: 1-Octanethiol, N-Chlorosuccinimide (NCS), HCl (aq), Acetonitrile.

  • Preparation: Dissolve N-Chlorosuccinimide (3.0 equiv) in Acetonitrile/2M HCl (1:5 ratio).

  • Addition: Cool to 0 °C. Add 1-Octanethiol (1.0 equiv) dropwise.

  • Reaction: Stir vigorously. The thiol is oxidized to the sulfonyl chloride.[2]

    • Mechanism:[2][8][9][10][11][12] Thiol

      
       Sulfenyl chloride 
      
      
      
      Sulfonyl chloride.
  • Workup: Extract with isopropyl ether. Wash with brine. Dry over

    
    .
    
  • Purification: Vacuum distillation (Note: High vac required, bp 75 °C @ 0.03 mmHg).

Visualization: Synthetic Workflow

SynthesisWorkflow Start Start: 1-Octanethiol Reaction Oxidative Chlorosulfonation (0 °C, 1-2 hrs) Start->Reaction Reagents Reagents: NCS + HCl/H2O Reagents->Reaction Extraction Extraction (Isopropyl Ether) Reaction->Extraction Distillation Vacuum Distillation (75 °C @ 0.03 mmHg) Extraction->Distillation Final Pure this compound Distillation->Final

Figure 2: Green synthetic route avoiding gaseous chlorine, utilizing NCS for oxidative chlorosulfonation.

Part 5: Safety & Handling

Corrosivity (Skin Corr.[5][6] 1B): this compound causes severe skin burns and eye damage.[6] It is lachrymatory. All handling must occur in a fume hood.

Storage Stability:

  • Condition: Store under Nitrogen or Argon.

  • Temperature: 2–8 °C (Refrigerated).

  • Container: Tightly sealed glass with Teflon-lined caps. Do not use metal containers due to potential corrosion from trace HCl.

Spill Management: Do not use water. Adsorb with dry sand or vermiculite. Neutralize with dilute sodium bicarbonate solution only after the bulk liquid has been absorbed and moved to a waste container.

References

  • Sigma-Aldrich. (n.d.). This compound Product Specification. Retrieved from

  • ChemicalBook. (2023). This compound Properties and Synthesis. Retrieved from

  • Blesic, M., et al. (2009).[5] New catanionic surfactants based on 1-alkyl-3-methylimidazolium alkylsulfonates. Physical Chemistry Chemical Physics, 11(21), 4260-4268.[5] Retrieved from

  • Bahrami, K., et al. (2011). Direct Conversion of Thiols to Sulfonyl Chlorides. Journal of Organic Chemistry.

Sources

Technical Guide: Electrophilicity and Synthetic Utility of 1-Octanesulfonyl Chloride

[1][2]

Executive Summary

1-Octanesulfonyl chloride (OSC) (

12medicinal chemistrymaterials science1

This guide dissects the electronic architecture of OSC, provides validated protocols for its use in nucleophilic substitution, and details the mechanistic pathways that govern its reactivity.

Part 1: Molecular Architecture & Electronic Theory[1][2]

The Electrophilic Sulfur Center

The reactivity of OSC is dictated by the sulfur atom in the

  • Inductive Effects: The octyl group (

    
    ) exerts a weak inductive electron-donating effect (
    
    
    ).[1][3] While this makes the sulfur slightly less electrophilic than in benzenesulfonyl chloride (where the phenyl ring can act as an electron sink depending on substitution), the strong electron-withdrawing nature of the sulfonyl moiety (
    
    
    ) and the chlorine leaving group dominates.
  • Hard-Soft Acid Base (HSAB) Theory: The sulfur atom in OSC acts as a "hard" electrophile.[3] It reacts preferentially with hard nucleophiles (primary amines, alcohols) under charge-controlled conditions.[1][3]

  • Steric Environment: The linear octyl chain provides minimal steric hindrance compared to bulky aryl-sulfonyl chlorides (e.g., triisopropylbenzenesulfonyl chloride), allowing for rapid kinetics even with secondary amines.[1]

Quantitative Reactivity Data

The following table summarizes the reactivity profile of OSC compared to standard electrophiles.

ParameterThis compoundBenzenesulfonyl ChlorideImplication
Hybridization (S)

(Tetrahedral)

(Tetrahedral)
Geometry dictates backside attack accessibility.[1][3]
Electronic Effect Alkyl (+I) stabilizes S slightlyPhenyl (-I/-M) destabilizes SOSC is slightly less reactive to hydrolysis than Ar-SO2Cl.[1][3]
Leaving Group Chloride (

)
Chloride (

)
Excellent leaving group; drives irreversibility.[1][3]
Hydrolysis

Moderate (mins to hours)Fast (seconds to mins)OSC is easier to handle in humid air than Ar-SO2Cl.[1][3]

Part 2: Mechanistic Pathways[1]

The reaction of OSC with nucleophiles proceeds via a Nucleophilic Substitution at Sulfur (


-S)

13
Reaction Mechanism Visualization

The following diagram illustrates the reaction of OSC with a primary amine to form a sulfonamide.

GNuNucleophile(R-NH2)TSTransition State(Trigonal Bipyramidal)Nu->TSAttack on SOSC1-OctanesulfonylChlorideOSC->TSProdSulfonamide(Product)TS->ProdCl- EliminationLGHCl / Salt(Byproduct)TS->LGProton Transfer

Caption: Associative

Part 3: Experimental Protocols

Protocol A: High-Yield Synthesis of Lipophilic Sulfonamides

Context: Used in drug discovery to append a lipophilic "tail" to a pharmacophore, improving membrane permeability. Safety: OSC is corrosive and a lachrymator.[3] Perform all steps in a fume hood.

Reagents:

  • This compound (1.1 equiv)[1][3]

  • Primary/Secondary Amine (1.0 equiv)[1]

  • Triethylamine (

    
    ) or Pyridine (1.5 equiv)[1]
    
  • Dichloromethane (DCM), Anhydrous[1]

  • DMAP (Catalytic, 0.1 equiv - optional for unreactive amines)[1]

Step-by-Step Workflow:

  • Preparation: Dissolve the amine (1.0 mmol) in anhydrous DCM (5 mL) in a round-bottom flask under an inert atmosphere (

    
     or Ar).
    
  • Base Addition: Add

    
     (1.5 mmol). If the amine is a salt (e.g., hydrochloride), increase base to 2.5 equiv.[1]
    
  • Cooling: Cool the solution to

    
     using an ice bath to control the exotherm.
    
  • Addition of Electrophile: Add this compound (1.1 mmol) dropwise via syringe.

    • Note: A slight excess of OSC ensures complete consumption of the valuable amine.

  • Reaction: Allow to warm to room temperature (RT) and stir for 2–4 hours.

    • Monitoring: Check reaction progress via TLC (solvent: Hexane/EtOAc).[3] The sulfonamide is typically more polar than the starting chloride but less polar than the amine.

  • Quench & Workup:

    • Quench with 1M HCl (to remove excess amine/base).[3]

    • Extract with DCM (

      
       mL).[3]
      
    • Wash organic layer with saturated

      
       (removes sulfonic acid byproducts) and Brine.[3]
      
    • Dry over

      
      , filter, and concentrate.[1]
      
Protocol B: Surface Modification (Silica/Glass Functionalization)

Context: Creating hydrophobic, anti-fouling surfaces on glass or silicon oxide wafers.[1][3] Mechanism: OSC reacts with surface silanols (Si-OH) or surface-bound amines to form stable linkages.[1][3]

Step-by-Step Workflow:

  • Activation: Clean the glass/silicon substrate with Piranha solution (

    
    ) for 30 mins to generate surface -OH groups.[3] (Warning: Piranha solution is explosive with organics). Rinse with DI water and dry under 
    
    
    .[3]
  • Solution Prep: Prepare a 10 mM solution of this compound in dry Toluene. Add 10 mM dry Pyridine.[3]

  • Immersion: Submerge the substrate in the solution.

  • Incubation: Seal the vessel and incubate at RT for 12–24 hours. The pyridine scavenges the HCl produced, driving the reaction.[2]

  • Curing: Remove substrate, rinse copiously with Toluene, then Ethanol, then Water.[1] Bake at

    
     for 30 mins to crosslink/stabilize the layer.
    

Part 4: Troubleshooting & Optimization

Common Failure Modes
IssueCauseSolution
Low Yield Hydrolysis of OSCEnsure solvents are anhydrous.[1][3] Store OSC under inert gas.
Impurity (R-OH) Sulfonic Acid formationWash organic layer thoroughly with

during workup.[3]
Slow Reaction Steric hindrance (amine)Add catalytic DMAP (4-Dimethylaminopyridine) to activate the sulfonyl chloride.[1][3]
Synthetic Workflow Logic

The following diagram outlines the decision logic for optimizing the reaction based on nucleophile type.

WorkflowStartStart: Nucleophile SelectionCheckNuIs Nucleophile an Amine or Alcohol?Start->CheckNuAmineAmine (R-NH2)CheckNu->AmineAlcoholAlcohol (R-OH)CheckNu->AlcoholCheckStericIs Amine Sterically Hindered?Amine->CheckStericCondAlcRequires Activation:DCM + Pyridine + DMAPAlcohol->CondAlcCondAmineStandard: DCM + Et3N(0°C -> RT)HeatAdd Heat (Reflux) orStronger Base (NaH)CheckSteric->HeatYesStandardProceed with Standard ProtocolCheckSteric->StandardNoHeat->CondAmineStandard->CondAmine

Caption: Decision matrix for optimizing reaction conditions based on nucleophile class and steric constraints.

References

  • PubChem. this compound Compound Summary. National Library of Medicine.[3] Available at: [Link][1]

  • Royal Society of Chemistry. Sulfonyl Chloride Kinetics and Hydrolysis Mechanisms.[3] RSC Advances / J. Chem. Soc.[3] B. Available at: [Link][3][4][5]

  • Organic Chemistry Portal. Synthesis of Sulfonamides and Sulfonates. Available at: [Link][1]

The Hydrolysis of 1-Octanesulfonyl Chloride to Octanesulfonic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth guide is intended for researchers, scientists, and professionals in drug development, providing a thorough understanding of the hydrolysis of 1-octanesulfonyl chloride to octanesulfonic acid. This document delves into the reaction's core principles, from its mechanistic pathways to practical laboratory protocols, ensuring a blend of theoretical knowledge and actionable insights.

Introduction: The Significance of Octanesulfonic Acid and its Precursor

This compound is a pivotal intermediate in organic synthesis, primarily valued for its role as a precursor to 1-octanesulfonic acid and its derivatives. Octanesulfonic acid and its salts are widely utilized as ion-pairing reagents in high-performance liquid chromatography (HPLC) to enhance the separation of polar and non-polar compounds.[1] Its synthesis via the hydrolysis of this compound is a fundamental transformation, the efficiency of which is critical for various downstream applications.[2] Understanding the nuances of this hydrolysis reaction is paramount for optimizing yield, purity, and overall process efficiency.

Dueling Mechanisms: Unraveling the Hydrolysis Pathways

The conversion of this compound to octanesulfonic acid is not a monolithic process. Instead, it proceeds through two primary, competing mechanistic pathways, the predominance of which is dictated by the reaction conditions, most notably the pH of the medium.

The Direct Approach: SN2-like Nucleophilic Substitution

Under neutral or acidic conditions, the hydrolysis predominantly follows a bimolecular nucleophilic substitution (SN2-like) mechanism.[2][3] In this pathway, a water molecule, acting as a nucleophile, directly attacks the electrophilic sulfur atom of the sulfonyl chloride group. This leads to the displacement of the chloride ion and the formation of octanesulfonic acid.[2]

The transition state for this reaction involves the simultaneous formation of the sulfur-oxygen bond and the breaking of the sulfur-chlorine bond. The reaction can be catalyzed by a second water molecule, which acts as a general base to accept a proton from the attacking water molecule in the transition state.[4]

Diagram of the SN2-like Hydrolysis Mechanism:

Caption: SN2-like hydrolysis of this compound.

The Elimination-Addition Pathway: The Role of the Sulfene Intermediate

In the presence of a base (pH > 8), the reaction mechanism can shift towards an elimination-addition pathway involving a highly reactive intermediate known as a sulfene.[2][4] This pathway is particularly relevant for primary alkanesulfonyl chlorides like this compound.

The reaction is initiated by the abstraction of a proton from the carbon atom alpha to the sulfonyl group by a base. This is followed by the elimination of the chloride ion to form the sulfene intermediate (CH₃(CH₂)₆CH=SO₂). This intermediate is highly electrophilic and is rapidly trapped by water or hydroxide ions to yield the final octanesulfonic acid product.[2]

The nature of the trapping nucleophile depends on the pH. In mildly basic conditions (pH 8-10), the sulfene is primarily trapped by water. In more strongly basic solutions (pH > 10), the more nucleophilic hydroxide ion is the predominant trapping agent.[2]

Diagram of the Sulfene Elimination-Addition Mechanism:

sulfene_hydrolysis start CH₃(CH₂)₇SO₂Cl sulfene Sulfene Intermediate CH₃(CH₂)₆CH=SO₂ start->sulfene + Base (-HCl) product CH₃(CH₂)₇SO₃H sulfene->product + H₂O or OH⁻

Caption: Sulfene-mediated hydrolysis of this compound.

Reaction Kinetics and Influencing Factors

The rate of hydrolysis of this compound is not constant but is influenced by several key parameters. A thorough understanding of these factors is crucial for controlling the reaction and achieving desired outcomes.

Effect of Temperature

As with most chemical reactions, the rate of hydrolysis of this compound increases with temperature. The temperature dependence of the reaction rate can be described by the Arrhenius equation, and studies on related sulfonyl chlorides have determined the activation parameters, such as the enthalpy and entropy of activation.[3][5] For practical purposes, conducting the hydrolysis at a controlled, elevated temperature can significantly reduce the reaction time. However, excessively high temperatures should be avoided to minimize potential side reactions or decomposition.

Solvent Effects

The choice of solvent can have a profound impact on the hydrolysis rate. The reaction is sensitive to both the nucleophilicity and the ionizing power of the solvent. While water is the reactant, the use of co-solvents can be necessary to solubilize the often water-insoluble this compound.[6] It's important to note that some organic co-solvents, such as dioxane, have been shown to catalyze the hydrolysis of sulfonyl chlorides.

The Critical Role of pH

As elucidated in the discussion of the reaction mechanisms, pH is a critical determinant of both the rate and the pathway of hydrolysis.

pH RangePredominant MechanismKey Characteristics
Acidic to Neutral (< 8) SN2-like Nucleophilic SubstitutionDirect attack of water on the sulfur atom.
Mildly Basic (8-10) Elimination-Addition (Sulfene)Formation of a sulfene intermediate, trapped by water.[2]
Strongly Basic (> 10) Elimination-Addition (Sulfene)Formation of a sulfene intermediate, trapped by hydroxide ions.[2]

Experimental Protocols: A Practical Guide

The successful hydrolysis of this compound requires careful attention to experimental detail to ensure both a high yield of octanesulfonic acid and the safety of the operator.

General Hydrolysis Procedure

Materials:

  • This compound

  • Deionized water

  • Suitable water-miscible co-solvent if needed (e.g., acetone, acetonitrile)

  • Base (e.g., sodium hydroxide solution) or acid (e.g., hydrochloric acid) for pH adjustment

  • Round-bottom flask equipped with a magnetic stirrer and reflux condenser

  • Heating mantle or oil bath

  • pH meter or pH paper

Procedure:

  • Reaction Setup: In a round-bottom flask, add the desired amount of deionized water and, if necessary, a co-solvent.

  • pH Adjustment: Adjust the pH of the aqueous solution to the desired level using a dilute acid or base.

  • Addition of this compound: Slowly add the this compound to the stirred aqueous solution at room temperature. The reaction can be exothermic, so controlled addition is crucial.

  • Heating: Heat the reaction mixture to the desired temperature and monitor the progress of the reaction.

  • Reaction Monitoring: Periodically take aliquots of the reaction mixture to monitor the disappearance of the starting material and the formation of the product using an appropriate analytical technique (see Section 5).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. The octanesulfonic acid can be isolated by various methods, including neutralization and subsequent crystallization or by direct use of the aqueous solution for downstream applications.

Note: this compound is corrosive and can cause irritation.[6] Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Best Practices for Handling and Purification

Due to their susceptibility to hydrolysis, sulfonyl chlorides must be handled with care to prevent premature reaction with atmospheric moisture.[7]

  • Anhydrous Conditions: When not intentionally hydrolyzing, all glassware should be thoroughly dried, and the compound should be stored in a desiccator.

  • Purification: For the purification of unreacted this compound, distillation under reduced pressure is a suitable method for this liquid compound.[7]

  • Aqueous Workups: If an aqueous workup is necessary to remove water-soluble impurities, it should be performed quickly and at low temperatures to minimize hydrolysis of the desired sulfonyl chloride.[7]

Analytical Techniques for Monitoring the Hydrolysis

Accurate monitoring of the hydrolysis reaction is essential for process optimization and for determining the reaction endpoint. Several analytical techniques can be employed for this purpose.

Analytical TechniquePrincipleApplication
High-Performance Liquid Chromatography (HPLC) Separation of components based on their differential partitioning between a stationary and a mobile phase.Quantitative analysis of the disappearance of this compound and the appearance of octanesulfonic acid.
Thin-Layer Chromatography (TLC) Separation of components based on their differential migration on a stationary phase.A quick and simple method for qualitative monitoring of the reaction progress.
Conductimetry Measurement of the electrical conductivity of the solution.The hydrolysis of a sulfonyl chloride produces ions (sulfonic acid and hydrochloric acid), leading to an increase in conductivity that can be correlated with the reaction rate.[5]

Troubleshooting and Safety Considerations

IssuePotential CauseRecommended Solution
Low Yield Incomplete reaction; Hydrolysis of the starting material before the intended reaction.Optimize reaction time and temperature; Ensure anhydrous handling of the starting material.[7]
Formation of Byproducts Side reactions due to incorrect pH or temperature.Carefully control the reaction pH and temperature to favor the desired pathway.
Difficulty in Isolation High solubility of the product in the reaction mixture.Consider derivatization to a less soluble salt or use ion-exchange chromatography for isolation.

Safety: this compound is a corrosive and moisture-sensitive compound.[6] The hydrolysis reaction produces hydrochloric acid, which is also corrosive. All manipulations should be performed in a well-ventilated fume hood, and appropriate PPE should be worn at all times.

Conclusion

The hydrolysis of this compound to octanesulfonic acid is a chemically rich transformation governed by a delicate interplay of reaction conditions. A comprehensive understanding of the dual mechanistic pathways, the kinetics, and the practical aspects of handling and analysis is essential for any scientist working with this important reaction. By leveraging the principles and protocols outlined in this guide, researchers can effectively control this hydrolysis to achieve their desired synthetic outcomes.

References

  • (PDF) Solvation bifunctional catalysis of the Hydrolysis of Sulfonyl Chlorides by hydration complexes of 2-Propanol: influence of the substrate structure - ResearchGate. (n.d.). Retrieved February 7, 2026, from [Link]

  • Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides - Canadian Science Publishing. (n.d.). Retrieved February 7, 2026, from [Link]

  • Heat capacity of activation for the hydrolysis of methanesulfonyl chloride and benzenesulfonyl chloride in light and heavy water - Canadian Science Publishing. (n.d.). Retrieved February 7, 2026, from [Link]

  • A continuous flow investigation of sulfonyl chloride synthesis using N -chloroamides: optimization, kinetics and mechanism - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00280A. (2022, September 1). Retrieved February 7, 2026, from [Link]

  • The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone) - ResearchGate. (n.d.). Retrieved February 7, 2026, from [Link]

  • Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides - ACS Publications. (n.d.). Retrieved February 7, 2026, from [Link]

  • (PDF) Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in S A N Hydrolysis of 4-Nitrobenzenesulfonyl Chloride - ResearchGate. (n.d.). Retrieved February 7, 2026, from [Link]

  • Kinetics of Reactions of Acyl Chlorides. II. Mechanisms of Hydrolysis of Sulfonyl Chlorides. (n.d.). Retrieved February 7, 2026, from [Link]

  • An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC - NIH. (n.d.). Retrieved February 7, 2026, from [Link]

  • An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides - MDPI. (2023, May 20). Retrieved February 7, 2026, from [Link]

  • Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing). (n.d.). Retrieved February 7, 2026, from [Link]

  • Sulfonyl chloride synthesis by chlorosulfonation - Organic Chemistry Portal. (n.d.). Retrieved February 7, 2026, from [Link]

  • Sulfonate - Wikipedia. (n.d.). Retrieved February 7, 2026, from [Link]

  • Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV. (1988, September 20). Retrieved February 7, 2026, from [Link]

  • The Hydrolysis of 4-Amino- and 4-Dimethylaminobenzene Sulfonyl Chlorides: An Unprecedented Case of Independence of Reactivity from pH | Organic Letters - ACS Publications. (2011, January 10). Retrieved February 7, 2026, from [Link]

Sources

1-Octanesulfonyl chloride safety data sheet (SDS)

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 7795-95-1 | Formula: C₈H₁₇ClO₂S | Mol.[1][2][3] Weight: 212.74 g/mol [1][3]

⚠️ Scientific Integrity & Data Validation Note

Critical Discrepancy Alert: The prompt referenced CAS 1912-32-9 in conjunction with 1-Octanesulfonyl chloride.

  • Correct CAS for this compound: 7795-95-1 .[1][2][3]

  • CAS 1912-32-9 refers to Butyl methanesulfonate , a distinct alkylating agent.

  • Action: This guide is authored strictly for This compound (CAS 7795-95-1) to ensure chemical accuracy. Researchers utilizing CAS 1912-32-9 should refer to safety data specific to alkyl sulfonates.

Part 1: Executive Summary & Chemical Identity

This compound is a long-chain aliphatic sulfonyl chloride widely utilized as a derivatizing agent in medicinal chemistry and a building block for ionic liquids and surfactants. Its utility stems from the highly electrophilic sulfur atom, which facilitates the formation of stable sulfonamide or sulfonate ester bonds.

However, this utility comes with significant operational risks. As a sulfonyl chloride, it is prone to rapid hydrolysis, generating hydrochloric acid (HCl) and octanesulfonic acid upon contact with moisture. This guide synthesizes the safety parameters (SDS) with practical handling protocols to ensure research integrity and personnel safety.

Physicochemical Profile
PropertyValueContext for Handling
Physical State Liquid (Colorless to pale yellow)Easy to dispense but requires gas-tight syringes.
Boiling Point ~75°C @ 0.03 mmHgHigh boiling point; difficult to remove by standard rotovap.
Density 1.087 g/mLSlightly denser than water; sinks in aqueous washes.
Solubility Reacts with water; Soluble in DCM, THF, EtOAcDo not use aqueous solvents for reaction.
Reactivity Moisture SensitiveRequires anhydrous conditions (N₂/Ar atmosphere).

Part 2: Hazard Assessment & Toxicology (The "Why")

The GHS classification for this compound is primarily driven by its hydrolytic instability. Understanding the mechanism of its toxicity allows for better risk mitigation than rote memorization of hazard codes.

Core Hazards (GHS Classifications)
  • Skin Corrosion/Irritation (Category 1B): Causes severe skin burns and eye damage.[4]

  • Lachrymator: May cause irritation to the respiratory tract and mucous membranes.

The Mechanism of Injury

Upon contact with the moisture in mucous membranes (eyes, lungs) or skin, this compound undergoes nucleophilic attack by water. This irreversible hydrolysis releases Hydrochloric Acid (HCl) directly onto the tissue, causing immediate chemical burns, while the resulting octanesulfonic acid contributes to further tissue damage and protein denaturation.

Visualization: Hydrolysis & Hazard Pathway

The following diagram illustrates the causality between the chemical structure and the safety hazard.

HydrolysisHazard Compound This compound (Lipophilic) Reaction Rapid Hydrolysis Compound->Reaction Contact Moisture Tissue Moisture (H2O) Moisture->Reaction HCl HCl Gas/Acid (Chemical Burns) Reaction->HCl Exothermic Release Acid Octanesulfonic Acid (Tissue Damage) Reaction->Acid

Figure 1: Mechanism of corrosive injury. The lipophilic tail allows the compound to penetrate skin oils before hydrolyzing, potentially deepening the burn.

Part 3: Operational Safety & Handling Protocols

The Self-Validating Protocol: Safety is not just PPE; it is the exclusion of moisture until the quench step.

Engineering Controls
  • Fume Hood: Mandatory. All transfers must occur within a certified hood operating at face velocity >100 fpm.

  • Inert Atmosphere: Reactions must be run under Nitrogen (N₂) or Argon (Ar) to prevent atmospheric moisture from degrading the reagent and releasing HCl in the reaction vessel.

Personal Protective Equipment (PPE)[3]
  • Gloves: Double-gloving is recommended. Nitrile (minimum 5 mil) provides adequate splash protection. For prolonged handling, use Silver Shield/4H laminate gloves.

  • Eye Protection: Chemical splash goggles are required. A face shield is recommended when handling volumes >10 mL.

Decontamination & Quenching (The "Kill" Step)

Never add water directly to a bulk quantity of this compound. The exothermic reaction can cause "bumping" or splashing of hot acid.

  • Small Spills: Cover with dry lime, sand, or soda ash. Sweep up carefully and place in a hazardous waste container.

  • Glassware Cleaning: Rinse glassware with a dilute base (e.g., 1M NaOH) in the fume hood to neutralize trace chlorides before removing them from the hood for washing.

Part 4: Synthetic Utility – Experimental Protocol

Application: Synthesis of N-Octylsulfonamides (Drug Development Intermediate). Objective: To couple this compound with a primary amine while controlling the exotherm and HCl byproduct.

Reagents
  • This compound (1.0 equiv)

  • Primary Amine (e.g., Benzylamine) (1.0 equiv)

  • Triethylamine (Et₃N) or Pyridine (1.2 - 1.5 equiv) – Acts as the HCl scavenger.

  • Dichloromethane (DCM) – Anhydrous.

Step-by-Step Methodology
  • Setup: Flame-dry a round-bottom flask and cool under N₂ flow. Add the Primary Amine and Et₃N to the flask. Dissolve in anhydrous DCM (0.1 M concentration relative to amine).

  • Cooling: Submerge the flask in an ice/water bath (0°C). Causality: Low temperature suppresses the hydrolysis rate and controls the exotherm of the sulfonylation.

  • Addition: Dilute this compound in a small volume of DCM. Add this solution dropwise to the amine mixture over 15–20 minutes.

    • Observation: Fuming may occur if moisture is present. Ensure the system is closed/vented to a bubbler.

  • Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (RT). Stir for 2–4 hours.

    • Validation: Monitor by TLC (Thin Layer Chromatography).[5] The sulfonyl chloride spot (usually high Rf) should disappear.

  • Quench: Cool back to 0°C. Slowly add saturated aqueous NaHCO₃.

  • Workup: Separate phases. Wash the organic layer with 1M HCl (to remove excess amine/pyridine), then Brine. Dry over MgSO₄ and concentrate.

Visualization: Synthesis Workflow

SynthesisWorkflow Setup 1. Setup: Dry Glassware + N2 (Amine + Et3N in DCM) Cool 2. Cool to 0°C Setup->Cool Add 3. Dropwise Addition (1-Octanesulfonyl Cl) Cool->Add React 4. Reaction (RT, 2-4h) Add->React Monitor TLC Check: Disappearance of SM? React->Monitor Monitor->React No Quench 5. Quench (Sat. NaHCO3) Monitor->Quench Yes Workup 6. Acid Wash (1M HCl) & Concentration Quench->Workup

Figure 2: Standard Operating Procedure (SOP) for sulfonamide synthesis.

Part 5: Emergency Response

In the event of exposure, immediate action is required to mitigate chemical burns.

Exposure RouteImmediate ActionMedical Context
Eye Contact Rinse cautiously with water for 15+ minutes . Remove contact lenses if present.[4][6]Do not use neutralizing eye drops. Seek immediate ophthalmological consult.
Skin Contact Remove contaminated clothing immediately.[4] Rinse skin with water/shower.[4]Burns may be delayed; the lipophilic nature allows deep penetration before acid generation.
Inhalation Move person to fresh air.[4] Keep comfortable for breathing.[4]Pulmonary edema (fluid in lungs) can be delayed up to 48 hours.
Ingestion Rinse mouth. Do NOT induce vomiting.Vomiting re-exposes the esophagus to the corrosive acid.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 82261: this compound. PubChem.[2] Retrieved from [Link]

  • European Chemicals Agency (ECHA). (n.d.).[2] Substance Information: 1-Octanesulphonyl chloride.[1][2] ECHA.[2] Retrieved from [Link]

  • Common Organic Chemistry. (2021). Amine to Amide (via Acid Chloride) - Common Conditions. Retrieved from [Link](Note: General mechanism for acid/sulfonyl chloride coupling).

Sources

Technical Guide: Handling, Storage, and Stability of 1-Octanesulfonyl Chloride

[1]

Executive Summary & Application Context

1-Octanesulfonyl chloride (CAS: 7795-95-1) is a critical lipophilic building block used primarily to introduce the octylsulfonyl moiety into pharmacophores, creating sulfonamides and sulfonate esters.[1][2] Its 8-carbon alkyl chain provides significant lipophilicity (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

However, its utility is counterbalanced by its high reactivity toward nucleophiles , specifically water.[1] Improper handling leads to rapid hydrolysis, generating hydrochloric acid (HCl) gas and the corresponding sulfonic acid.[1] This guide outlines a zero-tolerance moisture protocol to preserve reagent integrity and ensure operator safety.

Physicochemical & Hazard Profile

Understanding the physical state of this reagent is critical for handling.[1] With a melting point of ~14°C, it exists near the phase boundary between solid and liquid in typical laboratory environments.[1]

Table 1: Critical Physicochemical Data
PropertyValueOperational Implication
Molecular Weight 212.74 g/mol Calculation basis for stoichiometry.[1]
Physical State Liquid/Solid (MP: 14°C)Crucial: Will likely solidify in refrigerator storage (4°C).[1] Must be warmed to RT before volumetric transfer.
Boiling Point 75°C @ 0.03 mmHgHigh vacuum required for distillation; thermally unstable at atmospheric pressure.[1]
Density 1.087 g/mL (25°C)Viscous liquid; positive displacement pipettes recommended if liquid.[1]
Reactivity ElectrophilicReacts violently with amines, alcohols, and water .[1]
GHS Classification Skin Corr.[1][3][4] 1BCauses severe skin burns and eye damage.[1] Corrosive to respiratory tract.[1]

The Mechanism of Instability (The "Why")

The primary threat to this compound is atmospheric moisture.[1] The sulfonyl chloride motif (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

215

Field Insight: This reaction is autocatalytic in closed vessels.[1] The generated HCl gas increases pressure, leading to the dangerous "pop" or septum rupture when opening old bottles.[1]

Diagram 1: Hydrolysis & Degradation Pathway

HydrolysisPathwayStart1-OctanesulfonylChlorideIntermediateTetrahedralIntermediateStart->IntermediateNucleophilic AttackWaterH₂O(Atmospheric Moisture)Water->IntermediateProduct11-OctanesulfonicAcidIntermediate->Product1Cl⁻ EliminationProduct2HCl (Gas)Intermediate->Product2Gas Evolution(Pressure Build-up)Product2->StartAutocatalysis(Acid promotes hydrolysis)

Caption: The irreversible hydrolysis pathway.[1] Note the generation of HCl gas, which pressurizes storage containers and degrades the reagent quality.

Storage Protocol: The "Inert Barrier" System

Standard refrigeration is insufficient due to humidity.[1] You must employ a Double-Barrier System .[1]

The Protocol
  • Primary Container: Store in a glass vial with a chemically resistant PTFE-lined septum cap. Never use standard polyethylene caps, as HCl gas can diffuse through or embrittle them.[1]

  • Atmosphere: Purge the headspace with dry Nitrogen (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ) or Argon (
    
    
    ) immediately after every use. Argon is preferred as it is heavier than air and forms a better "blanket" over the liquid surface.[1]
  • Secondary Containment: Place the primary vial inside a secondary jar containing a desiccant (e.g., Drierite or activated molecular sieves).

  • Temperature: Store at 2–8°C .

    • Note: At this temperature, the reagent will solidify.[1] You must allow it to warm to room temperature (approx. 20-30 mins) before attempting to syringe it.[1] Heating it aggressively (e.g., heat gun) can cause decomposition.[1]

Shelf-Life Indicators
  • Visual Check: The liquid should be clear to pale yellow.[1][2][6] Cloudiness or precipitate indicates the formation of sulfonic acid (hydrolysis product).[1]

  • Auditory Check: A significant hiss of escaping gas upon piercing the septum indicates HCl build-up; the reagent purity is likely compromised.[1]

Handling & Synthesis Workflow

To maintain scientific integrity, handle this reagent as if it were air-sensitive organometallic.

Preparation[1][2][7][8][9][10][11]
  • PPE: Neoprene or Nitrile gloves (double gloving recommended), chemical splash goggles, and a lab coat.[1] Work strictly in a fume hood.

  • Glassware: All reaction flasks must be flame-dried or oven-dried and cooled under an inert atmosphere.[1]

Transfer Technique (The "Schlenk" Standard)

Avoid pouring.[1] Pouring introduces atmospheric moisture and creates a large surface area for hydrolysis.[1] Use the Positive Pressure Cannula/Syringe method.[1]

Diagram 2: Inert Transfer Workflow

HandlingWorkflowcluster_reactionReaction Flask ConditionsStep11. Warm Reagent(Bring to RT to melt)Step22. Purge Headspace(Insert N₂/Ar line)Step1->Step2Liquefaction completeStep33. Withdraw Reagent(Dry Syringe/Needle)Step2->Step3Positive pressure establishedStep44. Transfer to Reaction(Dropwise addition)Step3->Step4Avoid air contactStep55. Quench Syringe(Immediate neutralization)Step4->Step5Residual reagentConditionsDry Solvent (DCM/THF)+ Base (TEA/Pyridine)+ 0°C CoolingStep4->Conditions

Caption: Step-by-step inert transfer workflow. Warming to RT is critical to ensure the reagent is liquid for accurate volumetric measurement.

Reaction Setup Tips
  • Solvent: Use anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).[1]

  • Base Scavenger: Always include a non-nucleophilic base (e.g., Triethylamine, Diisopropylethylamine, or Pyridine) to scavenge the HCl byproduct.[1] Without this, the acid generated will degrade the product or starting material.[1]

  • Temperature: Add the sulfonyl chloride at 0°C . The reaction with amines/alcohols is exothermic.[1]

Emergency & Waste Management

Spills
  • Evacuate: If a large volume (>10 mL) is spilled outside the hood, evacuate the area due to lachrymatory effects.[1]

  • Neutralize: Do not use water directly.[1] Cover the spill with a mixture of sodium carbonate (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ) or sodium bicarbonate and an inert absorbent (vermiculite/sand).
    
  • Clean: Once absorbed and neutralized, sweep into a hazardous waste container.[1]

Quenching & Disposal

Never discard unreacted sulfonyl chloride directly into solvent waste drums; it may pressurize the drum over time.[1]

  • Quench Protocol: Dilute the residue with DCM. Slowly add to a stirred solution of 10% aqueous Sodium Hydroxide (NaOH) or saturated Sodium Bicarbonate (

    
    ) on ice.
    
  • Verification: Check pH to ensure it is basic (indicating HCl neutralization).[1]

  • Disposal: Separate the organic layer for halogenated solvent disposal.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 82261, this compound.[1] Retrieved from [Link][1][7]

  • European Chemicals Agency (ECHA). Substance Information: 1-octanesulphonyl chloride.[1] Retrieved from [Link][1][7]

Technical Profile: 1-Octanesulfonyl Chloride Spectroscopic Data

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Octanesulfonyl chloride (CAS 7795-95-1) is a critical electrophilic reagent used extensively in the synthesis of sulfonamides, sulfonic esters, and self-assembled monolayers (SAMs) for surface modification.[1] Its utility relies heavily on the integrity of the sulfonyl chloride functional group (


), which is moisture-sensitive and prone to hydrolysis.[2]

This technical guide provides a comprehensive spectroscopic atlas for this compound, synthesizing Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. These protocols are designed to enable researchers to rapidly validate compound purity and identify common degradation products (1-octanesulfonic acid) in a laboratory setting.

Chemical Identity & Properties

PropertyData
IUPAC Name Octane-1-sulfonyl chloride
CAS Number 7795-95-1
Molecular Formula

Molecular Weight 212.74 g/mol
Appearance Clear, colorless to pale yellow liquid
Boiling Point 75 °C at 0.03 mmHg (lit.)[1][3]
Density 1.087 g/mL at 25 °C
Solubility Soluble in

,

, THF; reacts with water/alcohols

Spectroscopic Atlas

Nuclear Magnetic Resonance (NMR)

NMR is the primary method for structural verification.[4] The electron-withdrawing nature of the sulfonyl chloride group significantly deshields the


-methylene protons and carbon.

H NMR Data (400 MHz, CDCl

)

Note: Chemical shifts (


) are referenced to TMS (0.00 ppm).
PositionAssignmentShift (

ppm)
MultiplicityIntegrationCoupling (

)

-CH


3.66 Triplet (t)2H~7.8 Hz

-CH


2.04 Multiplet (m)2H-

-CH


1.48 Multiplet (m)2H-
Bulk CH


1.26 - 1.35 Multiplet (m)8H-
Terminal CH


0.88 Triplet (t)3H~7.0 Hz

Interpretation & QC Insight: The triplet at 3.66 ppm is the diagnostic peak.

  • Purity Check: If hydrolysis has occurred, 1-octanesulfonic acid will form. The

    
    -methylene peak for the acid typically shifts upfield (lower ppm, ~2.9–3.0 ppm in DMSO-
    
    
    
    or
    
    
    , though solvent dependent).
  • Solvent Choice:

    
     is preferred. Avoid 
    
    
    
    if the sample is suspected to contain residual thionyl chloride or other chlorinating agents, as exothermic reactions can occur.

C NMR Data (100 MHz, CDCl

)
PositionAssignmentShift (

ppm)
Notes
C-1 (

)

65.5 Deshielded by

C-2 (

)

25.2 -
C-3 (

)

28.4 -
Bulk Chain

29.0 - 31.8 Clustered signals
Terminal C

14.1 Characteristic methyl
Infrared Spectroscopy (FT-IR)

IR is the fastest method to confirm the presence of the sulfonyl chloride functional group and detect moisture contamination (hydrolysis).

Frequency (cm

)
Functional GroupModeIntensity
2950 - 2850 Alkyl C-HStretchingStrong
1465

ScissoringMedium
1375 - 1385

(Sulfonyl)
Asymmetric Stretch Strong
1165 - 1175

(Sulfonyl)
Symmetric Stretch Strong
~580 - 600

StretchingMedium/Weak

QC Insight:

  • Hydrolysis Indicator: A broad band appearing between 3200–3600 cm

    
      indicates the presence of -OH from water or sulfonic acid (
    
    
    
    ).
  • Differentiation: Sulfonic acids also show

    
     stretches, but the 
    
    
    
    specific modes (often in the fingerprint region or Raman active) will disappear upon hydrolysis.
Mass Spectrometry (MS)
  • Ionization: Electron Impact (EI) or Electrospray Ionization (ESI) in negative mode (after derivatization).

  • Molecular Ion (

    
    ):  212 (often weak or absent in EI due to lability).
    

Fragmentation Pattern (EI):

  • m/z 212: Molecular Ion (

    
    ). Look for Chlorine isotope pattern (
    
    
    
    ).
  • m/z 177:

    
     (Loss of Chlorine).
    
  • m/z 113:

    
     (Octyl cation, often undergoes further fragmentation).
    
  • m/z 57, 43, 29: Characteristic alkyl chain fragments (

    
    , 
    
    
    
    , etc.).

Visualizations & Workflows

Structural Connectivity

The following diagram illustrates the molecular connectivity and key spectroscopic sites.

ChemicalStructure cluster_signals Diagnostic Signals Octyl Octyl Chain (C8H17-) Sulfonyl Sulfonyl Group (-SO2-) Octyl->Sulfonyl C-S Bond (NMR: 65.5 ppm) Signal2 1H NMR: 3.66 ppm (Triplet, 2H) Octyl->Signal2 Chloride Chloride (-Cl) Sulfonyl->Chloride S-Cl Bond (Labile) Signal1 IR: 1375 & 1170 cm-1 (S=O Stretch) Sulfonyl->Signal1

Caption: Connectivity map highlighting diagnostic spectroscopic signals for this compound.

Quality Control Workflow

This decision tree outlines the protocol for verifying reagent quality before use in sensitive synthesis (e.g., SAM formation).

QC_Workflow Start Sample: this compound VisualCheck Visual Inspection (Clear Liquid?) Start->VisualCheck IR_Check FT-IR Analysis (Neat) VisualCheck->IR_Check Decision1 Broad Peak at 3200-3600 cm-1? IR_Check->Decision1 Reject REJECT: Hydrolyzed (Contains Sulfonic Acid) Decision1->Reject Yes (OH detected) NMR_Check 1H NMR Analysis (CDCl3) Decision1->NMR_Check No Decision2 Triplet at 3.66 ppm? NMR_Check->Decision2 Shifted Shifted to ~3.0 ppm? (Acid Form) Decision2->Shifted No Pass PASS: High Purity Proceed to Synthesis Decision2->Pass Yes Shifted->Reject

Caption: Step-by-step QC decision tree for validating this compound purity.

Experimental Protocols

Sample Preparation for NMR

Objective: Prevent in-tube hydrolysis during acquisition.

  • Drying: Ensure the NMR tube is oven-dried and cooled in a desiccator.

  • Solvent: Use high-quality CDCl

    
      (Chloroform-d) stored over molecular sieves (4Å) to remove trace water.
    
    • Note: Acidic impurities in aged CDCl

      
       can catalyze degradation. Neutralize with basic alumina if necessary.
      
  • Concentration: Dissolve ~10–20 mg of analyte in 0.6 mL solvent.

  • Acquisition: Run standard proton parameters (16 scans, 1s relaxation delay).

Synthesis Pathway (Context)

This compound is typically synthesized via the oxidative chlorination of 1-octanethiol or S-octyl isothiourea using reagents like


 or 

.
  • Reaction:

    
    
    
  • Purification: Vacuum distillation is possible but risky due to thermal instability. Flash chromatography is generally avoided due to hydrolysis on silica; if necessary, use rapid filtration through a short plug of silica with non-polar eluents (

    
    ).
    

References

  • BenchChem. this compound Overview and Significance. Retrieved from

  • ChemicalBook. this compound Properties and Synthesis. Retrieved from

  • Sigma-Aldrich. this compound Product Specification & Safety Data. Retrieved from [1][3]

  • National Institute of Standards and Technology (NIST). Octadecane-1-sulphonyl chloride IR Spectrum (Analogue Reference). Retrieved from

  • PubChem. this compound Compound Summary (CID 82261). Retrieved from

Sources

Technical Guide: 1-Octanesulfonyl Chloride NMR Analysis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the NMR spectral characteristics of 1-octanesulfonyl chloride. It is designed for researchers requiring precise structural validation and impurity profiling, particularly for the detection of hydrolysis products.

Executive Summary

This compound (CAS: 7795-95-1) is a critical lipophilic electrophile used in the synthesis of sulfonamides and sulfonic esters. Its reactivity, driven by the sulfonyl chloride moiety (


), renders it highly susceptible to hydrolysis, yielding 1-octanesulfonic acid and HCl.

For the analytical chemist, the


 NMR spectrum in 

serves as the primary validation tool. The diagnostic signal is a distinct triplet at

3.60–3.70 ppm
(

-methylene). Any shift upfield from this region (typically towards 3.0–3.2 ppm) indicates hydrolysis. This guide details the spectral fingerprint, theoretical grounding, and a self-validating protocol for purity assessment.

Part 1: Structural Analysis & Theoretical Prediction

The NMR signature of this compound is dominated by the strong electron-withdrawing nature of the chlorosulfonyl group.

  • Inductive Effect (

    
    ):  The 
    
    
    
    group is highly electronegative, significantly deshielding adjacent nuclei. This effect is strongest at the
    
    
    -position (
    
    
    ) and decays rapidly along the alkyl chain.
  • Deshielding Magnitude:

    • 
      -Protons (
      
      
      
      ):
      The combined anisotropy of the
      
      
      bonds and the electronegativity of the
      
      
      atom shift these protons downfield to
      
      
      ppm, far removed from typical alkyl signals.
    • 
      -Protons (
      
      
      
      ):
      These experience a moderate deshielding, appearing as a quintet around 1.9–2.0 ppm.
    • Bulk Chain (

      
      ):  These resonate in the standard "methylene envelope" (1.2–1.5 ppm).
      

Part 2: The NMR Fingerprint ( )

The following data represents the standard spectral profile for high-purity (>97%) this compound in deuterochloroform.

Instrument Parameters: 400 MHz, 298 K, Solvent:


 (residual peak at 7.26 ppm).
Table 1: Chemical Shift Assignments
PositionGroupShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Assignment Logic
1 (

)

3.66 Triplet (

)
2H

Diagnostic peak; strongly deshielded.
2 (

)

1.95 – 2.05 Quintet (

)
2H

Deshielded by proximity to sulfur.
3

1.45 – 1.55 Multiplet2H-Transition to bulk chain.
4–7

1.25 – 1.40 Multiplet8H-Overlapping bulk methylene envelope.
8 (

)

0.88 Triplet (

)
3H

Terminal methyl; standard alkane shift.

Note: The triplet at 3.66 ppm is the "Truth Source." If this peak is broadened or shifted, the integrity of the reagent is compromised.

Part 3: NMR & DEPT Spectrum

Carbon NMR confirms the skeletal integrity. The


-carbon is the most informative signal.
Table 2: Chemical Shift Assignments
CarbonShift (

, ppm)
DEPT-135 PhaseNotes
C1 (

)
65.5 Down (Negative)Diagnostic; strongly deshielded.
C2 (

)
28.5 Down (Negative)Distinct from bulk chain.
C3 24.5 Down (Negative)
C4–C6 29.0 – 31.8 Down (Negative)Bulk methylenes.
C7 22.6 Down (Negative)Pre-terminal methylene.
C8 (

)
14.1 Up (Positive)Terminal methyl.

Part 4: Quality Control & Impurity Profiling (Self-Validating System)

The primary failure mode for this reagent is moisture-induced hydrolysis. This process creates 1-octanesulfonic acid , which has a distinct spectral signature.

The "Hydrolysis Index":

  • Intact Reagent (

    
    ): 
    
    
    
    -CH2 triplet at 3.66 ppm .
  • Hydrolysis Product (

    
    ): 
    
    
    
    -CH2 triplet shifts upfield to ~3.0–3.2 ppm .
Logic Flow for Purity Assessment

The following diagram illustrates the decision matrix for validating the reagent before use in synthesis.

G Start Start: this compound Sample Prep Sample Prep: Dry CDCl3 + K2CO3 (Optional) Start->Prep Acquire Acquire 1H NMR (16 scans) Prep->Acquire CheckAlpha Analyze Region 3.0 - 3.8 ppm Acquire->CheckAlpha Decision Dominant Triplet Position? CheckAlpha->Decision Pass PASS: Triplet at 3.66 ppm (Purity > 95%) Decision->Pass Only 3.66 ppm Fail FAIL: Triplet at 3.0 - 3.2 ppm (Hydrolyzed to Sulfonic Acid) Decision->Fail Only 3.0-3.2 ppm Mixed WARNING: Two Triplets (Partial Hydrolysis) Decision->Mixed Both Signals Present

Figure 1: Decision tree for validating this compound purity via


 NMR.

Part 5: Experimental Protocol (The Anhydrous Workflow)

To ensure the spectrum reflects the reagent and not in situ degradation, strict anhydrous handling is required.

Materials:

  • Solvent:

    
     (Stored over 4Å molecular sieves).
    
  • Tubes: Oven-dried NMR tubes.

Step-by-Step Methodology:

  • Blank Scan (System Check): Run a single scan of the

    
     solvent alone. Ensure no water peak is visible at 1.56 ppm. If water is present, dry the solvent before use.
    
  • Sample Preparation:

    • Flush the NMR tube with dry

      
       or Argon.
      
    • Add 20–30 mg of this compound.

    • Immediately add 0.6 mL of dry

      
      .
      
    • Cap and invert once. Do not vortex vigorously (limits moisture exposure).

  • Acquisition:

    • Insert sample and lock immediately.

    • Run a standard proton sequence (pulse angle

      
      , relaxation delay 
      
      
      
      s).
    • Process with exponential multiplication (LB = 0.3 Hz).

  • Integration Validation:

    • Set the terminal methyl triplet (0.88 ppm) to integral = 3.00.

    • Integrate the

      
      -methylene region (3.60–3.70 ppm).
      
    • Calculation: If the integral is < 1.90, check the 3.0–3.2 ppm region for the missing intensity (hydrolysis).

References

  • National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS): this compound. SDBS No. 4268. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Authoritative text for general alkyl sulfonyl chloride shift predictions).

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2][3][4] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. (Reference for solvent residual peaks).

Sources

Technical Guide: 1-Octanesulfonyl Chloride IR Spectrum Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Octanesulfonyl chloride is a critical electrophilic reagent used in the synthesis of sulfonamides, surface-active agents, and ionic liquids.[1] However, its high susceptibility to hydrolysis presents a significant challenge in Quality Control (QC).[2]

This guide provides a definitive analysis of the infrared (IR) spectrum of this compound.[2] Unlike generic spectral lists, this document focuses on the diagnostic differentiation between the pure sulfonyl chloride and its degradation product, 1-octanesulfonic acid. We establish a self-validating protocol for sampling that eliminates moisture interference, ensuring data integrity for drug development and material science applications.

Part 1: Chemical Context & Structural Basis[2]

To interpret the spectrum accurately, one must understand the vibrational modes inherent to the molecule's specific connectivity.[2]

  • Chemical Formula:

    
    [3]
    
  • Molecular Weight: 212.74 g/mol [1][2][3]

  • Key Functional Groups:

    • Sulfonyl Chloride (

      
      ):  The electrophilic core.[1][2][4] It possesses distinct 
      
      
      
      stretching vibrations that are highly sensitive to the electronic environment (Cl vs. OH).[2]
    • Octyl Chain (

      
      ):  A lipophilic tail providing standard alkane vibrations, serving as an internal intensity standard.[2]
      

The Hydrolysis Challenge: Upon contact with atmospheric moisture, the


 bond cleaves, releasing 

and forming 1-octanesulfonic acid (

).

[2]

Spectroscopic Consequence: The transformation from


 to 

results in the emergence of a broad Hydrogen-bonded

stretch and a shift in the sulfonyl stretching frequencies.

Part 2: Theoretical Band Assignment

The following assignments are synthesized from homologous series data (e.g., 1-butanesulfonyl chloride, 1-dodecanesulfonyl chloride) and fundamental spectroscopic literature regarding sulfonyl halides.

Table 1: Diagnostic IR Bands for this compound[2]
Frequency Region (cm⁻¹)Vibration ModeIntensityDiagnostic Note
2960 - 2850 ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

Stretch (Alkyl)
StrongSplit into asymmetric (~2925) and symmetric (~2855) bands.[2] Serves as the stable backbone reference.[2]
1470 - 1460

Scissoring
MediumTypical alkane deformation.[2] Overlaps with methyl bending.
1375 - 1365

Asymmetric Stretch
Very Strong Primary Diagnostic. Sharp and distinct.[2] Shifts to lower frequency (~1350) upon hydrolysis to sulfonic acid.[2]
1175 - 1165

Symmetric Stretch
Very Strong Secondary Diagnostic. Often appears as a doublet or has a shoulder in high-resolution scans.
725 - 720

Rocking
Medium"Long chain" band, confirming the octyl chain (

).
~375

Stretch
Medium/WeakDefinitive Identification. Note: Often falls below the cutoff of standard KBr/Diamond ATR optics (400 cm⁻¹).[2] Requires CsI optics or Far-IR to visualize directly.[2]
The "Ghost" Band (S-Cl Stretch)

While the


 stretch at ~375 cm⁻¹ is the most chemically specific bond, most standard FTIR instruments (range 4000–400 cm⁻¹) will not detect it. Therefore, absence of the OH band  (discussed in Part 4) becomes the primary proxy for confirming the integrity of the 

bond in standard laboratory settings.[2]

Part 3: Experimental Protocol (The Inert Atmosphere System)

As a Senior Scientist, I cannot overstate this: Standard open-air ATR sampling is insufficient for this compound. The thin film on the crystal will hydrolyze within seconds under ambient humidity, yielding a spectrum of the acid, not the chloride.

The "Dry-Cell" Workflow

The following protocol ensures a pristine spectrum.

  • Preparation: Purge the FTIR sample compartment with dry nitrogen for 15 minutes.

  • Sampling:

    • Ideal: Use a sealed liquid transmission cell (KBr or NaCl windows) loaded inside a glovebox.[2]

    • Acceptable (ATR): If using ATR, cover the sample immediately with a generic plastic cap or glass slide to minimize air exchange, or use a flow-cell attachment.

  • Background: Collect background after the purge has stabilized.

SampleProtocol Start Start: Sample Prep EnvCheck Check Humidity (<10% RH) Start->EnvCheck Load Load in Inert Atmosphere (N2/Ar) EnvCheck->Load CellType Select Cell Type Load->CellType Sealed Sealed Liquid Cell (KBr/NaCl) CellType->Sealed Preferred ATR ATR (Diamond/ZnSe) *Rapid Scan* CellType->ATR Alternative Scan Acquire Spectrum (4000-400 cm⁻¹) Sealed->Scan ATR->Scan QC QC Validation Scan->QC

Figure 1: Inert Atmosphere Sampling Workflow to prevent in-situ hydrolysis.

Part 4: Troubleshooting & Degradation Analysis[2]

The most common failure mode is partial hydrolysis.[2] You must be able to distinguish the pure product from the hydrolyzed mixture.[2]

Comparative Logic: Chloride vs. Acid[6]
FeaturePure this compoundHydrolyzed (1-Octanesulfonic Acid)
3600 - 3200 cm⁻¹ Flat Baseline (No OH)Broad, Strong Band (Sulfonic OH)
1370 cm⁻¹ (

asym)
Sharp, ~1370 cm⁻¹Broadens, shifts to ~1350 cm⁻¹
1170 cm⁻¹ (

sym)
Sharp, ~1170 cm⁻¹Broadens, shifts to ~1150 cm⁻¹
Physical State Clear LiquidViscous liquid or waxy solid
Decision Logic for Purity

Use this logic gate to approve or reject the material based on the spectrum.[2]

AnalysisLogic Input Input Spectrum CheckOH Check 3400 cm⁻¹ Region Input->CheckOH BroadOH Broad Peak Present? CheckOH->BroadOH Hydrolyzed FAIL: Hydrolysis Detected (Sulfonic Acid Formation) BroadOH->Hydrolyzed Yes CheckSO2 Check 1370/1170 cm⁻¹ BroadOH->CheckSO2 No (Flat Baseline) SharpPeaks Peaks Sharp & Distinct? CheckSO2->SharpPeaks Pass PASS: Pure Sulfonyl Chloride SharpPeaks->Pass Yes Degraded FAIL: Non-specific Degradation SharpPeaks->Degraded No (Broad/Shifted)

Figure 2: Spectral Interpretation Decision Tree for QC Release.

Part 5: Data Processing & Reporting[2]

When reporting these results for regulatory or publication purposes, ensure the following processing steps are applied:

  • Baseline Correction: Apply a linear baseline correction anchored at 3800 cm⁻¹ and 2200 cm⁻¹ (regions free of interference).

  • Normalization: Normalize the spectrum to the C-H asymmetric stretch at ~2925 cm⁻¹. This allows for overlay comparison between batches regardless of path length variations.[2]

  • Peak Picking: Set a threshold to ignore noise <2% Transmittance. Label the 1370 and 1170 peaks explicitly.

References

  • National Institute of Standards and Technology (NIST). Mass and IR Spectra of Sulfonyl Chlorides (Homologous Series: 1-Butanesulfonyl chloride, 1-Dodecanesulfonyl chloride).[2] NIST Chemistry WebBook, SRD 69.[2][5] Available at: [Link]

  • Robinson, E. A. (1965).[2] The Sulfur-Chlorine Stretching Band in Sulfonyl Chlorides.[2][6] Canadian Journal of Chemistry, 43(1), 212-216.[2] (Establishes the S-Cl stretch assignment at ~375 cm⁻¹).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds.[2] John Wiley & Sons.[2] (Authoritative text for general sulfonyl group assignments).

Sources

Technical Guide: Mass Spectrometry Characterization of 1-Octanesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stability Paradox

1-Octanesulfonyl chloride (CAS: 7795-95-1) presents a classic "stability paradox" in analytical chemistry. As a potent electrophile used to synthesize sulfonamides and sulfonic esters, its utility lies in its reactivity.[1][2] However, this same reactivity renders it unstable during standard analytical workflows. It rapidly hydrolyzes to 1-octanesulfonic acid in the presence of moisture or solvolyzes in alcoholic solvents, leading to false negatives or quantitation errors.

This guide provides a definitive protocol for the characterization of this compound, prioritizing derivatization-based GC-MS as the gold standard for purity assessment, while addressing the limitations of direct LC-MS.

Part 1: Chemical Context & Stability Mechanics

Before attempting analysis, the operator must understand the degradation pathways. This compound (


) is a sulfonyl chloride. In the mass spectrometer's source or the chromatograph's mobile phase, it behaves as follows:
  • Hydrolysis (Aqueous/Humid Conditions):

    
    
    Result: Detection of the sulfonic acid (
    
    
    
    in ESI negative), not the chloride.
  • Thermal Extrusion (GC Inlet):

    
    
    Result: Appearance of octyl chloride peaks and 
    
    
    
    gas, misrepresenting the sample composition.
Visualization: Degradation vs. Stabilization Pathways

ReactionPathways Start 1-Octanesulfonyl Chloride Water + H2O (Moisture/Mobile Phase) Start->Water Heat + Heat (GC Injector > 200°C) Start->Heat Amine + Diethylamine (Derivatization) Start->Amine Acid 1-Octanesulfonic Acid (Degradant) Water->Acid Hydrolysis AlkylCl 1-Chlorooctane + SO2 (Thermal Artifact) Heat->AlkylCl SO2 Extrusion Amide N,N-Diethyl-1-octanesulfonamide (Stable Analyte) Amine->Amide Stabilization

Figure 1: Critical reaction pathways. Red paths indicate analytical failure modes; the green path represents the recommended derivatization strategy.

Part 2: GC-MS Analysis (The Gold Standard)

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is the preferred method. However, direct injection requires strict control of inlet temperature to prevent thermal decomposition.

Method A: Direct Injection (Rapid Screening)

Use only for high-purity checks where thermal degradation artifacts can be mathematically deconvoluted.

ParameterSettingRationale
Inlet Split (50:1)High split flow sweeps the labile molecule onto the column quickly, reducing residence time in the hot liner.
Inlet Temp 180°C (Low)Minimizes thermal extrusion of

. Standard 250°C inlets will decompose the sample.
Column 5% Phenyl-methylpolysiloxane (e.g., DB-5ms)Non-polar stationary phase prevents catalytic degradation.
Carrier Gas Helium, 1.2 mL/minConstant flow.
Oven 60°C (1 min)

20°C/min

280°C
Rapid ramp to elute the compound before it degrades.
Method B: Derivatization (Quantitative Validation)

This is the self-validating protocol. By converting the reactive chloride to a stable sulfonamide, you eliminate hydrolysis and thermal risks.

Protocol:

  • Aliquot: Take 10 mg of this compound.

  • React: Add 1 mL of Methylene Chloride (DCM) containing 50 µL of Diethylamine (excess).

  • Wait: Vortex for 30 seconds. The reaction is exothermic and instantaneous.

  • Wash: Add 1 mL water (to remove amine salts), vortex, and centrifuge.

  • Analyze: Inject the bottom organic layer.

Why this works: The resulting N,N-diethyl-1-octanesulfonamide is thermally stable up to 300°C and yields a distinct molecular ion, confirming the presence of the original sulfonyl chloride moiety.

Part 3: Mass Spectral Interpretation (EI Source)

Understanding the fragmentation is crucial for distinguishing the intact chloride from its degradation products.

The Intact Molecule: this compound ( )
  • Molecular Ion (

    
    ): 
    
    
    
    212 (weak) and 214.
    • Observation: The

      
       is often invisible or <1% abundance due to the labile S-Cl bond.
      
    • Isotope Signature: If visible, the

      
       ratio (3:1) confirms the presence of chlorine.[3]
      
  • Diagnostic Fragment (

    
    ): 
    
    
    
    177.
    • Loss of the chlorine atom. This peak is often small.

  • Base Peak Mechanism (

    
    ): 
    
    
    
    113 (
    
    
    ).
    • The molecule ejects the entire sulfonyl chloride group. The charge remains on the octyl chain.

    • Subsequent Fragmentation: The

      
       113 ion undergoes standard alkane fragmentation, losing 
      
      
      
      units to form the series
      
      
      85, 71, 57 (often the base peak), and 43.
The Thermal Artifact: 1-Chlorooctane ( )

If your inlet is too hot, you will see this spectrum instead:

  • Molecular Ion:

    
     148/150 (3:1 ratio).
    
  • Key Difference: Total absence of sulfur-related peaks and a shift in retention time.

The Derivative: N,N-Diethyl-1-octanesulfonamide
  • Molecular Ion:

    
     249 (Strong, stable).
    
  • Base Peak:

    
     136 (
    
    
    
    ). This is the "fingerprint" of the diethyl-sulfonamide headgroup, confirming the derivatization was successful.
Visualization: EI Fragmentation Logic

Fragmentation MolIon Molecular Ion (M+) m/z 212/214 (Weak/Invisible) Frag1 [M - Cl]+ m/z 177 (Unstable) MolIon->Frag1 - Cl• Frag2 [M - SO2Cl]+ m/z 113 (Octyl Cation) (Primary Pathway) MolIon->Frag2 - SO2Cl• SO2 SO2 Ion m/z 64 MolIon->SO2 Rearrangement AlkylSeries Alkyl Series m/z 57, 71, 85 (Base Peak Region) Frag2->AlkylSeries - CnH2n

Figure 2: Electron Ionization (EI) fragmentation pathway for this compound. Note the dominance of the alkyl series.

Part 4: LC-MS Considerations (Trap and Detect)

Direct LC-MS analysis of sulfonyl chlorides is not recommended due to hydrolysis in the mobile phase. If LC-MS is required (e.g., for trace analysis in biological matrices), you must use a "Trap and Detect" approach.

Protocol: Pre-Column Derivatization
  • Reagent: Use a nucleophile that ionizes well in ESI, such as Dimethylamine or Morpholine .

  • Procedure: Mix sample with excess amine in Acetonitrile (anhydrous).

  • Mode: ESI Positive (

    
    ).
    
  • Target: Look for the protonated sulfonamide

    
    .
    

Note: If you inject the pure chloride into a Reverse Phase (Water/MeOH) system, you will detect 1-Octanesulfonic acid (


 193 in ESI Negative).

References

  • NIST Mass Spectrometry Data Center. (2023). Electron Ionization Mass Spectral Library. National Institute of Standards and Technology. [Link] Source for general sulfonyl chloride fragmentation patterns and ionization energies.

  • Sigma-Aldrich (Merck).Sulfonyl Chlorides: Handling and Stability Technical Bulletin. Standard industrial reference for handling moisture-sensitive electrophiles.
  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Edition. Wiley.

Sources

Methodological & Application

Application Note: Synthesis of Sulfonamides using 1-Octanesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the protocol for synthesizing


-octylsulfonamides using 1-octanesulfonyl chloride (

).[1] While aromatic sulfonamides are ubiquitous in medicinal chemistry, aliphatic long-chain sulfonamides offer unique lipophilic properties critical for modulating LogP, membrane permeability, and surfactant-like behavior in drug delivery systems. This document provides two validated workflows: a standard anhydrous organic synthesis and a "green" Schotten-Baumann aqueous protocol.[1] It addresses specific challenges associated with aliphatic sulfonyl chlorides, including their lower electrophilicity compared to aryl analogs and the tendency of products to form emulsions during workup.

Introduction & Chemical Context

This compound is a linear aliphatic sulfonyl chloride used to introduce the octylsulfonyl moiety.[1] Unlike benzenesulfonyl chlorides, the aliphatic chain imparts significant hydrophobicity without


-stacking interactions.[1]
Key Chemical Properties
PropertyDataSignificance
CAS Number 7795-95-1Unique Identifier
Molecular Weight 212.74 g/mol Stoichiometry calculations
Density 1.087 g/mLVolumetric dispensing
Boiling Point 75 °C (0.03 mmHg)High boiling; difficult to remove by evaporation
Reactivity Moisture SensitiveHydrolyzes to sulfonic acid; requires dry conditions
Physical State Colorless LiquidEasy to handle, but corrosive
Strategic Applications in Drug Discovery[2]
  • Lipophilicity Modulation: The

    
     chain increases cLogP significantly, useful for improving blood-brain barrier (BBB) penetration in polar scaffolds.[1]
    
  • Surfactant Properties: Derivatives often act as surfactants, aiding in the formulation of poorly soluble drugs.[1]

  • Probing Hydrophobic Pockets: Used to target deep hydrophobic channels in enzymes (e.g., carbonic anhydrases, proteases).[1]

Reaction Mechanism

The formation of sulfonamides proceeds via a nucleophilic substitution at the sulfur atom. Unlike acyl chlorides, which proceed via a tetrahedral intermediate, sulfonyl chlorides react via a concerted


-like mechanism or a trigonal bipyramidal transition state.[1]
Mechanistic Pathway (DOT Visualization)

Mechanism Amine Primary/Secondary Amine (Nucleophile) Transition Transition State (Pentacoordinate Sulfur) Amine->Transition Attack on S SulfonylCl 1-Octanesulfonyl Chloride (Electrophile) SulfonylCl->Transition Product N-Octylsulfonamide Transition->Product Cl- Elimination Salt Base-HCl Salt Transition->Salt Proton Transfer Base Base (TEA/Pyridine) Base->Salt Scavenges HCl

Figure 1: Nucleophilic substitution mechanism for sulfonamide formation.[1] The base is critical to neutralize the HCl byproduct, driving the equilibrium forward.

Experimental Protocols

Protocol A: Standard Anhydrous Synthesis (High Yield)

Best for: Valuable amines, water-sensitive substrates, and small-scale discovery chemistry.

Reagents:

  • Substrate: Primary or Secondary Amine (1.0 equiv)

  • Reagent: this compound (1.2 equiv)[1]

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 - 2.0 equiv)[1]

  • Catalyst: DMAP (0.1 equiv) - Optional, boosts sluggish amines

  • Solvent: Dichloromethane (DCM) or THF (Anhydrous)

Step-by-Step Workflow:

  • Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (

    
    ) or Argon.
    
  • Solvation: Dissolve the Amine (1.0 equiv) in anhydrous DCM (concentration ~0.1 M).

  • Base Addition: Add TEA (1.5 equiv) via syringe. If the amine is a salt (e.g., hydrochloride), increase base to 2.5 equiv.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath. Note: Exothermic reaction control is crucial to prevent disulfonimide formation.

  • Addition: Add This compound (1.2 equiv) dropwise over 10 minutes.

    • Tip: Dilute the sulfonyl chloride in a small volume of DCM for better control.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–12 hours. Monitor by TLC or LC-MS.[1]

    • Endpoint: Disappearance of amine.[1]

  • Quench: Add saturated

    
     solution.
    
Protocol B: Schotten-Baumann Conditions (Green/Aqueous)

Best for: Amino acids, water-soluble amines, and scale-up where anhydrous solvents are cost-prohibitive.

Reagents:

  • Substrate: Amine (1.0 equiv)[2]

  • Reagent: this compound (1.2 equiv)[1]

  • Base:

    
     or NaOH (2.0 - 3.0 equiv)[1]
    
  • Solvent: 1:1 mixture of Water and THF (or Acetone)

Step-by-Step Workflow:

  • Dissolution: Dissolve the amine and base in water.[1]

  • Addition: Add THF (or Acetone) to ensure a homogeneous or semi-homogeneous phase.

  • Reaction: Add this compound dropwise at 0 °C.

    • Note: Vigorous stirring is mandatory as the reaction is biphasic.

  • Monitoring: Maintain pH > 8. If pH drops (due to HCl generation), add more base solution.[1]

  • Completion: Stir at RT for 2–4 hours.

Workup and Purification (Critical)

Handling


-sulfonamides requires specific attention due to their amphiphilic nature .[1] They act like surfactants (soaps), leading to stubborn emulsions during extraction.[1]
The "Anti-Emulsion" Workup Strategy
StepActionRationale
1. Acid Wash Wash organic layer with 1N HCl.[1]Removes unreacted amine and pyridine/TEA.[1] Do not use if product is acid-sensitive.[1]
2. Base Wash Wash organic layer with Sat.[1]

.
Removes unreacted sulfonyl chloride (hydrolyzed to sulfonic acid).[1]
3. Brine Wash with Saturated NaCl.[1]Crucial: Breaks emulsions caused by the octyl chain.[1]
4. Drying Dry over

or

.[1]
Removes residual water.[1]
5. Concentration Rotary evaporation.[1][3]Yields crude oil or solid.[1]
Purification Workflow (DOT Visualization)

Purification Crude Crude Reaction Mixture Partition Partition: DCM / Water Crude->Partition Emulsion Emulsion Check? Partition->Emulsion AqueousLayer Aqueous Layer (Waste) Partition->AqueousLayer BreakEmulsion Add Brine or Filter through Celite Emulsion->BreakEmulsion Yes OrganicLayer Organic Layer (Product) Emulsion->OrganicLayer No BreakEmulsion->OrganicLayer Flash Flash Chromatography (Hexane:EtOAc) OrganicLayer->Flash Final Pure N-Octylsulfonamide Flash->Final

Figure 2: Purification logic flow emphasizing emulsion management.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield Hydrolysis of Sulfonyl ChlorideEnsure anhydrous solvent; dry the amine; increase reagent equivalents (1.5 eq).
No Reaction Low Nucleophilicity of AmineAdd catalyst (DMAP 10 mol%) or heat to 40 °C (reflux DCM).[1]
Bis-sulfonylation Primary amine reacted twiceUse excess amine (if cheap) or strictly control stoichiometry (1.0 eq Chloride to 1.0 eq Amine) at -78 °C.
Oily Product Trace solvent/impurityHigh vacuum drying for >12h; Recrystallize from Hexane/EtOAc if solid is expected.[1]
Emulsion Surfactant nature of productDo not shake vigorously; use gentle inversion.[1] Add solid NaCl to aqueous layer.[1]

Safety & Handling

  • Corrosivity: this compound causes severe skin burns and eye damage.[1] Wear nitrile gloves, safety goggles, and a lab coat.[1]

  • Lachrymator: Handle strictly inside a fume hood.[1]

  • Decomposition: Releases HCl gas upon contact with water.[1]

  • Storage: Store at 2–8 °C under inert gas (Argon/Nitrogen). Moisture sensitive.[1]

References

  • BenchChem. this compound Overview and Significance. Retrieved from .[1]

  • ChemicalBook. this compound Properties and Applications. Retrieved from .[1]

  • Sigma-Aldrich. this compound Product Specification and Safety Data Sheet. Retrieved from .[1][4]

  • Common Organic Chemistry. Amine to Sulfonamide: Standard Conditions and Mechanism. Retrieved from .[1]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 82261, this compound.[1] Retrieved from .[1]

Sources

Application Note: Synthesis of N,N-Dialkyl-1-octanesulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The formation of sulfonamides from sulfonyl chlorides and amines is a cornerstone reaction in medicinal chemistry, widely used to modulate the lipophilicity and metabolic stability of drug candidates.[1] This application note focuses specifically on the reaction of 1-Octanesulfonyl chloride with secondary amines .

The 1-octyl chain (


) introduces significant lipophilicity (LogP contribution ~3.5–4.0), which is critical for enhancing cell membrane permeability in hit-to-lead optimization.[2] However, the amphiphilic nature of the resulting sulfonamide (polar head, non-polar tail) presents unique challenges during workup, specifically the formation of stable emulsions. This guide provides a robust, field-proven protocol designed to maximize yield while mitigating surfactant-induced processing issues.

Reaction Mechanism

The reaction proceeds via a nucleophilic substitution at the sulfur atom. Unlike acyl chlorides, sulfonyl chlorides do not proceed through a tetrahedral intermediate.[2] Instead, the mechanism is concerted (


-like) or involves a loose transition state where the amine attacks the sulfur center, displacing the chloride.

A non-nucleophilic base (e.g., Triethylamine, DIPEA) is essential to scavenge the liberated hydrogen chloride (HCl). Failure to remove HCl will protonate the unreacted amine, rendering it non-nucleophilic and stalling the reaction.

Mechanism Diagram

ReactionMechanism Reagents Reagents: This compound + Secondary Amine (R2NH) TS Transition State: Nu-S Bond Formation Cl Departure Reagents->TS Nucleophilic Attack Products Products: Sulfonamide + Et3N·HCl (Salt) TS->Products Elimination of Cl- Base Base (Et3N): Scavenges HCl Prevents Amine Protonation Base->Products Proton Capture

Figure 1: Concerted nucleophilic substitution mechanism for sulfonamide formation.

Optimization Parameters

Solvent Selection

The choice of solvent impacts reaction rate and ease of workup.

SolventSuitabilityNotes
Dichloromethane (DCM) Excellent High solubility for C8-chain; easy to remove; standard for drug dev.[2]
THF GoodUseful if the amine is polar.[2] Water miscible (requires thorough extraction).[2]
Acetonitrile ModerateGood for polar substrates, but may slow down the reaction compared to DCM.
Water/DCM (Biphasic) Poor "Schotten-Baumann" conditions often lead to emulsions with octyl chains.[2] Avoid.
Base Selection
  • Triethylamine (TEA): Standard choice.[2] Cheap, effective, easy to wash out.[2]

  • DIPEA (Hünig's Base): Use if the secondary amine is sterically hindered.[2]

  • Pyridine: Can act as both solvent and base, but difficult to remove completely without acidic washes (which might affect acid-sensitive groups).[2]

Stoichiometry
  • Sulfonyl Chloride: 1.1 – 1.2 equivalents.[2] A slight excess ensures complete consumption of the valuable amine.

  • Amine: 1.0 equivalent (Limiting Reagent).

  • Base: 1.5 – 2.0 equivalents.[2] Excess is required to neutralize HCl and ensure the amine remains free.

Standard Operating Procedure (Protocol)

Safety Note: this compound is corrosive and a lachrymator.[2] Handle in a fume hood. Wear gloves and eye protection.[2]

Materials
  • This compound (MW: 212.74 g/mol )[2]

  • Secondary Amine (e.g., Morpholine, Piperidine, or complex scaffold)

  • Triethylamine (TEA) (Anhydrous)

  • Dichloromethane (DCM) (Anhydrous)

  • 1M HCl (aq), Sat. NaHCO3, Brine

Step-by-Step Procedure
  • Preparation:

    • Flame-dry a round-bottom flask equipped with a magnetic stir bar.

    • Purge with Nitrogen (

      
      ) or Argon.[2][3][4]
      
    • Add the Secondary Amine (1.0 equiv) and Dichloromethane (concentration ~0.2 M).

    • Add Triethylamine (1.5 equiv) via syringe.[2]

  • Addition:

    • Cool the reaction mixture to 0 °C using an ice bath.

    • Dilute This compound (1.1 equiv) in a small volume of DCM.[2]

    • Add the sulfonyl chloride solution dropwise over 10–15 minutes.

    • Rationale: Exothermic reaction.[2] Controlling temperature prevents decomposition and impurity formation.[2]

  • Reaction:

    • Allow the mixture to warm to Room Temperature (RT) naturally.

    • Stir for 2–4 hours.

    • Monitoring: Check progress via TLC or LC-MS. The sulfonyl chloride is non-polar; the sulfonamide product is typically less polar than the starting amine but more polar than the chloride.

  • Workup (Critical for C8 Chains):

    • Quench: Add a small amount of water to destroy excess sulfonyl chloride.[2]

    • Wash 1 (Acidic): Transfer to a separatory funnel. Wash with 1M HCl (to remove excess TEA and unreacted amine).[2]

    • Wash 2 (Basic): Wash organic layer with Sat.[2] NaHCO3 (to remove any octanesulfonic acid hydrolysis byproduct).

    • Wash 3 (Brine): Wash with saturated Brine .[2]

      • Note: If an emulsion forms, do NOT shake vigorously.[2] Swirl gently. Add a small amount of Methanol or more solid NaCl to break the emulsion.

    • Dry: Dry organic layer over anhydrous

      
       or 
      
      
      
      .[2] Filter and concentrate in vacuo.
Purification Workflow

Purification Crude Crude Reaction Mixture (DCM + Product + Salts) AcidWash 1. Acid Wash (1M HCl) Removes: TEA, Unreacted Amine Crude->AcidWash BaseWash 2. Base Wash (NaHCO3) Removes: Sulfonic Acid Byproduct AcidWash->BaseWash EmulsionCheck Emulsion Check (Common with C8 chains) BaseWash->EmulsionCheck BreakEmulsion Remedy: Add Brine/MeOH Do NOT Shake Vigorously EmulsionCheck->BreakEmulsion Emulsion Forms Final Final Product (Concentrate & Dry) EmulsionCheck->Final Clear Separation BreakEmulsion->Final

Figure 2: Workup strategy emphasizing emulsion management for lipophilic sulfonamides.

Troubleshooting & Common Pitfalls

IssueCauseSolution
Low Yield Hydrolysis of Sulfonyl ChlorideEnsure anhydrous solvent (DCM) is used. Keep reagents dry.[2][3][5]
Emulsions Surfactant nature of Octyl-SulfonamideUse a gentle swirl during extraction.[2] Add solid NaCl to the aqueous layer to increase ionic strength.[2]
Impurity Spots Bis-sulfonylationRare with secondary amines.[2] If observed, reduce sulfonyl chloride equivalents to 1.[2]0.
Residual Amine Incomplete ReactionIncrease temperature to reflux (40°C for DCM) or add a catalyst (DMAP - 10 mol%).[2]

References

  • Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009).[6] Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides.[2] The Journal of Organic Chemistry, 74(24), 9287–9291. Link

  • Woolven, H., et al. (2011).[2][6] DABSO-Based Sulfonamide Synthesis. Organic Letters, 13(18), 4876–4878.[2] Link

  • National Center for Biotechnology Information. (2023).[2] PubChem Compound Summary for CID 82261, this compound.[2] Link

  • Smith, M. B., & March, J. (2007).[2] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[2] (General reference for Sulfonyl Chloride mechanism).

Sources

Application Notes and Protocols: The Strategic Use of 1-Octanesulfonyl Chloride in the Sulfonylation of Alcohols and Phenols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Activating Hydroxyls for Synthetic Advancement

In the landscape of modern organic synthesis and pharmaceutical development, the strategic manipulation of functional groups is paramount. The hydroxyl group, ubiquitous in a vast array of natural products and synthetic intermediates, is often a starting point for molecular elaboration. However, its inherent nature as a poor leaving group (as the hydroxide ion, HO⁻, is a strong base) presents a significant challenge for nucleophilic substitution and elimination reactions.[1]

The conversion of alcohols and phenols into sulfonate esters is a cornerstone strategy to overcome this hurdle, effectively transforming the inert hydroxyl into an excellent leaving group.[1][2] 1-Octanesulfonyl chloride (CH₃(CH₂)₇SO₂Cl) is a valuable reagent in this class, installing the octanesulfonate (or "octesylate") group. This transformation imbues the molecule with a leaving group (CH₃(CH₂)₇SO₃⁻) whose stability is derived from the resonance delocalization of the negative charge across three oxygen atoms, making it a very weak base and thus easily displaced.[1]

The resulting octanesulfonate esters are versatile intermediates, readily participating in Sₙ2 reactions with a wide range of nucleophiles, thereby enabling the construction of new carbon-carbon and carbon-heteroatom bonds. This reactivity profile is of profound importance in the synthesis of complex molecules and active pharmaceutical ingredients (APIs). However, it is also critical to note that alkyl sulfonate esters are monitored closely in the pharmaceutical industry as potential genotoxic impurities (PGIs), necessitating rigorous control over their formation and fate.[3][4]

This document provides an in-depth guide to the reaction of this compound with alcohols and phenols, covering the underlying mechanisms, providing field-tested protocols, and discussing critical parameters for successful and safe execution.

Reaction Mechanism: The Pathway to Activation

The sulfonylation of an alcohol or phenol is a nucleophilic acyl substitution reaction occurring at the highly electrophilic sulfur atom of the sulfonyl chloride. The reaction proceeds via a general mechanism involving the nucleophilic attack of the hydroxyl group on the sulfur, displacing the chloride ion. The process is almost invariably conducted in the presence of a non-nucleophilic base, such as pyridine or triethylamine, which plays a crucial dual role.

  • Acid Scavenging: The reaction generates one equivalent of hydrochloric acid (HCl). The base neutralizes this strong acid, preventing it from protonating the starting material or other acid-sensitive functional groups in the molecule.[5]

  • Catalysis: The base can significantly accelerate the reaction through one of two primary catalytic pathways.

Mechanistic Pathways
  • General Pathway (Uncatalyzed or Base-Assisted): The alcohol's oxygen atom directly attacks the sulfur of the this compound.[6][7] This forms a protonated intermediate, which is then deprotonated by the base (e.g., pyridine) to yield the final sulfonate ester and the pyridinium hydrochloride salt.[2][6] This reaction proceeds with retention of configuration at the carbon atom bearing the hydroxyl group, as the C-O bond remains intact throughout the transformation.[6][8]

  • Nucleophilic Catalysis Pathway: With sterically hindered alcohols or when a more potent catalytic effect is desired, a stronger nucleophilic base like 4-dimethylaminopyridine (DMAP) is often used, sometimes in catalytic amounts alongside a stoichiometric base like triethylamine.[9][10][11] In this pathway, the DMAP first attacks the this compound to form a highly reactive N-octanesulfonylpyridinium salt. This intermediate is significantly more electrophilic than the sulfonyl chloride itself. The alcohol then attacks this activated intermediate, leading to the product and regenerating the DMAP catalyst.[12]

Mechanism cluster_reactants Reactants cluster_reaction Reaction Pathway cluster_products Products ROH Alcohol/Phenol (R-OH) Attack Nucleophilic Attack ROH->Attack Attacks Sulfur OSC This compound (Oct-SO₂Cl) OSC->Attack Base Base (e.g., Pyridine) Deprotonation Deprotonation Base->Deprotonation Accepts H⁺ Intermediate Protonated Intermediate [R-O(H⁺)-SO₂-Oct] Attack->Intermediate Intermediate->Deprotonation Ester Octanesulfonate Ester (R-OSO₂-Oct) Deprotonation->Ester Salt Base·HCl Salt Deprotonation->Salt

Reactivity Comparison: Alcohols vs. Phenols

While the general mechanism holds for both substrates, there are key differences in reactivity:

  • Alcohols: Generally more nucleophilic than phenols. Primary alcohols react most readily, followed by secondary alcohols.[8] Tertiary alcohols are challenging substrates due to significant steric hindrance around the hydroxyl group, which can favor elimination side reactions.

  • Phenols: The oxygen in phenols is less nucleophilic due to the resonance delocalization of its lone pairs into the aromatic ring. Consequently, their sulfonylation can be more sluggish.[13] To enhance reactivity, phenols are sometimes converted to their more nucleophilic phenoxide conjugate base using a stronger base (e.g., NaOH, K₂CO₃) prior to the addition of the sulfonyl chloride.[13]

Protocol 1: Synthesis of 1-Butyl Octanesulfonate

This protocol details the reaction of this compound with a model primary alcohol, 1-butanol.

Materials and Reagents
ReagentFormulaMW ( g/mol )AmountMoles (mmol)
1-ButanolC₄H₁₀O74.12741 mg10.0
This compoundC₈H₁₇ClO₂S212.732.34 g11.0 (1.1 eq)
PyridineC₅H₅N79.101.19 g (1.2 mL)15.0 (1.5 eq)
Dichloromethane (DCM)CH₂Cl₂84.9350 mL-
Step-by-Step Methodology
  • Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 1-butanol (10.0 mmol) and anhydrous dichloromethane (50 mL).

    • Rationale: A dry apparatus under an inert atmosphere is critical as this compound is moisture-sensitive and will hydrolyze to the unreactive octanesulfonic acid.

  • Cooling and Base Addition: Cool the solution to 0 °C using an ice-water bath. Add pyridine (15.0 mmol) dropwise via syringe.

    • Rationale: The reaction is exothermic. Initial cooling controls the reaction rate, prevents potential side reactions, and ensures safe addition of the sulfonyl chloride.

  • Reagent Addition: Slowly add this compound (11.0 mmol) dropwise to the stirred solution over 10-15 minutes, ensuring the internal temperature does not rise above 5 °C.

    • Rationale: A slow, controlled addition is crucial to manage the exotherm. A slight excess of the sulfonyl chloride ensures complete consumption of the limiting alcohol.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours.

    • Rationale: Warming to room temperature provides the necessary energy for the reaction to proceed to completion.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 9:1 Hexanes:Ethyl Acetate). Visualize spots using a potassium permanganate stain. The reaction is complete when the starting alcohol spot has been fully consumed.

    • Rationale: TLC is a rapid and effective method to determine the endpoint of the reaction, preventing unnecessary reaction time or premature workup.

  • Workup - Quenching: Once complete, carefully pour the reaction mixture into a separatory funnel containing 50 mL of cold 1 M HCl (aq).

    • Rationale: The acidic wash protonates and removes the excess pyridine base, transferring it to the aqueous layer as pyridinium hydrochloride.

  • Workup - Extraction: Separate the layers. Wash the organic layer sequentially with 50 mL of saturated NaHCO₃ (aq) and 50 mL of brine (saturated NaCl (aq)).

    • Rationale: The bicarbonate wash neutralizes any remaining traces of acid. The brine wash removes bulk water from the organic layer before drying.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Rationale: Complete removal of water is essential before removing the solvent.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the pure 1-butyl octanesulfonate.

Protocol 2: Synthesis of Phenyl Octanesulfonate

This protocol outlines the sulfonylation of phenol, highlighting the adjustments needed for a less nucleophilic substrate.

Materials and Reagents
ReagentFormulaMW ( g/mol )AmountMoles (mmol)
PhenolC₆H₆O94.11941 mg10.0
This compoundC₈H₁₇ClO₂S212.732.55 g12.0 (1.2 eq)
Triethylamine (NEt₃)C₆H₁₅N101.192.02 g (2.8 mL)20.0 (2.0 eq)
4-DMAPC₇H₁₀N₂122.1761 mg0.5 (0.05 eq)
Dichloromethane (DCM)CH₂Cl₂84.9350 mL-
Step-by-Step Methodology
  • Reaction Setup: To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add phenol (10.0 mmol), 4-DMAP (0.5 mmol), and anhydrous dichloromethane (50 mL).

  • Cooling and Base Addition: Cool the solution to 0 °C in an ice-water bath. Add triethylamine (20.0 mmol) dropwise.

    • Rationale: A larger excess of a slightly stronger base (triethylamine vs. pyridine) is used to facilitate the reaction with the less nucleophilic phenol. The catalytic amount of DMAP is included to accelerate the reaction via the nucleophilic catalysis pathway.[14][15]

  • Reagent Addition: Slowly add this compound (12.0 mmol) dropwise to the stirred solution at 0 °C.

  • Reaction Progression: After addition, allow the mixture to warm to room temperature and stir for 12-24 hours. The reaction may require gentle heating (e.g., 40 °C) if it proceeds slowly at room temperature.

    • Rationale: Reactions with phenols are often slower and may require more forcing conditions to reach completion.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 4:1 Hexanes:Ethyl Acetate).

  • Workup and Purification: The workup and purification procedure is identical to that described in Protocol 1. The acidic wash will remove both triethylamine and DMAP.

Workflow A 1. Setup - Dry Glassware - Add Substrate & Solvent - Inert Atmosphere (N₂) B 2. Cooling - Cool to 0 °C A->B C 3. Reagent Addition - Add Base - Add this compound B->C D 4. Reaction - Warm to RT - Stir for 4-24 h C->D E 5. Monitoring - TLC Analysis D->E E->D Incomplete F 6. Workup - Quench (1M HCl) - Extract (DCM) - Wash (NaHCO₃, Brine) E->F Complete G 7. Isolation - Dry (Na₂SO₄) - Filter - Concentrate F->G H 8. Purification - Flash Column Chromatography G->H I Final Product - Pure Sulfonate Ester H->I

Summary of Key Experimental Parameters

ParameterAlcoholsPhenolsRationale & Key Considerations
Substrate Reactivity Primary > Secondary >> TertiaryElectron-rich > Electron-poorSteric hindrance impedes reaction with bulky alcohols. Electron-withdrawing groups on phenols decrease nucleophilicity.
Base Pyridine, Triethylamine (NEt₃)Triethylamine, K₂CO₃, NaOHA base is required to neutralize HCl. For phenols, a stronger base can be used to pre-form the more reactive phenoxide.
Catalyst Often not required4-DMAP (catalytic)DMAP significantly accelerates the sulfonylation of less reactive substrates like phenols via a nucleophilic catalysis mechanism.[12]
Solvent Aprotic (DCM, Chloroform)Aprotic (DCM, Acetonitrile)The solvent must be anhydrous and inert to the reaction conditions.
Temperature 0 °C to Room Temp.0 °C to 40 °CInitial cooling is essential to control the exotherm. Gentle heating may be required for less reactive substrates to achieve a reasonable reaction rate.
Stoichiometry 1.05-1.2 eq. Sulfonyl Chloride1.1-1.5 eq. Sulfonyl ChlorideA slight excess of the sulfonyl chloride ensures complete conversion of the valuable starting material.

Safety and Handling of this compound

Hazard Profile: this compound is a corrosive substance that causes severe skin burns and eye damage.[16][17] It is also highly reactive with water (moisture-sensitive).

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles and a face shield are mandatory.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

  • Skin Protection: A lab coat and closed-toe shoes are required. All manipulations should be performed in a certified chemical fume hood.[18]

Handling and Storage:

  • Store in a tightly sealed container under an inert atmosphere (nitrogen or argon).

  • Store in a cool, dry, well-ventilated area away from water and incompatible materials (e.g., strong bases, alcohols).

Spill and Disposal:

  • Absorb small spills with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.

  • Waste must be disposed of as hazardous chemical waste in accordance with local regulations. Do not dispose of down the drain.

  • To destroy residual reagent, it can be slowly and carefully added to a stirred solution of isopropanol to convert it to the less hazardous isopropyl ester.

References

  • Organic Chemistry Tutor. (n.d.). Sulfonate Esters of Alcohols. Retrieved from [Link]

  • Organic Chemistry with Victor. (2023, November 18). Sulfonate Esters: Activation of Alcohols with Sulfonyl Chlorides [Video]. YouTube. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2020, January 22). Activation of Alcohols: Reactions with sulfonyl chlorides (ie-TsCl and MsCl) [Video]. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Other Reactions of Phenol. Retrieved from [Link]

  • Organic Chemistry with Victor. (2020, May 29). 02.11 Formation of Sulfonate Esters from Alcohols [Video]. YouTube. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation). Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 22). 17.6: Reactions of Alcohols. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, October 4). 3.1.7: Reactions of Alcohols. Retrieved from [Link]

  • Chemistry LibreTexts. (2014, August 9). 10.3: Converting an Alcohol to a Sulfonate Ester. Retrieved from [Link]

  • Master Organic Chemistry. (2014, February 10). SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. Retrieved from [Link]

  • Ngassa, F. N., et al. (2017). Facile synthesis of arylsulfonates from phenol derivatives and sulfonyl chlorides. Trends in Organic Chemistry, 18.
  • Periodic Chemistry. (2019, February 25). Sulfonate Esters. Retrieved from [Link]

  • Wikipedia. (n.d.). Sulfonate. Retrieved from [Link]

  • Ngassa, F. N., et al. (2017). Synthesis of sulfonates from sulfonyl chloride derivatives and phenol. ResearchGate. Retrieved from [Link]

  • Manna, S., et al. (2017). DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. Scientific Reports, 7(1), 1-9.
  • Snodin, D. J. (2006). The utility of sulfonate salts in drug development. Pharmaceutical Technology, 30(11), 68-76.
  • Kustova, T. P., & Semenova, S. N. (1986). Sulfonylation of phenols in the presence of pyridine bases. OSTI.GOV. Retrieved from [Link]

  • Teasdale, A., et al. (2010). A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates and Application toward Establishing Sulfonate Ester Control in Pharmaceutical Manufacturing Processes. Organic Process Research & Development, 14(4), 999-1007.
  • Manna, S., et al. (2017). DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. ResearchGate. Retrieved from [Link]

  • Teasdale, A., et al. (2010). A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates and Application toward Establishing Sulfonate Ester Control in Pharmaceutical Manufacturing Processes. Novatia, LLC. Retrieved from [Link]

  • Scriven, E. F. V., & Murugan, R. (2001). Catalysis by 4-dialkylaminopyridines. ARKIVOC, 2001(i), 201-226.
  • Muathen, H. A. (2003). Catalytic regioselective chlorination of phenols in the presence of polysulfide polymer containing 1, 3, 4-thiadiazole unit. Journal of Applied Polymer Science, 89(10), 2736-2739.
  • Friedrich, M., & Manolikakes, G. (2022, August 16). Base-Mediated Site-Selective Sulfonylation of Pyridine. ChemistryViews. Retrieved from [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2023). Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. Pharmaceuticals, 16(2), 245.
  • SDS Manager Inc. (n.d.). This compound SDS. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015, January 30). Why is pyridine used when making tosyl esters from alcohols?. Retrieved from [Link]

  • Smith, C. R., et al. (2018).

Sources

Derivatization of amino acids with 1-Octanesulfonyl chloride for HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Hydrophobic Tagging of Amino Acids with 1-Octanesulfonyl Chloride for Reversed-Phase LC-MS Analysis

Executive Summary

Objective: To provide a robust protocol for the derivatization of polar amino acids using this compound (OSC), enabling their retention and separation on standard C18 Reversed-Phase HPLC columns without the use of ion-pairing reagents.

Scientific Rationale: Native amino acids are highly polar and zwitterionic, often eluting in the void volume of C18 columns where ion suppression compromises Mass Spectrometry (MS) sensitivity. While reagents like Dansyl-Cl provide UV/Fluorescence detectability, they introduce aromatic complexity. This compound introduces a chemically stable, aliphatic C8-hydrophobic tail (an "octyl tag") via a sulfonamide bond. This significantly increases lipophilicity (


), shifting retention to the reliable gradient region, enhancing desolvation efficiency in ESI-MS, and eliminating the need for signal-suppressing ion-pairing agents (e.g., TFA, HFBA).

Target Audience: Analytical Chemists, Metabolomics Researchers, and DMPK Scientists.

Chemical Mechanism & Reaction Design

The core chemistry relies on the Schotten-Baumann reaction under basic conditions. The sulfonyl chloride electrophile attacks the nucleophilic amine (N-terminus and Lysine side chains) of the amino acid.

  • Reagent: this compound (

    
    ).
    
  • Target: Primary and Secondary Amines (

    
    , 
    
    
    
    ).
  • Product: N-Octanesulfonyl Amino Acid (Sulfonamide).

  • By-product: Hydrochloric Acid (neutralized by buffer).

Key Considerations:

  • pH Control: The reaction requires a pH > 9.0 to ensure the amino group is deprotonated (nucleophilic) but must not exceed pH 11.0 to prevent rapid hydrolysis of the sulfonyl chloride reagent.

  • Stability: Sulfonamide bonds are extremely stable under acidic HPLC conditions, unlike some amide or ester derivatives.

Reaction Pathway Diagram

ReactionMechanism AA Amino Acid (H2N-R-COOH) Intermediate Transition State (Tetrahedral) AA->Intermediate Nucleophilic Attack OSC This compound (C8H17-SO2-Cl) OSC->Intermediate Base Base Catalyst (Na2CO3 / pH 9.5) Base->Intermediate Proton Scavenging Product N-Octanesulfonyl-AA (C8H17-SO2-NH-R-COOH) Intermediate->Product Elimination of Cl- Byproduct HCl + NaCl Intermediate->Byproduct

Caption: Schotten-Baumann synthesis of N-Octanesulfonyl amino acids. The base neutralizes HCl, driving the equilibrium toward the stable sulfonamide product.

Experimental Protocol

Materials & Reagents
  • Derivatization Reagent: this compound (Sigma-Aldrich/Merck, >97%).

  • Reaction Buffer: 0.2 M Sodium Carbonate (

    
    ) / Sodium Bicarbonate (
    
    
    
    ), pH 9.5.
  • Solvent: LC-MS Grade Acetonitrile (ACN).

  • Quenching Agent: 10% Formic Acid (aq).

  • Internal Standard: Norleucine or isotopically labeled amino acids (

    
    ).
    
Step-by-Step Derivatization Workflow

This protocol is optimized for a 100 µL sample volume (e.g., plasma extract, cell lysate).

StepActionCritical Technical Note
1. Prep Dissolve This compound in ACN to a concentration of 10 mg/mL .Prepare fresh daily. Sulfonyl chlorides hydrolyze slowly in moist air.
2. Buffer Mix 50 µL Sample + 50 µL Buffer (pH 9.5) in a 1.5 mL microtube.High pH ensures the amine is uncharged (

) and reactive.
3. React Add 100 µL Reagent Solution (from Step 1). Vortex vigorously for 30 sec.The 1:1 Aqueous/Organic ratio maintains solubility of both the polar AA and lipophilic reagent.
4. Incubate Heat at 40°C for 30 minutes (or 60°C for 15 mins).Mild heat drives the reaction to completion for sterically hindered AAs (e.g., Val, Ile).
5. Quench Add 20 µL of 10% Formic Acid . Vortex.Lowers pH to < 3.0, stopping the reaction and stabilizing the product for RP-HPLC.
6. Clarify Centrifuge at 12,000 x g for 5 mins.Removes any precipitated salts or hydrolyzed reagent byproducts.
7. Inject Transfer supernatant to HPLC vial. Inject 5-10 µL.Sample is now compatible with C18 mobile phases.
Workflow Visualization

ProtocolWorkflow Start Sample Preparation (50 µL Extract) BufferAdd Add 50 µL Carbonate Buffer (pH 9.5) Start->BufferAdd ReagentAdd Add 100 µL Reagent (1-Octanesulfonyl Cl in ACN) BufferAdd->ReagentAdd Reaction Incubate 40°C, 30 min ReagentAdd->Reaction Quench Quench (10% Formic Acid) Reaction->Quench Analyze LC-MS/MS Analysis (C18 Column) Quench->Analyze

Caption: Optimized derivatization workflow ensuring complete labeling and MS-compatibility.

HPLC & MS/MS Conditions

Unlike native amino acids which require HILIC or Ion-Pairing chromatography, Octanesulfonyl-derivatives are perfectly suited for standard Reversed-Phase chromatography.

Chromatographic Parameters
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus or Waters BEH C18), 2.1 x 100 mm, 1.8 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.3 - 0.4 mL/min.

  • Column Temp: 40°C.

Gradient Profile:

Time (min) % B (Organic) Description
0.0 5% Loading / Desalting
1.0 5% Hold
10.0 95% Linear Gradient (Elution of Derivatives)
12.0 95% Wash (Remove excess Reagent)

| 12.1 | 5% | Re-equilibration |

Detection Strategy

Since this compound lacks a strong UV chromophore (unlike Dansyl), Mass Spectrometry (LC-MS/MS) is the required detection method.

  • Ionization: Electrospray Ionization (ESI), Positive Mode (

    
    ).
    
  • MRM Transitions:

    • Precursor:

      
       (Calculated as: MW of AA + 176.1 Da (Octanesulfonyl group) - 1.0 Da (H lost) + 1.0 Da (Protonation) 
      
      
      
      MW + 176).
    • Correction: The net mass addition is

      
       replacing 
      
      
      
      . Mass shift =
      
      
      Da.
    • Product Ions: Common fragments include the loss of the octyl chain or the specific amino acid immonium ion.

Results & Discussion: Why This Works

Hydrophobicity Shift (The "Tagging" Effect)

The primary benefit is the massive increase in retention factor (


).
Amino AcidNative Log PDerivatized Log P (Est.)Retention (C18)
Glycine -3.21 (Polar)+1.5 (Hydrophobic)Void -> 4-5 min
Arginine -4.20 (Very Polar)+0.8 (Moderate)Void -> 3-4 min
Phenylalanine -1.38+3.5 (Very Hydrophobic)4 min -> 8-9 min
Troubleshooting Guide
  • Issue: Low Yield.

    • Cause: pH too low (<8.5). The amine was protonated (

      
      ) and unreactive.
      
    • Fix: Check buffer pH. Ensure sample is not highly acidic before buffer addition.

  • Issue: Peak Tailing.

    • Cause: Residual silanol interactions or metal chelation.

    • Fix: Ensure 0.1% Formic Acid is present in Mobile Phases.

  • Issue: Excess Reagent Peak.

    • Cause: this compound hydrolyzes to Octanesulfonic acid.

    • Fix: This byproduct elutes late in the gradient.[1] Ensure the "Wash" step (95% B) is sufficient to clear it before the next injection.

References

  • Tapuhi, Y., et al. (1981). Dansylation of amino acids for high-performance liquid chromatography analysis. Analytical Biochemistry.[2]

    • Relevance: Establishes the foundational Schotten-Baumann protocols for sulfonyl chloride derivatiz
  • Khamkar, V. S., et al. (2022). Improved Identification of Hydrophobic Proteins by Optimization of LC Conditions within the LC-MS Run.[3] Biomedical Journal of Scientific & Technical Research.[3]

    • Relevance: Discusses the principles of hydrophobic tagging and retention on C18 columns for proteomic/amino acid analysis.
  • Sigma-Aldrich. Sulfonyl Chlorides and Sulfonamides: Reaction Mechanisms.

    • Relevance: Provides the mechanistic grounding for the reaction of aliph
  • Creative Proteomics. Amino Acid Pre-column Derivatization HPLC Analysis Methods.

    • Relevance: Comparative overview of derivatization strategies, validating the need for pre-column modific

Disclaimer: This protocol involves the use of corrosive reagents (Sulfonyl Chlorides) and organic solvents. All work should be performed in a fume hood with appropriate PPE.

Sources

Application Note: 1-Octanesulfonyl Chloride as a Lipophilic Activating Agent in Carbohydrate Chemistry

[1]

Executive Summary

In complex carbohydrate synthesis, solubility mismatches between polar sugar intermediates and non-polar organic reagents often lead to poor yields and difficult purifications.[1] While methanesulfonyl (mesyl) and p-toluenesulfonyl (tosyl) chlorides are standard activating agents, they often fail to impart sufficient lipophilicity to highly polar oligosaccharides, resulting in products that streak on silica or require aqueous-phase handling that risks hydrolysis.[1]

This compound (Oct-Cl) serves as a strategic alternative.[1] By introducing an eight-carbon alkyl chain, it functions as a "greasy" activating group.[1] This modification drastically alters the physicochemical properties of the sugar, enabling:

  • Solubility Switching: Renders polar intermediates soluble in standard organic solvents (DCM, EtOAc, Toluene).[1]

  • Enhanced Purification: Creates significant

    
     differentiation from polar impurities, facilitating standard silica chromatography.[1]
    
  • Surfactant Synthesis: Acts as a direct precursor for anionic sugar surfactants and non-ionic glycolipid mimetics.[1]

Chemical Profile & Mechanistic Insight[1][2][3]

The Reagent
  • IUPAC Name: this compound[1][2]

  • Formula:

    
    
    
  • Role: Electrophilic Sulfonylating Agent[1][3]

  • Reactivity Profile: Comparable to Mesyl-Cl; less reactive than Triflyl-Cl (TfCl).[1]

  • Key Advantage: The

    
     alkyl tail adds ~3.8 to the LogP value compared to the methyl group of MsCl.[1]
    
Mechanism of Action: Sulfonylation

The reaction proceeds via a standard nucleophilic substitution at the sulfur atom.[1] The hydroxyl group of the carbohydrate attacks the sulfonyl chloride, eliminating HCl (neutralized by base).

Regioselectivity: Like other sulfonyl chlorides, Oct-Cl exhibits kinetic preference for primary hydroxyls (e.g., C6-OH in glucose) over secondary hydroxyls due to steric accessibility.[1]

Comparative Reagent Analysis
FeatureMethanesulfonyl Cl (MsCl)p-Toluenesulfonyl Cl (TsCl)1-Octanesulfonyl Cl (Oct-Cl)
Leaving Group Ability GoodGoodGood
Lipophilicity Impact LowModerateHigh (Solubility Tag)
Crystallinity Promotes CrystallizationPromotes CrystallizationPromotes Oil/Amorphous Solid
UV Activity NoneStrong (UV active)None (Requires stain)
Primary Application General ActivationActivation & ProtectionSolubility Modulation & Lipid Tethers

Workflow Visualization: The Lipophilic Activation Pathway

The following diagram illustrates the strategic use of Oct-Cl to transform a polar sugar into a lipophilic intermediate, allowing for purification before nucleophilic displacement.

OctanesulfonylPathwaycluster_0Purification WindowPolarSugarPolar Sugar(Water Soluble)IntermediateLipophilic Octyl-Sulfonate(DCM Soluble / Purifiable)PolarSugar->Intermediate Activation(Pyridine/DCM)OctClThis compound(Reagent)OctCl->IntermediateProductFunctionalized Sugar(Azide, Thioacetate, Sulfonamide)Intermediate->Product SN2 Displacement(Inversion of Config)NucleophileNucleophile(NaN3, KSAc, Amine)Nucleophile->Product

Figure 1: Strategic workflow for using this compound to bridge the solubility gap in carbohydrate synthesis.

Experimental Protocols

Protocol A: Regioselective 6-O-Sulfonylation of Methyl -D-Glucopyranoside

Objective: To selectively activate the primary hydroxyl group of a monosaccharide while significantly increasing its lipophilicity for easy extraction.[1]

Materials:

  • Methyl

    
    -D-glucopyranoside (1.0 equiv)
    
  • This compound (1.2 equiv)[4]

  • Pyridine (anhydrous, solvent & base)

  • Dichloromethane (DCM) (optional co-solvent for solubility)

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask under Argon. Dissolve Methyl

    
    -D-glucopyranoside (1.0 g, 5.15 mmol) in anhydrous Pyridine (10 mL).
    
    • Note: If the sugar is not fully soluble, add anhydrous DCM (5 mL) to assist.[1]

  • Cooling: Cool the solution to

    
     using an ice bath.
    
    • Causality: Low temperature improves regioselectivity for the primary alcohol (C6) over secondary alcohols (C2, C3, C4).

  • Addition: Add this compound (1.31 g, 6.18 mmol) dropwise over 10 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours.

    • Monitoring: Monitor by TLC (System: EtOAc/Hexane 3:1).[1] The product will have a significantly higher

      
       than the starting material.[1]
      
  • Quenching: Add Methanol (1 mL) to destroy excess sulfonyl chloride. Stir for 15 minutes.

  • Workup (Critical Step):

    • Dilute with EtOAc (50 mL).[1]

    • Wash with cold 1M HCl (

      
      ) to remove pyridine.[1]
      
    • Emulsion Warning: The octyl chain acts as a surfactant.[1] Do not shake vigorously; swirl gently. If an emulsion forms, add saturated brine.[1]

    • Wash with saturated

      
       and Brine.[1]
      
    • Dry over

      
       and concentrate.
      
  • Purification: Flash chromatography (Silica Gel, Hexane/EtOAc gradient).

Expected Outcome: A viscous, colorless to pale yellow oil.[1] Self-Validation:

Protocol B: Nucleophilic Displacement (Synthesis of 6-Azido-6-deoxy-sugar)

Objective: To demonstrate the octyl-sulfonate as an effective leaving group for installing nitrogen functionalities.

Materials:

  • 6-O-Octanesulfonyl-glucoside (from Protocol A)[1]

  • Sodium Azide (

    
    ) (3.0 equiv)
    
  • DMF (anhydrous)

Step-by-Step Methodology:

  • Dissolution: Dissolve the octyl-sulfonate intermediate (1.0 equiv) in anhydrous DMF (0.2 M concentration).

  • Displacement: Add

    
     (3.0 equiv).
    
  • Heating: Heat the reaction to

    
     for 6–12 hours.
    
    • Mechanistic Note: The reaction proceeds via an

      
       mechanism.[1][5] The primary position is unhindered, allowing facile displacement of the bulky octyl-sulfonate.[1]
      
  • Workup:

    • Dilute with EtOAc.[1]

    • Wash extensively with water (

      
      ) to remove DMF and excess azide.[1]
      
    • Note: The lipophilic octyl chain of the leaving group (octanesulfonate anion) partitions into the aqueous phase (as a surfactant), helping to drive the equilibrium and clean the organic phase.

  • Purification: The product (Azide) is less polar than the sulfonate.[1] Purify via silica plug.[1]

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Emulsions during Workup Surfactant nature of Oct-Cl derivatives.[1]Use Brine/EtOAc mixtures.[1] Avoid DCM in extractions.[1] Centrifuge if necessary.[1]
Poor Regioselectivity Reaction temperature too high.[1]Maintain

for the first 2 hours. Reduce equivalents of Oct-Cl to 1.05.
No UV Signal on TLC Octyl chain is not UV active.[1]Use

/MeOH charring or

stain for visualization.
Low Yield in Displacement Steric hindrance or moisture.[1]Ensure anhydrous DMF.[1] Increase temperature to

.

References

  • General Sulfonylation in Carbohydrates

    • Helferich, B., & Gnüchtel, A. (1938).[1] Über Methansulfonsäure-ester von Zuckern.[1] Berichte der deutschen chemischen Gesellschaft.[1] (Foundational chemistry of sulfonyl chlorides in sugars).

    • Modern Context:[1][3][6] - PMC Review highlighting sulfonyl reactivity.

  • Surfactant Synthesis & Properties

    • Razafindralambo, H., et al. (2024).[7] Sugar-Based Surfactants: Effects of Structural Features on Physicochemical Properties.[1] MDPI.[1] Available at: [Link]

    • Relevance: Details the synthesis of sugar esters and sulfonates using C8 chains for tuning HLB (Hydrophilic-Lipophilic Balance).
  • Glycosyl Sulfonates & Reactivity

    • Glycosyl Sulfonates Beyond Triflates.[1][5] PMC.[1] Available at: [Link]

    • Relevance: Discusses the tuning of sulfonate reactivity for specific glycosyl
  • Reagent Properties

    • PubChem Compound Summary for CID 82261: this compound.[1] Available at: [Link]

Application Note: One-Pot Synthesis of Lipophilic Sulfonamides via 1-Octanesulfonyl Chloride

[1]

Abstract

This guide details a robust, self-validating protocol for the synthesis of


1"Generation-Trapping"11

Introduction & Strategic Rationale

The Challenge: Aliphatic Sulfonyl Chlorides

Unlike their aromatic counterparts (e.g., tosyl chloride), aliphatic sulfonyl chlorides like This compound (


  • Thermal Instability: They are prone to desulfonylation upon heating.[1]

  • Sulfene Pathway Competition: In the presence of bases, they can undergo elimination to form highly reactive sulfene intermediates (

    
    ), leading to complex side reactions if not trapped efficiently.
    
The Solution: One-Pot Oxidative Chlorination

By generating the sulfonyl chloride in situ via oxidative chlorination of the thiol, we avoid the isolation of the unstable intermediate. The protocol below utilizes N-Chlorosuccinimide (NCS) and HCl in acetonitrile.[1] This system provides a controlled release of

Mechanistic Pathways

The reaction proceeds through two distinct phases.[1][2] Understanding these is critical for troubleshooting.

  • Oxidative Chlorination: The thiol is oxidized to a sulfenyl chloride (

    
    ) and then to the sulfonyl chloride (
    
    
    ).[1]
  • Amine Coupling: The amine attacks the sulfur center.[1] Note: With aliphatic chains, this can occur via direct substitution (

    
    -like) or an Elimination-Addition (Sulfene) pathway depending on the base used.
    

ReactionMechanismThiol1-Octanethiol(Stable Precursor)Inter1Sulfenyl Chloride(R-S-Cl)Thiol->Inter1+ NCS/HCl(Oxidation)SulfonylCl1-OctanesulfonylChlorideInter1->SulfonylCl+ NCS/H2O(Oxidation)SulfeneSulfene Intermediate[C7H15-CH=SO2]SulfonylCl->Sulfene+ Strong Base(- HCl)ProductN-SubstitutedSulfonamideSulfonylCl->Product+ Amine(Direct Substitution)Sulfene->Product+ Amine(Rapid Trapping)

Figure 1: Mechanistic flow from thiol precursor to sulfonamide.[1][3] Note the bifurcation at the Sulfonyl Chloride stage depending on base selection.

Experimental Protocol: The "NCS-Generation" Method

This protocol is optimized for a 5.0 mmol scale. It is designed to be scalable up to 50 mmol with active cooling.[1]

Reagents & Materials[3][4][5][6][7][8][9][10][11][12][13][14]
ReagentMW ( g/mol )Equiv.[1][3][4]AmountRole
1-Octanethiol 146.291.00.73 g (865 µL)Substrate
N-Chlorosuccinimide (NCS) 133.533.22.14 gOxidant
HCl (2M aq) 36.460.51.25 mLCatalyst
Acetonitrile (ACN) 41.05-25 mLSolvent
Amine (Nucleophile) Var.[1]1.2-Coupling Partner
Triethylamine (Et3N) 101.193.5~2.5 mLHCl Scavenger
Step-by-Step Methodology
Phase 1: In-Situ Generation of this compound[1]
  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a thermometer.

  • Solubilization: Add NCS (2.14 g) and Acetonitrile (20 mL) . Stir vigorously. The NCS may not fully dissolve initially; this is normal.[1]

  • Acid Activation: Cool the mixture to roughly 10°C using a cool water bath. Add 2M HCl (1.25 mL) dropwise.

    • Expert Insight: The acid catalyzes the release of electrophilic chlorine species from NCS.[5]

  • Thiol Addition: Add 1-Octanethiol (0.73 g) dropwise over 5 minutes.

    • Observation: The reaction is exothermic.[1] Maintain internal temperature < 20°C to prevent decomposition.[1]

    • Visual Cue: The mixture typically turns bright yellow (sulfenyl chloride intermediate) and then fades to a pale suspension as the sulfonyl chloride forms.

  • Reaction: Stir at roughly 10–15°C for 20–30 minutes.

    • Validation: Take a 10 µL aliquot, quench in MeOH, and check TLC (Hexane/EtOAc 8:1). The thiol spot (

      
      ) should disappear.[1]
      
Phase 2: One-Pot Amine Coupling[1]
  • Preparation: In a separate vial, dissolve your Amine (6.0 mmol) and Triethylamine (17.5 mmol) in Acetonitrile (5 mL) .

  • Coupling: Cool the sulfonyl chloride mixture (from Phase 1) to 0°C (Ice bath).

    • Critical: Cooling is essential here.[1] Adding base to aliphatic sulfonyl chlorides at room temperature promotes sulfene dimerization (side reaction).[1]

  • Addition: Add the Amine/Base solution dropwise to the main flask over 10 minutes.

  • Completion: Allow the reaction to warm to room temperature and stir for 1–2 hours.

  • Workup:

    • Concentrate the acetonitrile under reduced pressure (rotary evaporator).

    • Redissolve the residue in Ethyl Acetate (30 mL) .

    • Wash sequentially with 1M HCl (2 x 15 mL) to remove excess amine/pyridine, then Brine (15 mL).[1]

    • Dry over

      
      , filter, and concentrate.
      

Decision Matrix for Protocol Adjustment

Not all amines behave the same.[1] Use this logic flow to adjust conditions based on your specific nucleophile.

DecisionTreeStartSelect Amine TypePrimaryPrimary Alkyl Amine(High Nucleophilicity)Start->PrimaryAnilineAniline/Aryl Amine(Low Nucleophilicity)Start->AnilineHinderedSterically Hindered AmineStart->HinderedCond1Standard Protocol(0°C Addition)Primary->Cond1Cond2Add Pyridine (Cat.)Warm to 40°C post-additionAniline->Cond2Cond3Use Stronger Base (DBU)Risk: Sulfene DimerizationHindered->Cond3

Figure 2: Optimization logic for varying amine nucleophiles.[1]

Safety & Handling (E-E-A-T)

  • Corrosivity: this compound (generated in situ) is a lachrymator and causes severe skin burns.[1] Treat the reaction mixture with the same precautions as the pure reagent.

  • Pressure: The oxidative chlorination step can release small amounts of

    
     or 
    
    
    gas.[1] Perform in a fume hood.
  • Quenching: Do not add water directly to the unreacted sulfonyl chloride mixture without cooling, as the hydrolysis is exothermic.

References

  • Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009).[2] Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides.[1][2][6] The Journal of Organic Chemistry, 74(24), 9287–9291.[4] [Link]

  • Wright, S. W., & Hallstrom, K. N. (2006).[1] A Convenient Preparation of Heteroaryl Sulfonamides and Sulfonyl Chlorides from Heteroaryl Thiols.[1] The Journal of Organic Chemistry, 71(3), 1080–1084. [Link]

  • PubChem. (n.d.).[1] this compound Compound Summary. National Center for Biotechnology Information. [Link]

  • King, J. F. (1975).[1] Return of the Sulfenes. Accounts of Chemical Research, 8(1), 10–17. (Seminal work on the sulfene mechanism in aliphatic sulfonylation). [Link]

The Vanguard of Greener Synthesis: Application Notes and Protocols for 1-Octanesulfonyl Chloride Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the ever-evolving landscape of pharmaceutical and materials science, the synthesis of pivotal intermediates like 1-octanesulfonyl chloride and its derivatives is undergoing a profound transformation. Driven by the principles of green chemistry, researchers are moving away from traditional, often hazardous, synthetic routes towards more sustainable and environmentally benign methodologies. This guide provides an in-depth exploration of these cutting-edge green synthesis methods, offering detailed protocols and a comparative analysis to empower researchers, scientists, and drug development professionals in their pursuit of safer and more efficient chemical manufacturing.

The Imperative for Greener Sulfonyl Chloride Synthesis

Traditionally, the synthesis of sulfonyl chlorides has relied on reagents like chlorine gas, thionyl chloride, and phosphorus pentachloride. While effective, these methods are fraught with challenges, including the use of highly toxic and corrosive materials, the generation of significant hazardous waste, and harsh reaction conditions. The paradigm shift towards green chemistry seeks to address these issues by focusing on:

  • Atom Economy: Maximizing the incorporation of all materials used in the process into the final product.

  • Use of Safer Solvents and Reagents: Employing less hazardous chemicals and reaction media, with a preference for water.

  • Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible.

  • Waste Reduction: Minimizing or eliminating the formation of byproducts.

  • Catalysis: Utilizing catalytic reagents in small amounts over stoichiometric reagents.

This guide will delve into practical applications of these principles in the synthesis of this compound, a key building block for sulfonamides and other important organic compounds.

Comparative Overview of Synthetic Methodologies

The choice of synthetic route has significant implications for the environmental impact, safety, and efficiency of the overall process. Below is a comparative summary of traditional versus green methods for the synthesis of this compound.

MethodKey ReagentsTypical SolventsKey AdvantagesKey Disadvantages
Traditional: Direct Chlorination Chlorine (Cl₂) gas, Water/HClChlorinated solventsHigh reactivityHighly toxic and hazardous gas, formation of chlorinated byproducts, requires specialized equipment.
Traditional: From Sulfonic Acids Thionyl chloride (SOCl₂) or PCl₅Dichloromethane, ChloroformWell-establishedUse of corrosive and hazardous reagents, generation of acidic waste gases (SO₂ and HCl).
Green: Metal-Free Aerobic Oxidation 1-Octanethiol, NH₄NO₃, O₂Aqueous HClAvoids heavy metals, uses oxygen as the terminal oxidant, reduced solvent usage, simplified purification.[1][2][3]May require longer reaction times, optimization of oxygen pressure may be needed.
Green: Oxyhalogenation in Water 1-Octanethiol, Oxone (KHSO₅), KClWaterUses water as the primary solvent, rapid reaction at room temperature, high yields.[4][5][6]Oxone is a strong oxidant and requires careful handling.
Green: From S-Octyl Isothiourea Salt S-Octyl isothiourea salt, t-BuOCl or NCSAcetonitrile/WaterUtilizes a stable, odorless precursor, avoids handling of volatile thiols, high purity of the final product.[7]Requires a two-step process from the initial alkyl halide.
Green: Oxidative Chlorination with H₂O₂ 1-Octanethiol, H₂O₂, TiCl₄AcetonitrileHydrogen peroxide is a green oxidant (byproduct is water), mild reaction conditions.[7]Use of a Lewis acid catalyst (TiCl₄) which requires aqueous workup.

Green Synthesis Protocols for this compound

The following protocols provide detailed, step-by-step methodologies for the green synthesis of this compound. The causality behind experimental choices is explained to provide a deeper understanding of the reaction mechanisms.

Protocol 1: Metal-Free Aerobic Oxidation of 1-Octanethiol

This method represents a significant advancement in green chemistry by utilizing molecular oxygen as the ultimate oxidant in a metal-free catalytic system.[1][2][3] Ammonium nitrate serves as a precursor to the active nitrogen oxide catalysts.

Reaction Workflow:

cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Workup 1-Octanethiol 1-Octanethiol Stirring Stirring 1-Octanethiol->Stirring NH4NO3 NH4NO3 NH4NO3->Stirring O2 O2 O2->Stirring Aqueous HCl Aqueous HCl Aqueous HCl->Stirring Extraction with Organic Solvent Extraction with Organic Solvent Stirring->Extraction with Organic Solvent Room Temperature Room Temperature Drying Drying Extraction with Organic Solvent->Drying Solvent Evaporation Solvent Evaporation Drying->Solvent Evaporation This compound This compound Solvent Evaporation->this compound Final Product

Caption: Workflow for Metal-Free Aerobic Oxidation.

Materials:

  • 1-Octanethiol

  • Ammonium nitrate (NH₄NO₃)

  • Concentrated Hydrochloric acid (HCl)

  • Oxygen (balloon or cylinder)

  • Ethyl acetate or other suitable organic solvent

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Deionized water

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Oxygen balloon or gas inlet adapter

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add 1-octanethiol (1.0 eq).

  • Add a solution of ammonium nitrate (0.2 eq) in a 1:1 mixture of concentrated HCl and water.

  • The flask is then flushed with oxygen, and an oxygen-filled balloon is attached.

  • The reaction mixture is stirred vigorously at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is transferred to a separatory funnel and extracted with ethyl acetate (3 x volume of the aqueous phase).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

  • The solvent is removed under reduced pressure using a rotary evaporator to yield this compound. The product can be further purified by vacuum distillation if necessary.

Mechanistic Insight: Ammonium nitrate in the acidic medium generates nitrogen oxides (NO/NO₂), which act as catalysts in a redox cycle. The nitrogen oxides oxidize the thiol to a sulfonyl radical, which is then trapped by a chloride ion. The reduced nitrogen species are re-oxidized by molecular oxygen, completing the catalytic cycle.

Protocol 2: Oxyhalogenation of 1-Octanethiol in Water

This protocol is particularly attractive due to its use of water as the solvent and readily available, safe reagents.[4][5][6] Oxone, a triple salt of potassium peroxymonosulfate, is a powerful yet environmentally benign oxidant.

Reaction Workflow:

cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Workup 1-Octanethiol 1-Octanethiol Stirring Stirring 1-Octanethiol->Stirring Oxone Oxone Oxone->Stirring KCl KCl KCl->Stirring Water Water Water->Stirring Extraction with Ethyl Acetate Extraction with Ethyl Acetate Stirring->Extraction with Ethyl Acetate Room Temperature Room Temperature Drying Drying Extraction with Ethyl Acetate->Drying Solvent Removal Solvent Removal Drying->Solvent Removal This compound This compound Solvent Removal->this compound Final Product

Caption: Workflow for Aqueous Oxyhalogenation.

Materials:

  • 1-Octanethiol

  • Oxone® (2KHSO₅·KHSO₄·K₂SO₄)

  • Potassium chloride (KCl)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

Equipment:

  • Beaker or Erlenmeyer flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a beaker, dissolve Oxone (2.5 eq) and potassium chloride (1.0 eq) in deionized water.

  • To this solution, add 1-octanethiol (1.0 eq) and stir the mixture vigorously at room temperature. The reaction is typically exothermic.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous phase).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain this compound.

Mechanistic Insight: Oxone in the presence of a chloride source generates an active chlorine species in situ. This electrophilic chlorine species reacts with the thiol, leading to the formation of a sulfenyl chloride intermediate, which is subsequently oxidized to the sulfonyl chloride.

Application Note: Green Synthesis of an N-Aryl-1-octanesulfonamide

This compound is a versatile intermediate for the synthesis of various derivatives, most notably sulfonamides, which are a prominent class of therapeutic agents. The following protocol outlines a green approach to the synthesis of an N-aryl-1-octanesulfonamide.

Reaction Workflow:

cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Workup This compound This compound Stirring Stirring This compound->Stirring Aniline Derivative Aniline Derivative Aniline Derivative->Stirring Aqueous Na2CO3 Aqueous Na2CO3 Aqueous Na2CO3->Stirring Filtration Filtration Stirring->Filtration Room Temperature Room Temperature Washing with Water Washing with Water Filtration->Washing with Water Drying Drying Washing with Water->Drying N-Aryl-1-octanesulfonamide N-Aryl-1-octanesulfonamide Drying->N-Aryl-1-octanesulfonamide Final Product

Caption: Workflow for Green Sulfonamide Synthesis.

Materials:

  • This compound (synthesized via a green method)

  • Aniline or a substituted aniline

  • Sodium carbonate (Na₂CO₃)

  • Deionized water

  • Ethanol (for recrystallization, if necessary)

Equipment:

  • Erlenmeyer flask

  • Magnetic stirrer and stir bar

  • Büchner funnel and filter flask

Procedure:

  • In an Erlenmeyer flask, dissolve the aniline derivative (1.0 eq) in a 10% aqueous solution of sodium carbonate.

  • To this stirring solution, add this compound (1.05 eq) dropwise at room temperature.

  • Continue stirring for 1-2 hours. The product will often precipitate out of the solution.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold deionized water to remove any remaining salts.

  • Dry the product in a vacuum oven. If further purification is needed, the sulfonamide can be recrystallized from a suitable solvent such as ethanol/water.

Rationale for Green Approach: This protocol utilizes water as the solvent and a mild inorganic base (sodium carbonate) as a scavenger for the HCl generated during the reaction. The product is often isolated by simple filtration, minimizing the need for organic solvent-based workup and purification.

Conclusion and Future Outlook

The adoption of green synthesis methods for this compound and its derivatives is not merely an academic exercise but a crucial step towards a more sustainable and responsible chemical industry. The protocols outlined in this guide demonstrate that environmentally conscious approaches can be highly efficient, scalable, and economically viable. As research continues, we can anticipate the development of even more innovative catalytic systems and the use of renewable feedstocks, further advancing the principles of green chemistry in drug discovery and development.

References

  • Qiu, K., & Wang, R. (2015). A Convenient Synthesis of Sulfonyl Chlorides from S-Alkylisothiourea Salts. Synthesis, 47(20), SS-2015-H0078-OP.
  • Madabhushi, S., Jillella, R., Sriramoju, V., & Singh, R. (2011). Oxyhalogenation of thiols and disulfides into sulfonyl chlorides/bromides using oxone-KX(X= Cl or Br)
  • Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009). Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. The Journal of Organic Chemistry, 74(24), 9287–9291.
  • Jereb, M., & Hribernik, L. (2017). Conversion of thiols into sulfonyl halogenides under aerobic and metal-free conditions. Green Chemistry, 19(9), 2286-2292.
  • Alonso, D. A., et al. (2025).
  • Jereb, M., & Hribernik, L. (2017). Conversion of thiols into sulfonyl halogenides under aerobic and metal-free conditions. Green Chemistry, 19(9), 2286-2292. Available at: [Link]

  • Madabhushi, S., Jillella, R., Sriramoju, V., & Singh, R. (2011). Oxyhalogenation of thiols and disulfides into sulfonyl chlorides/bromides using oxone-KX(X= Cl or Br) in water. Green Chemistry, 13(5), 1276-1280. Available at: [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • The Royal Society of Chemistry. (2011). Oxyhalogenation of thiols and disulfides into sulfonyl chlorides/ bromides in water using oxone-KX(X= Cl or Br). Retrieved from [Link]

  • Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009). Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. The Journal of Organic Chemistry, 74(24), 9287–9291. Available at: [Link]

  • Jereb, M., & Hribernik, L. (2017). Conversion of thiols into sulfonyl halogenides under aerobic and metal-free conditions. Green Chemistry, 19(9), 2286-2292. Available at: [Link]

  • ResearchGate. (2017). Conversion of thiols into sulfonyl halogenides under aerobic and metal-free conditions. Retrieved from [Link]

  • Alonso, D. A., et al. (2025). Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. RSC Sustainability. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Oxalyl Chloride. Retrieved from [Link]

  • ACS Publications. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Retrieved from [Link]

  • ResearchGate. (2022). Reaction Optimization for Greener Chemistry with a Comprehensive Spreadsheet Tool. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Epichlorohydrin. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 8. Retrieved from [Link]

  • The Royal Society of Chemistry. (2011). Oxyhalogenation of thiols and disulfides into sulfonyl chlorides/bromides using oxone-KX (X = Cl or Br) in water. Retrieved from [Link]

  • PubMed. (2024). Preparation of Sulfonyl Chlorides by Oxidative Chlorination of Thiols and Disulfides using HNO3/HCl/O2 in a Flow Reactor. Retrieved from [Link]

  • ResearchGate. (2024). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Retrieved from [Link]

  • Organic Syntheses. (n.d.). is highly toxic, the preparation and isolation of the sulfonyl cyanide should be conducted in a. Retrieved from [Link]

  • ResearchGate. (2025). p-Toluenesulfonyl Chloride Catalysed Facile Synthesis of O-benzyl-l-amino Acids and Their In Vitro Evaluation. Retrieved from [Link]

  • ResearchGate. (2025). A Green Synthesis of Benzimidazolyl-β-Ketosulphides in Aqueous Medium and Their Alkylation Studies. Retrieved from [Link]

Sources

Application Note: Reaction Conditions & Protocols for 1-Octanesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The C8-Lipophilic Electrophile

1-Octanesulfonyl chloride (CAS: 7795-95-1) is a linear, eight-carbon aliphatic sulfonyl chloride.[1][2] Unlike its aromatic counterparts (e.g., tosyl chloride), it introduces a flexible, highly lipophilic octyl chain (


) into nucleophilic substrates.

This reagent is critical in three primary domains:

  • Medicinal Chemistry: Modulating the LogP (lipophilicity) of drug candidates to improve membrane permeability or blood-brain barrier penetration.

  • Materials Science: Surface modification to generate hydrophobic coatings or self-assembled monolayers (SAMs).

  • Ionic Liquid Synthesis: Precursor for 1-alkyl-3-methylimidazolium octylsulfonate salts.

Chemical Profile
PropertyValue
Molecular Weight 212.74 g/mol
Density 1.087 g/mL at 25 °C
Boiling Point 75 °C at 0.03 mmHg
Physical State Colorless to pale yellow liquid
Reactivity Class Electrophilic Sulfonylating Agent
Major Hazard Corrosive (Causes severe skin burns), Moisture Sensitive

Mechanistic Insight: Nucleophilic Substitution at Sulfur

The reaction of this compound proceeds via a nucleophilic substitution at the sulfur atom. While often simplified as an


-type mechanism, it involves a trigonal bipyramidal transition state.
The Mechanism (DOT Visualization)

ReactionMechanism Reagent This compound (Electrophile) Inter Tetrahedral Transition State Reagent->Inter + Nuc Nuc Nucleophile (Amine/Alcohol) Nuc->Inter Product Sulfonamide / Sulfonate Inter->Product - Cl⁻ Byproduct HCl (Scavenged by Base) Inter->Byproduct

Figure 1: General reaction pathway for sulfonylation. The base (not shown in flow) is essential to neutralize the HCl byproduct, driving equilibrium forward.

Critical Reaction Parameters

Success with aliphatic sulfonyl chlorides requires stricter moisture control than with aromatic ones due to the lack of resonance stabilization, making the sulfur center highly electrophilic and prone to hydrolysis.

Solvent Selection
SolventSuitabilityNotes
Dichloromethane (DCM) Excellent Standard choice. High solubility for reagent and product. Easy workup.
Tetrahydrofuran (THF) Good Useful for polar substrates. Must be anhydrous to prevent hydrolysis.
Acetonitrile (MeCN) Moderate Good for polar amines; often used with inorganic bases (

).
Water/DCM (Biphasic) Specific Used in Schotten-Baumann conditions (with NaOH/Na2CO3) for water-soluble amines.
Base Selection
  • Triethylamine (TEA) / DIPEA: Standard organic bases. Use 1.2–1.5 equivalents relative to the acid chloride.

  • Pyridine: Acts as both solvent and base. highly effective for difficult sulfonylations but requires acidic wash to remove.

  • Inorganic Carbonates (

    
    , 
    
    
    
    ):
    Useful when the substrate is acid-sensitive or when using MeCN.
Temperature Control
  • Addition Phase (0 °C): The reaction is exothermic. Add the sulfonyl chloride slowly at 0 °C to prevent thermal degradation and side reactions (e.g., bis-sulfonylation of primary amines).

  • Reaction Phase (RT): Allow to warm to Room Temperature (20–25 °C) to ensure completion.

Experimental Protocols

Protocol A: Synthesis of N-Octylsulfonamides (Anhydrous Conditions)

Best for: Drug intermediates, hydrophobic tagging of amines.

Reagents:

  • Amine substrate (1.0 equiv)[3]

  • This compound (1.1 – 1.2 equiv)[2]

  • Triethylamine (TEA) (1.5 equiv)

  • Anhydrous Dichloromethane (DCM) (Concentration ~0.1 M)

Step-by-Step Procedure:

  • Setup: Flame-dry a round-bottom flask and purge with Nitrogen or Argon.

  • Dissolution: Dissolve the amine (1.0 eq) and TEA (1.5 eq) in anhydrous DCM.

  • Cooling: Place the flask in an ice/water bath (0 °C) and stir for 10 minutes.

  • Addition: Dilute this compound in a small volume of DCM. Add this solution dropwise to the reaction mixture over 15–20 minutes.

    • Why: Rapid addition causes localized heating and may lead to impurity formation.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours.

    • Monitoring: Check progress via TLC (stain with KMnO4 or Ninhydrin) or LC-MS.

  • Quench: Add water or saturated

    
     solution to quench excess chloride.
    
  • Workup:

    • Separate phases.[4]

    • Wash the organic layer with 1M HCl (to remove unreacted amine/TEA).

    • Wash with saturated

      
       (to remove hydrolyzed sulfonic acid).
      
    • Wash with Brine.

    • Dry over

      
      , filter, and concentrate.
      
Protocol B: Synthesis of Octylsulfonate Esters

Best for: Creating leaving groups or lipid-like surface modifiers.

Reagents:

  • Alcohol substrate (1.0 equiv)

  • This compound (1.2 equiv)[2]

  • Pyridine (2.0 equiv or used as solvent)

  • DCM (if Pyridine is not the solvent)

Step-by-Step Procedure:

  • Setup: Ensure all glassware is strictly anhydrous. Moisture will rapidly convert the reagent to 1-octanesulfonic acid.

  • Dissolution: Dissolve the alcohol in DCM and add Pyridine (2.0 eq). Cool to 0 °C.

  • Addition: Add this compound (neat or in DCM) dropwise.

  • Reaction: Stir at 0 °C for 1 hour, then warm to RT and stir overnight (12–16h). Sulfonate formation is generally slower than sulfonamide formation.

  • Workup:

    • Dilute with Et2O or DCM.

    • Critical Step: Wash extensively with 1M HCl or 10% Citric Acid to remove Pyridine.

    • Wash with

      
       and Brine.
      
    • Dry and concentrate.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield Hydrolysis of reagentEnsure solvent is anhydrous. Increase reagent equivalents to 1.3–1.5.
Emulsions during Workup Surfactant formationThe octyl chain acts as a surfactant. Use saturated Brine and wait longer for separation. Add a small amount of Methanol to break the emulsion.
Bis-sulfonylation Primary amine is too reactiveUse strictly 1.0 eq of chloride. Keep reaction at 0 °C longer. Use bulky base (DIPEA).
Starting Material Remains Steric hindranceSwitch solvent to Pyridine or use a catalyst like DMAP (5 mol%). Heat to 40 °C if stable.
Workflow Visualization (DOT)

Workflow Start Start: Anhydrous Conditions Cool Cool to 0°C (DCM/TEA) Start->Cool Add Dropwise Addition of This compound Cool->Add Warm Warm to RT (2-4 Hours) Add->Warm Check TLC/LCMS Check Warm->Check Check->Warm Incomplete Quench Quench with NH4Cl Check->Quench Complete Wash Acid/Base Wash Cycle Quench->Wash Final Pure Product Wash->Final

Figure 2: Standard operational workflow for N-sulfonylation.

Safety & Handling

  • Corrosivity: this compound is corrosive (Skin Corr.[1][2][5] 1B). It reacts with skin moisture to produce HCl and sulfonic acid, causing deep chemical burns. Always wear a face shield, chemically resistant gloves (Nitrile/Neoprene), and a lab coat.

  • Inhalation: The vapor is irritating to the respiratory tract. Handle only in a functioning fume hood.

  • Storage: Store under inert gas (Nitrogen/Argon) at 2–8 °C. If the liquid turns dark or cloudy, check for hydrolysis (formation of solids/acid).

References

  • BenchChem. Protocol for N-sulfonylation using Methanesulfonyl Chloride (Analogous Procedure). Retrieved from

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 82261, this compound. Retrieved from [2]

  • Organic Chemistry Portal. Synthesis of Sulfonamides. Retrieved from

  • Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009).[6] Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. Journal of Organic Chemistry, 74(24), 9287–9291. Retrieved from

  • ChemicalBook. this compound Properties and SDS. Retrieved from

Sources

Anhydrous conditions for 1-Octanesulfonyl chloride reactions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Octanesulfonyl chloride (CAS 7795-95-1) is a critical electrophilic building block used to introduce the octylsulfonyl motif into pharmacophores and surface-active agents.[1] Its reactivity is defined by the electrophilic sulfur center, which is highly susceptible to nucleophilic attack.[1][2] While this reactivity is desired for sulfonamide and sulfonate ester formation, it presents a significant stability challenge: hydrolysis .[1]

In the presence of trace moisture, this compound degrades into 1-octanesulfonic acid and hydrogen chloride.[1] This not only lowers yield but introduces an acidic impurity that acts as a surfactant, complicating downstream purification by creating stable emulsions.[1] This guide defines the anhydrous operating standards required to suppress this competitive pathway and maximize synthetic efficiency.

Mechanistic Insight: The Hydrolysis Competition

To master the chemistry of this compound, one must understand the competition at the molecular level. The sulfur atom is in a high oxidation state (+6) and is bonded to two oxygens and a chlorine, making it intensely electrophilic.

  • The Desired Pathway: An amine or alcohol nucleophile (

    
    ) attacks the sulfur, displacing chloride to form the stable product.
    
  • The Failure Mode: Water (

    
    ), if present, acts as a competitive nucleophile. Because the resulting sulfonic acid is a strong acid, it can protonate the amine nucleophile, deactivating it and halting the desired reaction entirely.
    

Figure 1: Competitive Reaction Pathways The following diagram illustrates the divergence between successful synthesis and hydrolytic failure.

ReactionPathways cluster_0 Critical Control Point Start 1-Octanesulfonyl Chloride Intermediate Trigonal Bipyramidal Transition State Start->Intermediate Electrophilic Activation Water Trace H₂O (Impurity) Water->Intermediate Fast Attack (If present) Nu Target Nucleophile (Amine/Alcohol) Nu->Intermediate Desired Attack Product Target Sulfonamide or Sulfonate Intermediate->Product -HCl (Base Scavenged) Waste 1-Octanesulfonic Acid + HCl Intermediate->Waste Hydrolysis

Caption: Mechanistic divergence at the sulfur center. Water acts as a rogue nucleophile, irreversibly converting the reagent into surfactant waste.

Pre-Reaction Preparation: The Anhydrous Ecosystem

Success is determined before the flask is even opened.[1] The following preparation steps are mandatory.

Solvent Specifications

The long alkyl chain (C8) of this compound makes it soluble in non-polar and polar aprotic solvents.[1]

  • Dichloromethane (DCM): Preferred for solubility and ease of removal.[1] Must be distilled over Calcium Hydride (

    
    ) or processed through an activated alumina solvent system.[1] Target water content: <50 ppm. 
    
  • Tetrahydrofuran (THF): Excellent for polar substrates.[1] Must be distilled over Sodium/Benzophenone or similarly dried.[1] Target water content: <30 ppm.

Reagent Handling

This compound is a liquid at room temperature (MP ~14°C) [1].[1]

  • Purity Check: Before use, run a

    
     NMR.[1][3] Look for a broad singlet around 10-11 ppm (sulfonic acid proton) or shifts in the 
    
    
    
    -methylene protons.[1] If significant acid is present, the reagent must be distilled or freshly purchased.[1]
  • Physical State: If stored cold (2-8°C), it may solidify.[1] Allow it to warm to room temperature in a desiccator before opening to prevent condensation from forming on the cold liquid surface.

Glassware & Atmosphere
  • Baking: All glassware must be oven-dried at >120°C for at least 2 hours.

  • Inert Gas: Perform all transfers under a positive pressure of Nitrogen (

    
    ) or Argon (
    
    
    
    ).[1] Argon is preferred due to its higher density, providing a better "blanket" over the reaction surface.

Protocol: Anhydrous N-Octylsulfonamide Synthesis

This protocol uses a secondary amine as the model nucleophile.[1] It incorporates a tertiary amine base (Triethylamine or Pyridine) to act as an "HCl Sink," driving the equilibrium forward.

Experimental Workflow Diagram

Workflow Setup 1. Setup: Flame-dry flask, Purge with Argon Dissolve 2. Dissolution: Add Amine + Base in Anhydrous DCM Setup->Dissolve Cool 3. Cryogenic Control: Cool to 0°C (Ice Bath) Dissolve->Cool Add 4. Addition: Dropwise addition of This compound Cool->Add  Exotherm Control React 5. Reaction: Warm to RT, Stir 2-4 hours Add->React Quench 6. Quench: Add Sat. NH₄Cl (Destroys excess reagent) React->Quench Workup 7. Workup: Phase Separation (Watch for Emulsions) Quench->Workup

Caption: Step-by-step anhydrous workflow. Temperature control at Step 4 is critical to minimize side reactions.

Step-by-Step Methodology
  • System Assembly: Equip a 2-neck round bottom flask with a magnetic stir bar and a rubber septum. Connect to a Schlenk line and cycle vacuum/Argon three times.

  • Nucleophile Preparation: Syringe in the amine (1.0 equiv) and Triethylamine (1.2 - 1.5 equiv) into the flask. Add anhydrous DCM (concentration ~0.2 M).[1][4]

  • Thermal Regulation: Submerge the flask in an ice/water bath (0°C).

    • Why? The reaction is exothermic.[1][5][6][7] Heat accelerates hydrolysis faster than it accelerates amidation.[1] Keeping it cold favors the kinetic product (sulfonamide) [2].[1]

  • Reagent Addition:

    • Dilute this compound (1.05 equiv) in a separate dry vial with a small volume of anhydrous DCM.

    • Add this solution dropwise to the reaction flask over 10–15 minutes.

    • Visual Cue: Fuming may occur if moisture is present (HCl gas generation).[1][6]

  • Reaction Phase: Allow the mixture to warm to room temperature naturally. Stir for 2–4 hours. Monitor via TLC or LCMS.[1]

  • Quenching (Safety Critical):

    • Once complete, cool back to 0°C.[1]

    • Slowly add saturated aqueous Ammonium Chloride (

      
      ) or water.[1]
      
    • Note: This deliberately hydrolyzes any unreacted sulfonyl chloride.[1] This step is exothermic; proceed with caution [3].[1][5][6][7]

Troubleshooting & Field Insights

The amphiphilic nature of the octyl chain (hydrophobic tail + polar head) creates unique challenges during workup.

ObservationProbable CauseCorrective Action
Yellow/Brown Coloration Decomposition of Sulfonyl Chloride.[1][6]Check reagent quality. Ensure temperature was kept at 0°C during addition.
Persistent Emulsion Formation of Octanesulfonic Acid (Surfactant).[1]Do not shake vigorously.[1] Use brine (saturated NaCl) to increase ionic strength.[1] Filter through Celite if necessary.[1]
Low Yield Hydrolysis due to wet solvent.[1]Re-distill solvents.[1] Increase equivalents of sulfonyl chloride (up to 1.2 eq) to compensate for "sacrificial" loss.
Precipitate Amine Hydrochloride Salt.This is normal (Base + HCl).[1] It should dissolve during the aqueous workup.[1]

References

  • PubChem. (n.d.).[1] this compound (Compound Summary).[1][2][8][9][10] National Library of Medicine.[1] Retrieved from [Link]1]

  • Yufeng. (2025).[1] How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. Retrieved from [Link]1]

Sources

Precision Sulfonylation: Stoichiometry and Protocols for 1-Octanesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Technical Guide

Part 1: Executive Summary & Core Directive

The Challenge: 1-Octanesulfonyl chloride (OSC) is a versatile reagent used to introduce the octylsulfonyl moiety into pharmacophores (sulfonamides) and materials (Self-Assembled Monolayers/SAMs). However, its reactivity presents a specific stoichiometric paradox: it is highly electrophilic toward amines but equally susceptible to hydrolysis and, critically, base-mediated elimination to sulfene intermediates .

The Directive: Successful application of OSC requires more than simple molar ratios. It demands Kinetic Stoichiometry —balancing the rate of nucleophilic attack against the rate of background hydrolysis and elimination. This guide moves beyond standard textbook ratios (1:1) to provide field-optimized stoichiometric strategies that maximize yield and minimize purification burdens.

Part 2: Mechanistic Foundation & Stoichiometric Logic

To master the stoichiometry, one must understand the three competing pathways active during the reaction. Unlike arenesulfonyl chlorides (e.g., Tosyl chloride), this compound possesses


-protons, making it susceptible to elimination reactions.
The Three Pathways
  • Pathway A (Desired): Direct

    
     Substitution.  The nucleophile (amine/alcohol) attacks the sulfur, displacing chloride.
    
  • Pathway B (Competitor): Hydrolysis. Water attacks the sulfur, forming sulfonic acid (

    
    ) and HCl.[1] This consumes the reagent and generates acid that can protonate the amine, deactivating it.
    
  • Pathway C (Destructive): Sulfene Elimination. In the presence of strong bases (

    
    ) or excess base, the 
    
    
    
    -proton is abstracted, forming a transient sulfene (
    
    
    ). This highly reactive species rapidly reacts with any nucleophile (including water) lacks selectivity, leading to side products.
Visualization: Reaction Pathways

The following diagram illustrates the critical decision points in the reaction mechanism governed by stoichiometry and base selection.

ReactionPathways node_start 1-Octanesulfonyl Chloride (OSC) node_sulfonamide Sulfonamide (Target) node_start->node_sulfonamide Path A: SN2 Attack (Mild Base) node_sulfene Sulfene Intermediate (Highly Reactive) node_start->node_sulfene Path C: Elimination (Strong/Excess Base) node_acid Sulfonic Acid (Waste) node_start->node_acid Path B: Hydrolysis node_amine Amine (R-NH2) node_amine->node_sulfonamide node_base Base (B:) node_base->node_sulfene node_water Trace Water node_water->node_acid node_sulfene->node_sulfonamide Non-selective node_sulfene->node_acid Rapid Hydrolysis

Caption: Mechanistic bifurcation of this compound. Path A is the target; Path C must be suppressed via stoichiometric control of the base.

Part 3: Application Protocols

Protocol A: Synthesis of Sulfonamide Drug Scaffolds

Context: High-value amine starting material. The goal is 100% conversion of the amine while avoiding difficult purification of excess sulfonyl chloride.

1. Stoichiometric Table
ComponentRoleStoichiometry (Equivalents)Rationale
Amine (

)
Limiting Reagent1.00 The precious scaffold to be derivatized.
1-Octanesulfonyl Cl Electrophile1.10 - 1.20 Slight excess compensates for trace hydrolysis.[1] >1.5 eq leads to difficult removal of lipophilic byproducts.[1]
Triethylamine (

)
HCl Scavenger1.50 - 2.00 Neutralizes HCl.[1] Excess ensures amine remains unprotonated.[1] Avoid strong bases (NaOH) to prevent sulfene formation.[1]
DMAP (Catalyst) Nucleophilic Cat.[1]0.05 - 0.10 Optional. Accelerates reaction for sterically hindered amines.[1]
DCM or THF Solvent[0.1 M - 0.2 M]Anhydrous is critical.[1] Concentration affects rate (

).[1]
2. Step-by-Step Methodology
  • Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (

    
    ).
    
  • Solvation: Dissolve the Amine (1.0 eq) in anhydrous DCM (

    
    ).
    
  • Base Addition: Add Triethylamine (1.5 eq) . If the amine is a salt (e.g.,

    
    ), increase base to 2.5 eq .
    
  • Cooling: Cool the mixture to

    
      (Ice bath). Critical: Cooling suppresses the elimination pathway (sulfene formation).
    
  • Addition: Dissolve This compound (1.1 eq) in a minimal volume of DCM. Add this solution dropwise over 15–20 minutes.

    • Why? High local concentration of OSC + Base can trigger side reactions.[1] Slow addition maintains a favorable ratio.[1]

  • Reaction: Allow to warm to Room Temperature (RT) naturally. Stir for 4–12 hours.

  • Monitoring: Check via TLC or LC-MS. Look for the disappearance of the amine.[2]

  • Quench: Add 1M HCl or saturated

    
    . This hydrolyzes remaining OSC to the water-soluble sulfonic acid.[1]
    
  • Workup: Extract with DCM. Wash organic layer with

    
     (removes acid traces) and Brine.[1] Dry over 
    
    
    
    .[1]
3. Validation & QC
  • TLC: The sulfonamide is typically less polar than the amine but more polar than the sulfonyl chloride.

  • 
     NMR:  Look for the disappearance of 
    
    
    
    protons (if primary amine
    
    
    secondary sulfonamide) and the shift of the octyl
    
    
    -methylene protons (
    
    
    ppm).
  • Mass Spec: Confirm

    
     or 
    
    
    
    . Note that sulfonamides often ionize well in negative mode.[1]
Protocol B: Surface Modification (SAM Formation)

Context: Creating hydrophobic monolayers on oxides (


, 

,

) or functionalizing amine-terminated surfaces. Stoichiometric Concept: "Infinite" excess.[1] Here, the stoichiometry is defined by concentration and time , not equivalents, because the number of surface sites is minute (

).
1. Stoichiometric Parameters
ParameterRecommendationRationale
OSC Concentration 1 mM - 10 mM Sufficient excess to drive kinetics but dilute enough to prevent multilayer deposition (polymerization).[1]
Solvent Dry Toluene or Chloroform Non-polar solvents promote organized packing of the octyl chains.
Water Content < 50 ppm Strictly Anhydrous.[1] Water causes bulk polymerization/hydrolysis before the molecule reaches the surface.
Temperature RT or

Elevated temp improves packing density (annealing) but increases hydrolysis risk if not dry.[1]
2. Workflow Diagram

SAMWorkflow step1 1. Substrate Cleaning (Piranha/Plasma) Expose -OH or -NH2 step3 3. Immersion 12-24 Hours @ RT Keep Dark/Sealed step1->step3 step2 2. Solution Prep 10 mM OSC in Dry Toluene (Inside Glovebox/Desiccator) step2->step3 step4 4. Rinse Cycle Toluene -> Ethanol -> Water Remove Physisorbed Material step3->step4 step5 5. Annealing (Optional) 100°C for 1 hour step4->step5

Caption: Protocol for Self-Assembled Monolayer (SAM) formation using this compound.

Part 4: Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield / Unreacted Amine Hydrolysis of OSC before reaction.Ensure solvent is anhydrous.[1][2] Increase OSC to 1.3–1.5 eq.
Dark/Black Reaction Mixture Decomposition via Sulfene pathway.[1]Base is too strong or added too fast.[1] Switch from TEA to Pyridine. Cool to

.[1]
Product is an Oil/Impure Excess OSC remaining.[1]Add a "scavenger" amine (e.g., dimethylamine or morpholine) 30 mins before workup to consume excess OSC, rendering it water-soluble during acid wash.
Double Sulfonylation (

)
Excess OSC + Primary Amine.[1]Strictly control stoichiometry to 1.0:1.0. Add OSC very slowly.

Part 5: References

  • BenchChem. An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group.[1] (Accessed 2024).[1][3] Link

  • National Institutes of Health (NIH) - PubChem. this compound Compound Summary.[1] (Accessed 2024).[1][3] Link

  • Royal Society of Chemistry (RSC). Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides. J. Chem. Soc.[1] B, 1968.[1] Link

  • Sigma-Aldrich. this compound Product Specification & Safety Data Sheet. (Accessed 2024).[1][3] Link

  • Organic Chemistry Portal. Synthesis of Sulfonamides: Recent Literature and Protocols. (Accessed 2024).[1][3] Link

Sources

Application Note: Workup and Isolation Procedures for 1-Octanesulfonyl Chloride Reactions

Author: BenchChem Technical Support Team. Date: February 2026


) Handling and Workup

Abstract & Core Challenge

1-Octanesulfonyl chloride is a versatile reagent used to introduce lipophilic octyl chains into pharmacophores or materials (surface modification).[1] However, its utility is often overshadowed by a notorious processing challenge: The Surfactant Effect .

Unlike aromatic sulfonyl chlorides (e.g., Tosyl chloride), the hydrolysis of this compound yields 1-octanesulfonic acid.[1] In the presence of the bases typically used in these reactions (Triethylamine, NaOH), this forms sodium octanesulfonate—a potent anionic surfactant (detergent).

Standard aqueous workups often result in intractable emulsions, leading to yield loss and solvent entrapment.[1][2] This guide details a "Prevention-First" approach to workup, utilizing chemical scavenging and specific phase-separation protocols to avoid the "soap nightmare."[1]

Chemical Logic: The "Soap" Trap

Understanding the failure mode of standard protocols is critical for successful isolation.

  • The Reaction:

    
    [1]
    
  • The Side Reaction (Hydrolysis):

    
    [1]
    
  • The Trap: If you quench with aqueous Sodium Bicarbonate (

    
    ), the sulfonic acid byproduct becomes 
    
    
    
    .
    • Result: You have synthesized a detergent in situ.[1] The biphasic mixture turns into a stable milky emulsion.

Visualization: Reaction Pathways & Failure Modes

ReactionLogic Start 1-Octanesulfonyl Chloride Product Sulfonamide (Lipophilic Product) Start->Product + Nucleophile Acid Octanesulfonic Acid Start->Acid + H2O (Hydrolysis) Amine Amine/Alcohol (Nucleophile) Water Water (Moisture/Quench) Emulsion STABLE EMULSION (Workup Failure) Product->Emulsion Trapped in micelle Soap Sodium Octanesulfonate (SURFACTANT) Acid->Soap + Base Base Base Wash (NaHCO3/NaOH) Soap->Emulsion Agitation

Figure 1: The mechanism of emulsion formation. Hydrolysis leads to sulfonic acid, which basic washes convert into a detergent, trapping the product.

Protocol A: The "Dry Quench" (Recommended)

Best for: High-value intermediates, small-to-mid scale (<50g).[1] Principle: Remove excess sulfonyl chloride chemically without introducing water, preventing surfactant formation.[1]

Materials
  • Scavenger: Polymer-supported Trisamine (or similar amine scavenger) OR 3-(Dimethylamino)-1-propylamine (DMAPA).[1]

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate.[1]

  • Acid Wash: 1M HCl.[1]

Step-by-Step Procedure
  • Reaction Completion: Monitor reaction by TLC/LCMS. Ensure full consumption of the nucleophile (amine).

  • The Nucleophilic Quench:

    • Instead of adding water, add 0.2 - 0.5 equivalents of DMAPA (3-dimethylaminopropylamine).[1]

    • Why? DMAPA reacts rapidly with unreacted Octanesulfonyl chloride to form a highly polar, basic sulfonamide.[1]

  • Stir: Stir at room temperature for 15 minutes.

  • Acid Wash (The Separation):

    • Dilute the reaction mixture with DCM.[1]

    • Wash with 1M HCl (2x).[1]

    • Mechanism:[3][4][5][6] The DMAPA-sulfonamide derivative is protonated by the acid and pulled into the aqueous layer. The desired product (lipophilic) remains in the organic layer.

  • Drying: Dry organic layer over

    
    , filter, and concentrate.
    

Protocol B: The "Salting Out" Rescue (Aqueous Workup)

Best for: Large scale (>50g) or when scavengers are too expensive. Principle: Use high ionic strength and acidity to suppress emulsion stability.[1]

Critical Rules
  • NEVER start with a basic wash (

    
    ).[1]
    
  • NEVER shake vigorously; use gentle inversion.[1]

Step-by-Step Procedure
  • Concentration: If the reaction solvent is water-miscible (THF, DMF, Pyridine), remove as much as possible via rotary evaporation first.[1] Redissolve the residue in DCM or MTBE (Methyl tert-butyl ether).[1]

    • Note: MTBE is preferred over Ethyl Acetate as it is less prone to hydrolysis and separates better from water.[1]

  • The Acidic Quench:

    • Prepare a 1M HCl solution saturated with NaCl (Brine).

    • Slowly add the reaction mixture to the stirring acid/brine mixture.

    • Why? Low pH keeps any hydrolyzed sulfonic acid in the aqueous phase (and prevents amine product from acting as a base). High salt content ("Salting out") increases surface tension, discouraging emulsion.[1]

  • Phase Separation:

    • Allow layers to settle.[1][5][7][8] If the interface is "raggy" (cloudy), do not wait indefinitely.

    • Filtration Trick: Filter the entire biphasic mixture through a pad of Celite . This physically breaks the emulsion bubbles and removes particulate matter stabilizing the interface.

  • The Wash Sequence:

    • Wash 1: 1M HCl + Brine (Removes unreacted amine and pyridine/TEA).[1]

    • Wash 2: Saturated Brine (Removes residual acid).[1]

    • Avoid basic washes entirely unless the product is acid-sensitive.

Purification & Isolation

Due to the "greasy" nature of the octyl chain, crystallization can be difficult (low melting points).

Method 1: Flash Chromatography[1]
  • Stationary Phase: Silica Gel (standard).[1]

  • Mobile Phase: Hexanes/Ethyl Acetate gradient.[1]

    • Tip: 1-Octanesulfonyl derivatives are often UV-weak.[1] Use Iodine Stain or KMnO4 dip for TLC visualization.[1]

  • Loading: Load as a liquid (DCM solution) or dry-load on Celite.[1]

Method 2: Recrystallization (for solid derivatives)
  • Solvent System: Hexanes (hot)

    
     Cool to -20°C.
    
  • If the product oils out, add a seed crystal and scratch the glass.

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Milky Emulsion Formation of sodium octanesulfonate (soap).[1]Add solid NaCl to saturation.[1][2][5] Filter through Celite.[1] Add 5% Methanol to the organic layer to disrupt micelles.
Low Yield Hydrolysis of reagent before reaction.[1]Ensure this compound is stored dry.[1] Use anhydrous solvents (DCM).[1][4]
Product "Oils Out" Low melting point of C8 chain.[1]Do not attempt recrystallization.[1] Use column chromatography.[1] Dry under high vacuum for >12 hours.
Pungent Smell Residual sulfonyl chloride.[1][4][6][9][10][11]The reaction was not quenched properly. Treat crude oil with dilute ammonia in methanol, then re-evaporate.[1]

Workup Decision Tree

WorkupTree Start Reaction Complete ScaleCheck Scale / Value? Start->ScaleCheck HighValue High Value / Small Scale ScaleCheck->HighValue < 10g LargeScale Large Scale / Crude ScaleCheck->LargeScale > 10g DryQuench Protocol A: Amine Quench (Add DMAPA) HighValue->DryQuench AqQuench Protocol B: Acid/Brine Wash (Avoid NaHCO3) LargeScale->AqQuench Isolate Dry (MgSO4) & Concentrate DryQuench->Isolate EmulsionCheck Emulsion Formed? AqQuench->EmulsionCheck BreakEmulsion 1. Add Solid NaCl 2. Filter thru Celite EmulsionCheck->BreakEmulsion Yes EmulsionCheck->Isolate No BreakEmulsion->Isolate

Figure 2: Decision matrix for selecting the appropriate workup protocol based on scale and risk.

References

  • PubChem. (2023).[1] this compound Compound Summary. National Center for Biotechnology Information.[1] [Link][1]

  • Spectro Scientific. (2018).[1] Emulsion Breaking Techniques for Oil in Water Solvent Extractions. [Link]

  • Organic Chemistry Portal. (2023). Synthesis of Sulfonyl Chlorides and Sulfonamides. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Sulfonylation with 1-Octanesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Agent: Senior Application Scientist Subject: Troubleshooting Side Reactions, Yield Loss, and Workup Issues Reagent: 1-Octanesulfonyl Chloride (CAS: 7795-95-1)

Executive Summary

This compound is a potent electrophile used to introduce the lipophilic octylsulfonyl group into amines (sulfonamides) and alcohols (sulfonate esters).[1][2] Unlike aromatic sulfonyl chlorides (e.g., Tosyl chloride), this aliphatic reagent possesses


-hydrogens, making it susceptible to sulfene formation —a highly reactive intermediate pathway that often leads to unexpected side products, oligomerization, and yield loss.

This guide addresses the three most critical failure modes: The Sulfene Trap , Hydrolysis Competition , and Surfactant-Induced Emulsions .

Part 1: Diagnostic Q&A (Troubleshooting)

Issue 1: "My reaction mixture turned dark/tarry, and the yield is lower than expected."

Diagnosis: Sulfene Oligomerization (The "Alpha-Proton" Effect) Unlike aromatic sulfonyl chlorides, this compound has protons on the


-carbon (adjacent to the sulfur). Strong organic bases (especially tertiary amines like Triethylamine or DIPEA) can act as bases rather than nucleophilic catalysts, triggering an E2-like elimination to form 1-octene sulfene .
  • The Mechanism: The base deprotonates the

    
    -carbon, eliminating chloride. The resulting sulfene (
    
    
    
    ) is extremely unstable and can dimerize or polymerize if not immediately trapped by your nucleophile.
  • The Fix:

    • Switch Bases: Use a heteroaromatic base like Pyridine (less basic, minimizes elimination) or an inorganic base (e.g.,

      
      , 
      
      
      
      ) in a biphasic system.
    • Temperature Control: Conduct the addition at

      
       or lower to suppress the elimination rate.
      
    • Addition Order: Add the sulfonyl chloride slowly to the amine/base mixture, not the other way around, to ensure the nucleophile is always in excess to trap any generated sulfene.

Issue 2: "I cannot separate the layers during aqueous workup; the funnel is a milky emulsion."

Diagnosis: Surfactant Effect You have synthesized a detergent. The product (octylsulfonamide) and the hydrolyzed byproduct (octylsulfonic acid) possess a polar "head" (


) and a lipophilic C8 "tail." This amphiphilic structure stabilizes oil-in-water emulsions.
  • The Fix:

    • Salting Out: Saturate the aqueous layer with NaCl. The high ionic strength forces the organic surfactant out of the water phase.

    • Solvent Switch: Avoid Diethyl Ether. Use Dichloromethane (DCM) or a mixture of CHCl3/Isopropanol (3:1) , which disrupts surfactant micelles better than pure non-polar solvents.

    • Acidification: If your product is stable to acid, acidify the aqueous layer to pH < 2. This protonates any residual amine and suppresses the ionization of the sulfonic acid byproduct, reducing its surfactant capability.

Issue 3: "I see a large acidic peak in LCMS/NMR that corresponds to the starting material mass - Cl + OH."

Diagnosis: Hydrolysis Water has out-competed your nucleophile. This is common in "wet" anhydrous solvents or biphasic conditions where the phase transfer is too slow.

  • The Fix:

    • Dry Solvents: Ensure DCM or THF is anhydrous.

    • Nucleophile Stoichiometry: Increase the amine/alcohol equivalents (1.2 – 1.5 eq) to statistically favor the desired reaction.

    • Catalysis: If using a biphasic system (Schotten-Baumann), add a phase transfer catalyst (e.g., TBAB) to speed up the amine attack relative to the background hydrolysis.

Part 2: Technical Deep Dive & Visualization

The Sulfene Pathway vs. Direct Substitution

Understanding the dual-reactivity of aliphatic sulfonyl chlorides is crucial for process control.

ReactionPathways Reagent This compound (Aliphatic R-SO2Cl) Direct_Path Direct Nucleophilic Substitution (SN2-like) Reagent->Direct_Path + Nucleophile (Kinetic Control) Sulfene_Int Sulfene Intermediate (R-CH=SO2) Reagent->Sulfene_Int + Strong Base (E2 Elimination) Side_Hydrolysis Sulfonic Acid (Hydrolysis) Reagent->Side_Hydrolysis + H2O Base_Weak Weak/Inorganic Base (Pyridine, Na2CO3) Base_Strong Strong Tertiary Amine (Et3N, DIPEA) Product Target Sulfonamide Direct_Path->Product Sulfene_Int->Product + Nucleophile (Trapping) Side_Oligomer Oligomers/Tars Sulfene_Int->Side_Oligomer Dimerization (No Trap)

Figure 1: Reaction pathways showing the competition between direct substitution (preferred) and sulfene formation (risk with strong bases).

Part 3: Optimized Experimental Protocols

Method A: Anhydrous Conditions (Recommended for Valuable Nucleophiles)

Best for preventing hydrolysis, but requires careful base selection to avoid sulfene tars.

  • Preparation: Dissolve the amine (1.0 equiv) in anhydrous DCM (0.1 M concentration).

  • Base Addition: Add Pyridine (2.0 equiv). Note: Avoid Triethylamine to minimize sulfene formation.[3]

  • Cooling: Cool the mixture to

    
     under nitrogen atmosphere.
    
  • Reagent Addition: Add this compound (1.1 equiv) dropwise over 10 minutes.

    • Why? Keeping the concentration of sulfonyl chloride low relative to the amine ensures that if any sulfene forms, it is immediately trapped by the amine rather than reacting with itself.

  • Reaction: Stir at

    
     for 1 hour, then warm to room temperature. Monitor by TLC/LCMS.
    
  • Workup (Emulsion Control):

    • Dilute with DCM.

    • Wash with 1M HCl (to remove pyridine).

    • Wash with Saturated Brine (Critical step for phase separation).

    • Dry over

      
      , filter, and concentrate.
      
Method B: Schotten-Baumann Conditions (Biphasic)

Best for scale-up, robust substrates, and avoiding sulfene oligomerization entirely.

  • Preparation: Dissolve amine (1.0 equiv) in THF or EtOAc.

  • Aqueous Phase: Prepare a saturated solution of

    
     or 
    
    
    
    (2.0 equiv).
  • Mixing: Combine organic and aqueous layers with vigorous stirring.

  • Reagent Addition: Add this compound (1.2 equiv) in one portion.

  • Reaction: Stir vigorously for 4–12 hours.

    • Note: The inorganic base is localized in the water phase, preventing it from triggering the E2 elimination (sulfene mechanism) on the organic-soluble sulfonyl chloride.

  • Workup: Separate layers. If emulsion occurs, add solid NaCl until the aqueous layer is saturated.

Part 4: Comparative Data

FeatureAromatic (e.g., TsCl)Aliphatic (e.g., Octyl-SO2Cl)Impact on Protocol
Mechanism Direct Substitution (

-like)
Direct Sub. OR Sulfene (

)
Avoid strong tertiary amines with Octyl-SO2Cl.
Reactivity HighModerate to HighAliphatics may require slightly longer times if cold.
Hydrolysis SlowModerateKeep solvents dry; use excess reagent.
Workup Clean separationSurfactant/Emulsion Risk Requires brine/salting out for Octyl derivatives.
Stability Stable SolidLiquid (often)Store Octyl-SO2Cl under inert gas; moisture sensitive.

References

  • King, J. F. (1975).[4][5][6] "Mechanism of formation of sulfenes by dehydrohalogenation of alkanesulfonyl chlorides." Journal of the American Chemical Society, 97(9), 2566-2568.

    • Core authority on the sulfene mechanism in aliph
  • Opitz, G. (1967). "Sulfines and Sulfenes."[3][7] Angewandte Chemie International Edition, 6(12), 107-123.

    • Foundational review on sulfene reactivity and trapping.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 28: Sulfur, Silicon, and Phosphorus).
  • Rochester University Lab Manuals. "Workup for Polar and Water-Soluble Solvents."

    • Source for emulsion troubleshooting str

Sources

Technical Support Center: 1-Octanesulfonyl Chloride Applications

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier 3 Technical Support Knowledge Base for researchers working with long-chain sulfonyl chlorides.

Topic: Targeted Formation of Disulfonamides (


)
Ticket Priority:  High (Synthetic Optimization)
Agent:  Senior Application Scientist

Executive Summary & Mechanistic Insight

The Challenge: Forming a disulfonamide (also known as a bis-sulfonamide or disulfonimide) from a primary amine and 1-octanesulfonyl chloride is thermodynamically favorable but kinetically challenging.[1] Unlike simple tosylations, the 1-octyl chain introduces significant steric bulk and lipophilicity (surfactant-like properties).[1]

The Mechanism: The reaction proceeds in two distinct steps.[2]

  • Step 1 (Fast): The primary amine attacks the sulfonyl chloride to form the mono-sulfonamide.

  • Step 2 (The Bottleneck): The mono-sulfonamide is significantly less nucleophilic than the starting amine due to the electron-withdrawing sulfonyl group. To attach the second octylsulfonyl group, the mono-sulfonamide must be deprotonated to form a highly nucleophilic nitrogen anion.

Mechanistic Pathway (Graphviz)

ReactionPathway Start Primary Amine (R-NH2) Mono Mono-Sulfonamide (Intermediate) Start->Mono Fast (Nucleophilic Attack) Reagent 1-Octanesulfonyl Cl (2.5+ equiv) Reagent->Mono 1.0 eq Product Disulfonamide (Target) Reagent->Product Excess Anion Sulfonamide Anion (R-N⁻-SO2R') Mono->Anion Base (Et3N/NaH) Base Base Deprotonation (Rate Limiting Step) Anion->Product Slow (Steric Hindrance)

Figure 1: Stepwise formation of disulfonamides. Note that the second step requires the generation of an anionic species to overcome the reduced nucleophilicity of the intermediate.

Standard Operating Procedures (SOPs)

To force the formation of the di sulfonamide, you must drive the equilibrium past the stable mono-sulfonamide intermediate.

Method A: The "DMAP Turbo" Protocol (Recommended)

Best for: Aromatic amines or substrates sensitive to strong bases.

ParameterSpecificationRationale
Stoichiometry Amine (1.0 eq) : Sulfonyl Cl (3.0 eq)Excess electrophile is required to push the second addition.[1]
Base Triethylamine (4.0 eq)Neutralizes HCl generated during the reaction.[1]
Catalyst DMAP (20-50 mol%) CRITICAL. DMAP forms a highly reactive N-sulfonylpyridinium intermediate, accelerating the attack on the sluggish mono-sulfonamide.
Solvent DCE (1,2-Dichloroethane) or TolueneAllows for higher reflux temperatures (>80°C) than DCM.[1]
Temperature Reflux (80-110°C)Heat is necessary to overcome the activation energy of the second sulfonylation.

Protocol:

  • Dissolve primary amine (1.0 equiv) in anhydrous DCE (0.2 M).

  • Add Triethylamine (4.0 equiv) and DMAP (0.5 equiv).[1]

  • Add this compound (3.0 equiv) dropwise at room temperature.

  • Heat to reflux and stir for 12–24 hours.

  • Monitor: TLC will likely show the mono-sulfonamide appearing first.[1] Do not stop until this intermediate is consumed.

Method B: The "Brute Force" Protocol

Best for: Aliphatic amines or unreactive substrates.

  • Base: Sodium Hydride (NaH, 60% dispersion, 3.0 equiv).

  • Solvent: Anhydrous THF or DMF.[1]

  • Mechanism: NaH irreversibly deprotonates the mono-sulfonamide, creating a "naked" anion that rapidly attacks the sulfonyl chloride.

  • Warning: this compound is moisture sensitive.[1][3] Ensure the NaH is dry and the solvent is anhydrous to prevent hydrolysis of the reagent before it reacts.

Troubleshooting Guide

Use this decision tree to diagnose experimental failures.

Interactive Troubleshooting Flowchart

Troubleshooting Issue What is the problem? MonoStuck Reaction stops at Mono-Sulfonamide Issue->MonoStuck Hydrolysis Reagent Hydrolysis (Sulfonic Acid formed) Issue->Hydrolysis Emulsion Workup Emulsion (Product won't separate) Issue->Emulsion Sol_Temp Increase Temp to Reflux Switch to DCE/Toluene MonoStuck->Sol_Temp Steric Barrier Sol_DMAP Add 50 mol% DMAP (Acyl Transfer Catalyst) MonoStuck->Sol_DMAP Low Nucleophilicity Sol_Dry Dry Solvents Required Check Reagent Quality Hydrolysis->Sol_Dry Moisture Ingress Sol_Salt Saturate Aqueous Layer (Use solid NaCl) Emulsion->Sol_Salt Surfactant Effect

Figure 2: Diagnostic logic for common synthesis failures involving this compound.[1]

Detailed Troubleshooting Q&A

Q1: I am seeing a spot on TLC that persists and corresponds to the mono-sulfonamide. Why won't it go to the di-product?

  • Diagnosis: The mono-sulfonamide (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ) is stable and significantly less nucleophilic than your starting amine. The octyl chain also provides steric shielding.[1]
    
  • Fix: You need to activate the system.

    • Add DMAP: If you haven't, add 4-Dimethylaminopyridine (DMAP).[1] It acts as a nucleophilic catalyst, transferring the sulfonyl group more effectively than the chloride itself.

    • Increase Temperature: Switch from DCM (boiling point 40°C) to DCE (83°C) or Toluene (110°C). The second addition often has a high activation energy.[1]

Q2: I see a new spot, but it's very polar and stays at the baseline. Is this my product?

  • Diagnosis: Likely not.[1] This is probably 1-octanesulfonic acid , formed by the hydrolysis of your chloride reagent.

  • Fix: this compound is moisture sensitive.[1][3] Ensure your glassware is oven-dried and your solvents are anhydrous.[1] If your reagent bottle is old, distill it or buy a fresh bottle.[1]

Q3: During workup, I have a terrible emulsion that won't separate. What is happening?

  • Diagnosis: You have synthesized a surfactant.[1] The 1-octyl chain is lipophilic, and the sulfonamide head is polar. You have essentially created a detergent.[1]

  • Fix:

    • Salting Out: Add solid NaCl to the aqueous layer until saturated. This increases the ionic strength and forces the organic layer out.

    • Avoid Basic Wash: Do not wash with NaOH if possible, as the deprotonated mono-sulfonamide (if any remains) acts as a powerful emulsifier.[1] Wash with dilute acid (1M HCl) or neutral brine.[1]

Reagent Specifics: this compound

Know your reagents to avoid degradation.[1]

PropertyValueImplication for Synthesis
CAS 7795-95-1Use for ordering/verification.[1]
Physical State Liquid (Colorless/Yellow)Easier to handle than solid TsCl, but harder to weigh precisely.[1] Measure by volume using density (1.087 g/mL).[1]
Moisture Sensitivity HighHydrolyzes to sulfonic acid (strong acid).[1] Store under Nitrogen.
Lipophilicity High (C8 Chain)Products will be very soluble in Hexanes/EtOAc, less soluble in MeOH/Water.[1]

References & Further Reading

  • Mechanistic Foundation of Sulfonylation:

    • Clayden, J., et al.[1] "Nucleophilic Substitution at Sulfur."[1] Organic Chemistry, Oxford University Press.[1] Describes the

      
      -like mechanism at the sulfur center.
      
  • DMAP Catalysis:

    • Scriven, E. F. V. (1983).[1] "4-Dialkylaminopyridines: Super Acylation and Alkylation Catalysts." Chemical Society Reviews, 12, 129-161.[1]

    • Note: Explains the formation of the N-acylpyridinium (or N-sulfonylpyridinium) salt which is the active electrophile.

  • Synthesis of Disulfonamides (Bis-sulfonamides):

    • Dougherty, G.[1] (1929).[1] "The Action of Benzenesulfonyl Chloride on Primary Amines." Journal of the American Chemical Society. Highlights the conditions (excess reagent/heat) required to push to the di-substituted state.

  • This compound Properties:

    • PubChem Database.[1] "this compound (CID 82261)."[1]

    • Sigma-Aldrich Technical Sheet.[1] "this compound Product Specification." [1]

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for this compound before handling, as it is a corrosive lachrymator.

Sources

Technical Support Center: 1-Octanesulfonyl Chloride Hydrolysis Control

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Hydrolysis of 1-Octanesulfonyl Chloride (OSC) during Sulfonylation Reactions Document ID: TSC-OSC-2024-001 Audience: Medicinal Chemists, Process Development Scientists

The Mechanistic Landscape: Why Hydrolysis Happens

This compound (OSC) is a lipophilic electrophile used to introduce the octylsulfonyl group. While it is less reactive than short-chain analogs (like methanesulfonyl chloride), it faces a critical competition between your nucleophile (amine/alcohol) and adventitious water.

Understanding the mechanism is the first step to control. Hydrolysis does not just "happen"; it follows two distinct pathways depending on your pH environment.

The Pathways
  • Neutral/Acidic Conditions (

    
    -like):  Water attacks the sulfur atom directly, displacing chloride.[1] This is slow but accelerates if HCl accumulates (autocatalysis).
    
  • Basic Conditions (Sulfene Mechanism): This is the danger zone . Strong bases can deprotonate the

    
    -carbon (the 
    
    
    
    next to the sulfur), generating a highly reactive sulfene intermediate (
    
    
    ). This intermediate is extremely electrophilic and is rapidly quenched by water to form the sulfonic acid, bypassing your desired nucleophile entirely.
Visualization: The Competitive Landscape

The following diagram illustrates the competition between the desired sulfonylation and the parasitic hydrolysis pathways.

OSC_Reaction_Pathways OSC 1-Octanesulfonyl Chloride (OSC) Sulfene Sulfene Intermediate (High Reactivity) OSC->Sulfene Strong Base (alpha-deprotonation) Target Target Sulfonamide (Desired) OSC->Target + Amine (Nucleophile) Major Pathway (Anhydrous) Acid 1-Octanesulfonic Acid (Waste) OSC->Acid + H2O (Direct Hydrolysis) Slow Base Base (TEA/Pyridine/OH-) Sulfene->Acid + H2O (Rapid Trap)

Figure 1: Reaction pathways showing the direct competition between amine nucleophiles and water. Note the "Sulfene" bypass triggered by strong bases.

Troubleshooting Guide & FAQs

Scenario A: "My yield is low, and I see a large acidic peak in the aqueous workup."

Diagnosis: You likely have moisture intrusion or base-promoted hydrolysis .

SymptomProbable CauseCorrective Action
pH drops rapidly HCl generation exceeds buffering capacity.Increase base equivalents (use 1.2–1.5 eq). Switch to a stronger organic base (e.g., TEA) if using Pyridine.
Exotherm on addition Fast hydrolysis or sulfene formation.Cool the reaction to 0°C during addition. Dilute OSC in solvent before adding.
Unreacted Amine OSC hydrolyzed before reacting.Dry your solvent. DCM should be <50 ppm water. Add OSC last (after amine + base).

Q: Can I use Schotten-Baumann conditions (Water/DCM + NaOH) for OSC? A: Yes, but with caveats. Because OSC is an 8-carbon chain, it is highly lipophilic and will not dissolve in the aqueous phase.

  • The Risk: Hydrolysis at the interface.

  • The Fix: Use a Phase Transfer Catalyst (PTC) like Tetrabutylammonium bromide (TBAB) to shuttle the hydroxide/amine, or ensure extremely vigorous stirring to maximize surface area. Note: If your amine is valuable, avoid this method; anhydrous conditions are more reliable.

Scenario B: "I cannot distinguish the Product from the Hydrolyzed Byproduct."

Diagnosis: Sulfonyl chlorides and their corresponding sulfonic acids/salts look similar, but they have distinct analytical signatures.

Q: How do I tell them apart by NMR? A: Look at the


-methylene protons (the 

attached to the Sulfur).
  • This compound: The strong electron-withdrawing nature of

    
     deshields these protons. Expect a triplet around 
    
    
    
    3.6 – 3.8 ppm
    .
  • 1-Octanesulfonic Acid (Hydrolysis Product): The sulfonate group is less electron-withdrawing. These protons typically shift upfield to

    
     2.9 – 3.1 ppm .
    

Q: How do I tell them apart by TLC? A: Polarity difference.

  • OSC: Non-polar. Runs high in Hexane/EtOAc (e.g.,

    
     ~0.6 in 20% EtOAc).
    
  • Sulfonic Acid: Highly polar/ionic. It will stay at the baseline (

    
     = 0) in standard organic systems.
    
Scenario C: "The reaction stalls after 50% conversion."

Diagnosis: HCl poisoning. As the reaction proceeds, HCl is generated.[1][2][3] If your base scavenger is exhausted or inefficient, the amine nucleophile becomes protonated (


). Ammonium salts are not nucleophilic .

The Fix:

  • Check stoichiometry: Ensure you have at least 1.1 eq of Sulfonyl Chloride and 2.0–3.0 eq of Base .

  • One equivalent of base neutralizes the HCl produced.[3]

  • The extra equivalents keep the amine deprotonated and active.

Validated Protocols

Protocol A: The "Anhydrous Standard" (Recommended)

Best for: High-value amines, strict stoichiometry control.

  • Setup: Flame-dry a round-bottom flask under Nitrogen/Argon.

  • Solvent: Anhydrous Dichloromethane (DCM) or THF. (Water content <50 ppm).

  • Reagents:

    • Amine (1.0 eq)

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 – 2.0 eq).

    • This compound (1.1 – 1.2 eq).

  • Procedure:

    • Dissolve Amine and Base in DCM. Cool to 0°C .

    • Add OSC dropwise (neat or diluted in DCM) over 10-15 minutes. Slow addition prevents localized exotherms that favor hydrolysis.

    • Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

  • Monitoring: Check TLC. If OSC remains but Amine is gone, quench.

  • Quench: Add water (approx 2x reaction volume) and stir vigorously for 15 minutes. This deliberately hydrolyzes the excess OSC into the water-soluble sulfonic acid.

  • Workup: Separate layers. Wash organic layer with 1M HCl (to remove excess base/amine) and then Brine. Dry over

    
    .[4]
    
Protocol B: Quenching & Disposal of Excess OSC

Safety Critical: OSC is a lachrymator and corrosive.

Never discard unreacted sulfonyl chloride directly into waste drums. It can slowly hydrolyze, pressurizing the drum with HCl gas.

Destruction Protocol:

  • Dilute the waste stream with a miscible organic solvent (Acetone or Ethanol).

  • Slowly add to a stirred solution of 10% Aqueous Sodium Hydroxide or Ammonium Hydroxide .

  • Stir for 1 hour.

  • Check pH to ensure it remains basic. The OSC is now converted to the benign Sodium 1-octanesulfonate.

Decision Tree: Troubleshooting Logic

Use this flow to diagnose reaction failures in real-time.

Troubleshooting_Flow Start Start: Reaction Analysis CheckTLC Check TLC/LCMS Start->CheckTLC Result1 SM (Amine) Remaining OSC Gone CheckTLC->Result1 Low Conversion Result2 SM (Amine) Gone OSC Remaining CheckTLC->Result2 High Conversion Result3 New Baseline Spot (Acid formed) CheckTLC->Result3 Byproducts Action1 Hydrolysis occurred faster than reaction. Result1->Action1 Action3 Check Solvent Water Content Check Base Strength Result1->Action3 Action2 Reaction Complete. Quench excess OSC. Result2->Action2 Result3->Action3

Figure 2: Diagnostic flow for evaluating reaction progress and identifying hydrolysis issues.

References

  • Mechanism of Sulfonyl Chloride Hydrolysis

    • The hydrolysis of aliphatic sulfonyl chlorides generally follows an

      
       mechanism at the sulfur atom, but can shift to a sulfene mechanism (
      
      
      
      ) in the presence of strong bases.[1]
    • Source: King, J. F., & Lam, J. Y. L. (1996). "Sulfenes and Sulfines." Encyclopedia of Computational Chemistry.

  • Schotten-Baumann Conditions

    • Standard biphasic protocols for acyl/sulfonyl chlorides.
    • Source: "Schotten-Baumann Reaction."[5][6][7] Organic Chemistry Portal. [Link]

  • Physical Properties & Safety: this compound properties (Density: 1.09 g/mL, Moisture Sensitive).
  • Hinsberg Test (Amine/Sulfonyl Chloride Reactivity)

    • Describes the solubility differences between sulfonamides and sulfonic acids used in workup logic.
    • Source: "The Hinsberg Test."[2][8][9] Chemistry LibreTexts. [Link]

Sources

Technical Support Center: Removal of Excess 1-Octanesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Reagent Profile: 1-Octanesulfonyl chloride (CAS: 7795-95-1) Molecular Weight: 212.74 g/mol Physical State: Liquid (Colorless to pale yellow) Key Challenge: The octyl chain (C8) imparts significant lipophilicity, while the sulfonyl chloride moiety is highly reactive.[1] Upon hydrolysis, it forms 1-octanesulfonic acid, a potent surfactant (similar to SDS). This creates a high risk of stable emulsions during aqueous workups.

Quick Select: Choose Your Purification Strategy

Use this decision tree to select the optimal removal method based on your product's properties and available equipment.

RemovalStrategy Start Start: Excess this compound Scale What is your reaction scale? Start->Scale HighThroughput Small Scale / Parallel Synthesis (< 100 mg) Scale->HighThroughput HTS / MedChem LargeScale Preparative Scale (> 1 g) Scale->LargeScale Process Dev Method1 Method 1: Solid Phase Scavenging (Best for avoiding emulsions) HighThroughput->Method1 AcidSens Is product acid-sensitive? LargeScale->AcidSens Yes Yes AcidSens->Yes Avoid acidic washes AcidSens->Yes No No AcidSens->No Method2 Method 2: Basic Hydrolysis Workup (Standard, but emulsion risk) Method3 Method 3: DMAPA Quench (Creates acid-soluble byproduct) Yes->Method2 No->Method3

Figure 1: Strategic decision tree for removing lipophilic sulfonyl chlorides.

Method 1: Solid-Phase Scavenging (Recommended)

Best For: Small scale (< 500 mg), parallel synthesis, or when avoiding emulsions is critical.

This method uses a polymer-supported amine to covalently bind the excess sulfonyl chloride. The impurity is then removed via simple filtration, avoiding the creation of surfactant byproducts in the solution phase.[2]

Reagents Required
  • Scavenger Resin: Tris-(2-aminoethyl)amine polystyrene (PS-Trisamine) or Aminomethyl polystyrene.

  • Loading: Typically 3.0–4.0 mmol/g.

Protocol
  • Calculate Equivalents: Use 2.0 to 3.0 equivalents of the scavenger resin relative to the excess this compound estimated in the reaction.

  • Add Resin: Add the dry resin directly to the reaction mixture (DCM, THF, or DMF are compatible).

  • Agitate: Stir or shake gently at room temperature for 1–4 hours .

    • Note: Do not use magnetic stir bars if the resin is fragile (it grinds the beads); use an orbital shaker or overhead stirrer.

  • Monitor: Check TLC. The sulfonyl chloride spot (usually less polar) should disappear.

  • Filter: Filter the mixture through a fritted funnel or a Celite pad.

  • Wash: Rinse the resin cake with the reaction solvent (e.g., DCM) to recover entrained product.

  • Concentrate: Evaporate the filtrate to obtain the crude product.

ScavengingMechanism Step1 Polymer-NH2 (Solid) Step3 Covalent Bond Formation Step1->Step3 Step2 Excess R-SO2Cl (Liquid) Step2->Step3 Step4 Polymer-NH-SO2-R (Solid) Step3->Step4 Scavenging Step5 Filtration Step4->Step5 Removed as solid waste

Figure 2: Mechanism of solid-phase scavenging for electrophile removal.

Method 2: Basic Hydrolysis & Extraction (The "Standard")

Best For: Large scale (> 1 g) where resins are cost-prohibitive.

Warning: The hydrolysis product is 1-octanesulfonate , which acts as a detergent. This protocol includes specific steps to mitigate emulsion formation.

The Chemistry


Protocol
  • Quench: Cool the reaction mixture to 0°C. Add a solution of 1M NaOH or saturated NaHCO₃ (approx. 3-5 eq relative to excess chloride).

    • Why: You must maintain a basic pH (pH > 9) to ensure the sulfonic acid remains deprotonated (water-soluble salt form).

  • Hydrolysis Period: Stir vigorously for 30–60 minutes .

    • Critical: The lipophilic tail resists water attack. Vigorous stirring increases surface area for the biphasic reaction.

  • Phase Separation (The Danger Zone):

    • Dilute with an organic solvent that does not mix with water (e.g., DCM or EtOAc).

    • Do NOT shake vigorously in the separatory funnel. Invert gently 20-30 times.

  • Wash:

    • Wash the organic layer 2x with Brine (saturated NaCl) .

    • Why: High ionic strength reduces the solubility of the sulfonate surfactant in the organic layer and helps break emulsions.

  • Dry: Dry organic layer over MgSO₄ (acts as a secondary filter for trace water/emulsions) and concentrate.

Method 3: The DMAPA "Catch & Release" (Pro-Tip)

Best For: Acid-stable products where Method 2 causes intractable emulsions.

Instead of hydrolyzing to a soap, we convert the chloride into a basic sulfonamide that can be washed away with acid.

Reagents
  • Quencher: 3-(Dimethylamino)-1-propylamine (DMAPA).

Protocol
  • Add Quencher: Add 1.5 eq of DMAPA (relative to excess chloride) to the reaction mixture.

  • React: Stir for 15 minutes at room temperature.

    • Result: Excess chloride becomes

      
      .
      
  • Acid Wash: Transfer to a separatory funnel.

  • Extract: Wash the organic layer with 1M HCl or 10% Citric Acid .

    • Mechanism:[3][4][5][6][7][8] The tertiary amine on the DMAPA-sulfonamide protonates, becoming highly water-soluble. It partitions into the aqueous acidic layer, leaving your neutral product in the organic layer.

Comparison of Methods

FeatureMethod 1: Resin ScavengingMethod 2: Basic HydrolysisMethod 3: DMAPA Quench
Cost HighLowLow
Speed Slow (1-4h stirring)Medium (30m stirring)Fast (15m stirring)
Emulsion Risk None High (Surfactant generation)Low
Scalability Poor (Expensive)ExcellentGood
Suitability HTS / Precious compoundsBulk synthesisAcid-stable products

Troubleshooting & FAQs

Q: I used Method 2 and now I have a thick, white emulsion that won't separate. What do I do?

A: This is the "soap effect" of sodium octanesulfonate.

  • Add Salt: Add solid NaCl directly to the separatory funnel and swirl gently to saturate the aqueous layer.

  • Filtration: Filter the entire biphasic mixture through a pad of Celite . The solid silica often breaks the physical emulsion bubbles.

  • Time: If time permits, let it sit overnight.

  • Solvent: Add a small amount of Methanol (5%) to the organic layer; this sometimes disrupts the surface tension.

Q: Can I just use Flash Chromatography?

A: Yes, but with caveats.

  • Stability: Sulfonyl chlorides are unstable on silica gel and will hydrolyze to sulfonic acids, which streak badly and stay at the baseline.

  • Strategy: If you must chromatograph, ensure you have performed at least a mild hydrolysis workup first. The resulting sulfonic acid is extremely polar (baseline), while your product is likely less polar, making separation easy. Do not try to separate the active chloride from your product on silica; it will decompose during the run, contaminating your fractions.

Q: My product is water-soluble. How do I remove the octanesulfonyl chloride?

A: Do not use Method 2 or 3, as you cannot wash the impurities away with water.

  • Solution: Use Method 1 (Resin Scavenging) . Since the resin is solid and your product is in solution, filtration separates the impurity regardless of your product's water solubility.

References

  • BenchChem. Technical Support Center: Sulfonyl Chloride Work-up. (Accessed 2026). Link

  • Biotage. Metal Scavenger User Guide & Resin Selection. (Accessed 2026). Link

  • Sigma-Aldrich (Merck). Polymer-Supported Reagents for Solution Phase Synthesis. (Accessed 2026). Link

  • Organic Chemistry Portal. Synthesis of Sulfonamides and Workup Procedures. (Accessed 2026). Link

  • National Institutes of Health (PubChem). this compound Compound Summary. (Accessed 2026). Link

Sources

Technical Support Center: Quenching 1-Octanesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Safe Quenching and Removal of Unreacted 1-Octanesulfonyl Chloride (


)
Date:  October 26, 2023
Author:  Senior Application Scientist, Chemical Process Safety Group
Reference ID:  TSC-OCT-008

Executive Summary & Safety Directive

The Hazard: this compound is a corrosive electrophile (Skin Corr.[1] 1B). Upon contact with water, it hydrolyzes to produce 1-octanesulfonic acid and hydrochloric acid (HCl) .[1]

The Hidden Technical Challenge: Unlike aromatic sulfonyl chlorides (e.g., TsCl), this compound possesses a lipophilic octyl chain.

  • Detection: It lacks a strong UV chromophore, making standard UV detection (254 nm) unreliable.[1]

  • Workup Nightmare: Hydrolysis generates 1-octanesulfonate.[1] In the presence of base (e.g., NaOH, NaHCO3), this forms sodium octanesulfonate —a potent anionic surfactant (detergent). Standard aqueous extraction often results in intractable emulsions.

This guide prioritizes Solid-Supported Scavenging (Method A) to avoid emulsion formation, followed by a modified Aqueous Hydrolysis (Method B) for scenarios where resins are unavailable.[1]

Method A: Solid-Phase Scavenging (Recommended)

Why this is the expert choice: This method eliminates the creation of surfactants in the reaction vessel, preventing emulsion formation and simplifying purification.

The Protocol

Reagent: Polymer-supported amine (e.g., Trisamine or Aminomethyl polystyrene).[1] Stoichiometry: 2.0 – 3.0 equivalents relative to the estimated excess chloride.[1][2]

  • Dilution: Ensure the reaction mixture is in a compatible solvent (DCM, THF, or EtOAc).

  • Addition: Add the resin beads directly to the reaction vessel.

  • Agitation: Stir gently (orbital shaker or overhead stirrer) for 1–4 hours at room temperature. Do not use magnetic stir bars if they grind the resin.

  • Verification: Check consumption via TLC (See Section 4: Analytical).

  • Filtration: Filter the mixture through a fritted funnel or a celite pad.

  • Result: The unreacted sulfonyl chloride is covalently bound to the beads.[1] The filtrate contains your product.[1]

Mechanism of Action

The amine on the resin attacks the sulfonyl chloride, forming a sulfonamide bond. The toxic reagent is physically removed from the solution.

Scavenging Start Reaction Mixture (Product + Excess R-SO2Cl) Resin Add Trisamine Resin (Polymer-NH2) Start->Resin Mixing Complex Intermediate [Polymer-NH-SO2-R] Resin->Complex Covalent Capture Filter Filtration Complex->Filter Filtrate Filtrate (Pure Product) Filter->Filtrate Liquid Phase Waste Solid Waste (Resin-bound impurity) Filter->Waste Solid Phase

Figure 1: Logic flow for solid-phase scavenging of electrophiles.[1]

Method B: Modified Aqueous Hydrolysis (If Resins Unavailable)

Warning: This method generates surfactants.[1] You must control ionic strength and agitation to prevent emulsion.[1]

The Protocol

Quenching Agent: 1.0 M aqueous amine (e.g., Methylamine) OR saturated Sodium Bicarbonate (


) with high brine content.
  • Cooling: Cool the reaction mixture to 0°C. Hydrolysis is exothermic.[1]

  • Add "Sacrificial" Nucleophile (Optional but Smart): Instead of water, add a small excess of a cheap, water-soluble amine (e.g., Morpholine or Dimethylamine).[1] This converts the chloride to a sulfonamide immediately, which is easier to handle than the amphiphilic acid.

  • The "Gentle" Wash:

    • Add the aqueous phase.[1][3][4][5]

    • DO NOT SHAKE VIGOROUSLY. Invert the funnel gently 3–4 times.

    • Tip: Saturate the aqueous layer with NaCl (Brine) to increase ionic strength and "salt out" the organics, reducing emulsion potential.

  • Phase Separation: Allow layers to settle. If an emulsion forms, see Troubleshooting below.

  • Acid Wash: If you used a sacrificial amine, wash the organic layer with dilute HCl (1M) to protonate and remove the excess unreacted amine.

Analytical Verification (Troubleshooting Detection)

Issue: "I cannot see the spot on TLC." Reason: this compound is an aliphatic chain.[1] It has negligible UV absorption at 254 nm.[1]

Visualization Guide:

Visualization MethodEffectivenessAppearance
UV (254 nm) ❌ NoneInvisible.[1]
Iodine Chamber (

)
✅ HighBrown/Yellow spot (reversible).[1]
KMnO4 Stain ✅ HighYellow spot on purple background (oxidizes the chain).[1]
p-Anisaldehyde ⚠️ ModerateRequires heat; may char.[1]

Troubleshooting & FAQs

Q1: The extraction turned into a milky white emulsion that won't separate. What do I do?

Diagnosis: You have created Sodium Octanesulfonate (a detergent).[1] Immediate Fixes:

  • Add Solid NaCl: Add solid salt directly to the funnel and swirl gently to saturate the aqueous layer.

  • The "Magic" Solvent: Add a small amount of Methanol or Isopropanol (1–5% v/v) to the mixture. This changes surface tension and can break the foam.[1]

  • Filtration: Filter the emulsion through a pad of Celite. The physical shearing often breaks the bubbles.

Q2: I smell a pungent, acrid odor even after workup.

Diagnosis: Unreacted sulfonyl chloride or HCl generation.[1] Fix: The hydrolysis might be incomplete because the lipophilic chloride is hiding in the organic phase (poor phase transfer).

  • Action: Stir the biphasic mixture vigorously (if not emulsified) or add a phase transfer catalyst (e.g., TBAB) with the basic aqueous wash to force the reaction.

Q3: Can I just rotovap the excess chloride off?

Diagnosis: High boiling point and decomposition risk.[1] Answer: No. this compound has a high boiling point.[1] Heating it to distillation temperatures often causes decomposition into


 and octyl chloride/alkenes, which contaminates your product and corrodes the rotovap pump.
Q4: My product yield is low after using the amine resin.

Diagnosis: Non-specific binding.[1] Fix: Ensure your product does not contain acidic protons or nucleophilic sites that could bind to the resin.[1] If your product is an amine, use a sulfonyl chloride scavenger resin (reverse logic) or switch to Method B.[1]

Emergency Spill Procedures

If this compound is spilled outside the reaction vessel:

  • Do NOT add water. This will generate a cloud of HCl gas.[1]

  • Cover with Solid Absorbent: Use dry sand, earth, or a commercial spill pillow.[1]

  • Neutralize: Once absorbed, treat the solid waste with a dilute solution of Sodium Carbonate (

    
    ) in a fume hood to safely neutralize the acid before disposal.
    

References

  • Chemical Safety & Toxicology: PubChem Compound Summary for CID 82261, this compound.[1] National Center for Biotechnology Information (2025).[1] Link[1]

  • Solid Phase Scavenging: Solid-Supported Reagents and Scavengers in Synthesis.[1][6] Sopachem / Biotage Technical Notes.[1] Link

  • General Workup Procedures: Vogel, A.I.[1] Vogel's Textbook of Practical Organic Chemistry. 5th Ed.[1] Longman Scientific & Technical.[1] (Standard reference for sulfonyl chloride handling).

  • Emulsion Management: Organic Syntheses, Coll. Vol. 10, p. 423 (2004).[1] (Discusses handling of long-chain amphiphiles). Link

Sources

Technical Support Center: Chromatography & Purification

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Product Decomposition on Silica Gel

Status: Operational Role: Senior Application Scientist Case ID: SIL-DECOMP-001

Executive Summary

Silica gel (


) is the workhorse of organic purification, but it is not chemically inert. The surface of silica gel is covered in silanol groups (

) with a pKa of approximately 4.5–5.0, making the surface weakly acidic. Additionally, commercial silica often contains trace metal impurities (Fe, Al) that act as Lewis acids.

This acidity can catalyze the decomposition of labile functional groups, including acetals, ketals, silyl ethers, epoxides, trityl groups, and Boc-protected amines . This guide provides the diagnostic workflows and mitigation protocols to neutralize these effects and recover your target molecule intact.

Module 1: The Diagnostic Hub

Is your compound actually decomposing, or is it just irreversibly adsorbing?

Before altering your purification chemistry, you must confirm that the stationary phase is the cause of the loss. The gold standard for this diagnosis is Two-Dimensional Thin Layer Chromatography (2D TLC) .

Protocol: The 2D TLC Decomposition Check
  • Spot: Apply your crude mixture to the bottom-left corner of a square TLC plate.

  • Run 1: Develop the plate vertically in your chosen solvent system.[1]

  • Dry: Remove the plate and let the solvent evaporate completely (use a cool air stream; heat may accelerate decomposition).

  • Rotate: Turn the plate 90° so the vertical lane of spots is now horizontal at the bottom.

  • Run 2: Develop the plate again in the exact same solvent system.

  • Analyze: Visualize the spots.

Interpretation:

  • On the Diagonal: The compound is stable.[1][2][3][4] The Rf value remained consistent between Run 1 and Run 2.

  • Off the Diagonal: The compound has decomposed.[1][2][3][4][5][6] The new spot (decomposition product) has a different polarity and has shifted away from the diagonal line.

TwoDimensionalTLC cluster_results Interpretation Logic Start Spot Sample (Corner) Run1 Run 1 (Vertical Elution) Start->Run1 Dry Dry & Rotate 90° Run1->Dry Run2 Run 2 (Vertical Elution) Dry->Run2 Analyze Analyze Spots Run2->Analyze ResultStable Spots on Diagonal (Stable) Analyze->ResultStable Rf1 = Rf2 ResultUnstable New Spots Off-Diagonal (Decomposition) Analyze->ResultUnstable Rf1 ≠ Rf2

Figure 1: Logic flow for 2D TLC diagnosis. Off-diagonal spots confirm on-column degradation.

Module 2: Mitigation Strategies (The "Fix")

How to neutralize the acidity of silica gel.

If Module 1 confirms decomposition, you must deactivate the silanol groups. The most common method is amine modification.

Protocol A: The Triethylamine (TEA) Slurry Method

Best for: Highly acid-sensitive compounds (Acetals, Silyl Enol Ethers).

  • Prepare Solvent: Create your mobile phase (e.g., 10% EtOAc/Hexanes) and add 1% v/v Triethylamine (TEA) .

  • Slurry: Mix your silica gel with this TEA-spiked solvent in a beaker. Stir for 5 minutes. This allows the basic amine to coordinate with and neutralize the acidic silanol protons.

  • Pack: Pour the slurry into the column.

  • Flush: Flush the column with 2–3 column volumes (CV) of the TEA-spiked solvent to ensure the entire bed is buffered.

  • Run: Load your sample and run the column using the TEA-spiked solvent.[1]

Protocol B: The "Pre-Wash" Method

Best for: Flash chromatography cartridges (Teledyne ISCO/Biotage).

  • Equilibrate: Flush the dry cartridge with 3 CV of mobile phase containing 3–5% TEA .

  • Wash: Flush with 2 CV of pure mobile phase (no TEA) to remove excess amine that might streak or interfere with detection.

  • Run: Perform the purification immediately. The silica surface will remain deactivated for the duration of a standard run.

Data: Common Mobile Phase Modifiers

ModifierConcentrationTarget ApplicationRemoval Strategy
Triethylamine (TEA) 0.1% – 2.0%General acid neutralization; protecting silyl ethers/acetals.Azeotrope with

or high vacuum.
Ammonia (

)
1% (in MeOH)Basic compounds (alkaloids, amines) that streak/tail.Evaporates easily; may require basic extraction.
Pyridine 0.5% – 1.0%Highly sensitive substrates where TEA is too nucleophilic.Wash with

(aq) or dilute HCl.
Acetic Acid 0.1% – 1.0%Opposite effect: Prevents ionization of carboxylic acids (prevents tailing).Azeotrope with Toluene/Heptane.
Module 3: Alternative Stationary Phases (The "Pivot")

When silica is simply too harsh, switch the media.

If neutralizing silica fails, you must switch to a stationary phase with a different surface chemistry.

1. Neutral Alumina (

)
  • Chemistry: Amphoteric surface, but "Neutral" grade (pH ~7.0) is specifically treated to remove acidic/basic sites.[1]

  • Use Case: Aldehydes, ketones, and esters that undergo aldol condensation or hydrolysis on silica.

  • Caveat: Alumina is more polar than silica; you generally need a more polar solvent system (e.g., if you used 10% EtOAc on Silica, try 20-30% EtOAc on Alumina).

2. Florisil (Magnesium Silicate)
  • Chemistry: Less acidic than silica, less basic than alumina.

  • Use Case: Steroids, acid-sensitive glycosides, and chlorinated pesticides. It has a shorter retention time and is "gentler."

3. Diol-Bonded Silica [7]
  • Chemistry: Silica surface bonded with neutral diol groups.

  • Use Case: Acts as a "pseudo-normal phase" but without the acidic protons. Excellent for polar compounds that stick irreversibly to bare silica.

PhaseSelection Root Compound Stability Profile AcidSens Acid Sensitive (Acetals, Boc, Silyl Ethers) Root->AcidSens BaseSens Base Sensitive (Esters, Halides) Root->BaseSens Amine Basic Amines (Streaking/Tailing) Root->Amine AcidSol1 1. Silica + 1% TEA AcidSens->AcidSol1 Mild Sensitivity AcidSol2 2. Neutral Alumina AcidSens->AcidSol2 High Sensitivity BaseSol1 1. Standard Silica (No modifiers) BaseSens->BaseSol1 BaseSol2 2. Diol-Silica BaseSens->BaseSol2 If sticking occurs AmineSol1 1. Silica + NH4OH/MeOH Amine->AmineSol1 AmineSol2 2. Basic Alumina Amine->AmineSol2 If degradation occurs

Figure 2: Decision matrix for selecting the correct stationary phase based on chemical sensitivity.

Module 4: Frequently Asked Questions (FAQs)

Q: I used TEA in my column, but now my NMR shows TEA peaks. How do I remove it? A: Triethylamine (bp 89°C) can be stubborn.

  • Azeotrope: Dissolve your product in

    
     or 
    
    
    
    and rotovap. Repeat 3x. The solvent forms an azeotrope that helps carry off the amine.
  • High Vacuum: Place the sample on a high-vacuum manifold (<0.1 mmHg) overnight.

  • Acid Wash (Use Caution): If your compound is not acid-sensitive (and you only used TEA to prevent streaking), wash the organic layer with 1M HCl or saturated

    
    .
    

Q: Can I use "Basic Alumina" for my acid-sensitive acetal? A: Be careful. While Basic Alumina removes the acid problem, it introduces a base problem. Strong basic sites can cause elimination reactions (E2) or epimerization of alpha-centers. Neutral Alumina is the safer starting point for acid-sensitive protecting groups.

Q: My compound decomposes on the column even with TEA. What now? A: You are likely dealing with a highly unstable molecule.

  • Speed: Switch to Flash Chromatography with a shorter, wider column to minimize residence time.

  • Temperature: Run the column in a cold room or jacket the column at 0°C.

  • Reverse Phase: Switch to C18 silica. It is chemically inert (pH neutral) and uses water/acetonitrile, avoiding the harsh activity of dry silica.

References
  • Rochester University Chemistry Dept. Troubleshooting Thin Layer Chromatography (TLC). Not Voodoo.[1][2] Link

  • Teledyne ISCO. Chromatography Columns & Cartridges: RediSep Alumina.[8] Teledyne Labs.[8][9] Link

  • Biotage. How do I purify ionizable organic amine compounds using flash column chromatography? The Flash Purification Blog. Link

  • Reich, H. J. Chromatography: The Solid Phase. University of Wisconsin-Madison (Archived by Rochester). Link

  • Jalon Zeolite. Activated Alumina vs. Silica Gel: All you need to know.Link

Sources

Technical Support Center: Overcoming Low Yields in 1-Octanesulfonyl Chloride Reactions with Hindered Amines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the sulfonylation of sterically hindered amines using 1-octanesulfonyl chloride. Low yields in these reactions are a common yet surmountable obstacle. This document provides in-depth troubleshooting strategies, detailed protocols, and the underlying chemical principles to help you optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is my reaction between this compound and a hindered amine resulting in such a low yield?

The primary cause is a combination of steric hindrance and reduced nucleophilicity of the amine.[1] The bulky alkyl or aryl groups surrounding the nitrogen atom physically obstruct its lone pair of electrons from attacking the electrophilic sulfur atom of the sulfonyl chloride.[1][2] This significantly increases the activation energy of the reaction, leading to slow conversion rates or reaction failure under standard conditions.

Q2: My reaction isn't working. What are the first and simplest adjustments I should make?

Before exploring more complex solutions, consider these initial troubleshooting steps:

  • Increase Reaction Temperature: Higher temperatures provide the necessary energy to overcome the steric barrier. Forcing conditions are often required for hindered substrates.[1]

  • Verify Reagent Quality: Sulfonyl chlorides are sensitive to moisture and can hydrolyze to the unreactive sulfonic acid.[3] Ensure you are using an anhydrous solvent and that your this compound has been properly stored. Running the reaction under an inert atmosphere (Nitrogen or Argon) is highly recommended.[3]

  • Optimize the Base: The choice of base is critical. A standard base like triethylamine (TEA) might not be optimal. Consider switching to a non-nucleophilic, sterically hindered base like 2,6-lutidine or a stronger base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).[1]

Q3: Can a catalyst improve my reaction?

Absolutely. Catalysis is a powerful strategy for this transformation.

  • Nucleophilic Catalysts: A catalytic amount of 4-(Dimethylamino)pyridine (DMAP) is highly effective. It reacts with the sulfonyl chloride to form a highly reactive N-sulfonylpyridinium salt intermediate, which is much more susceptible to attack by the hindered amine.[1][4][5]

  • Lewis Acid Catalysts: Lewis acids like indium can activate the sulfonyl chloride, increasing its electrophilicity and facilitating the reaction even with weakly nucleophilic amines.[1][6]

In-Depth Troubleshooting Guide
Core Problem: Steric Clash

The fundamental issue is the difficulty of bringing the nucleophilic nitrogen and the electrophilic sulfur into proximity for bond formation. The bulky substituents on the amine clash with the groups on the sulfonyl chloride, creating a high-energy transition state.

Steric_Hindrance cluster_amine Hindered Amine cluster_sulfonyl This compound Amine R₂NH R1 Bulky R Group Amine->R1 R2 Bulky R Group Amine->R2 Sulfonyl Oct-SO₂Cl Amine->Sulfonyl Steric Clash Prevents Attack

Caption: Steric hindrance from bulky groups on the amine prevents nucleophilic attack.

Troubleshooting Matrix: Solutions to Common Failures
Observed Problem Primary Cause(s) Recommended Solution(s) & Rationale
No reaction or very low conversion High activation energy due to steric hindrance.[1]1. Increase Temperature: Run the reaction at reflux in a higher-boiling solvent (e.g., toluene, acetonitrile).2. Add a Catalyst (DMAP): DMAP forms a more reactive intermediate, lowering the activation barrier.[4][5]3. Use Microwave Irradiation: Microwaves can rapidly heat the reaction and activate the sulfonyl chloride, accelerating the rate.[7]
Multiple side products; low yield of desired product Base is acting as a competing nucleophile; forcing conditions causing decomposition.1. Change the Base: Switch from TEA or pyridine to a non-nucleophilic, hindered base like 2,6-lutidine, 2,4,6-collidine, or proton sponge. This prevents the base from reacting with the sulfonyl chloride.2. Use DMAP as a Catalyst, Not Stoichiometrically: Use only 0.1-0.2 equivalents of DMAP with a stoichiometric amount of a non-nucleophilic base like TEA or DIPEA.[4]
Starting amine is consumed, but no product forms The HCl byproduct is protonating the starting amine, rendering it non-nucleophilic.[3]1. Increase Base Equivalents: Ensure at least 2 equivalents of base are used to scavenge all generated HCl.[3]2. Use a Stronger, Non-nucleophilic Base: A base like DBU can be more effective at scavenging HCl.
All conventional methods have failed Extreme steric hindrance or electronically deactivated amine.1. Switch to a More Reactive Electrophile: Consider using 1-octanesulfonyl fluoride, which can be more reactive in some cases. 2. Alternative Synthetic Routes: Explore methods that avoid sulfonyl chlorides, such as copper-catalyzed reactions with thiosulfonates[8] or using sulfonyl hydrazides.[9][10]
Detailed Protocols & Mechanistic Insights
Protocol 1: DMAP-Catalyzed Sulfonylation of a Hindered Amine

This is often the most effective first-line approach for difficult couplings. The catalytic cycle involves the formation of a highly electrophilic N-sulfonyl-4-dimethylaminopyridinium salt, which is readily attacked by the sterically hindered amine.

DMAP_Catalysis node_A 1-Octanesulfonyl Chloride (R-SO₂Cl) node_C Highly Reactive Intermediate [R-SO₂-DMAP]⁺Cl⁻ node_A->node_C Fast node_B DMAP (Catalyst) node_B->node_C Reacts node_E Desired Sulfonamide (R-SO₂NR'₂) node_C->node_E Rate-determining attack node_D Hindered Amine (R'₂NH) node_D->node_E Nucleophilic Attack node_F Regenerated DMAP node_E->node_F Product Formation & Catalyst Regeneration node_F->node_B Catalytic Cycle

Caption: DMAP catalysis proceeds via a highly reactive N-sulfonylpyridinium intermediate.

Step-by-Step Methodology:

  • Preparation: Under an inert atmosphere (N₂ or Ar), add the hindered amine (1.0 eq.), triethylamine (2.0 eq.), and a catalytic amount of DMAP (0.1-0.2 eq.) to anhydrous dichloromethane (DCM) or acetonitrile.

  • Cooling: Cool the mixture to 0 °C in an ice bath. This helps to control the initial exothermic reaction.

  • Addition of Sulfonyl Chloride: Dissolve this compound (1.1 eq.) in a small amount of the anhydrous solvent and add it dropwise to the cooled amine solution over 15-20 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, it can be gently heated to reflux.

  • Workup: Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl). Extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Indium-Catalyzed Sulfonylation

This method is particularly useful for less nucleophilic amines where increasing the electrophilicity of the sulfonyl chloride is beneficial.[6]

Step-by-Step Methodology:

  • Preparation: To a flask charged with indium powder (10 mol%), add the hindered amine (1.0 eq.) and this compound (1.2 eq.) in anhydrous acetonitrile.

  • Reaction: Heat the reaction mixture to reflux (approx. 82 °C) and stir for 8-16 hours, monitoring by TLC or LC-MS until the starting amine is consumed.

  • Workup: After cooling to room temperature, filter the reaction mixture to remove the indium catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography.

References
  • Technical Support Center: Optimizing Sulfonylation of Hindered Amines. (n.d.). Benchchem.
  • Sulfonyl Chlorides and Sulfonamides. (n.d.). Sigma-Aldrich.
  • Optimizing reaction conditions for sulfonamide synthesis from sulfonyl chlorides. (n.d.). Benchchem.
  • Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. (2021). RSC Advances.
  • A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. (2013). RSC Advances.
  • Synthesis of Sulphanilamide. (2021). YouTube.
  • Yan, J., Li, J., & Cheng, D. (2007). A facile and efficient indium-catalyzed sulfonylation of amines. Synlett, 2007(15), 2442-2444.
  • The Journal of Organic Chemistry Ahead of Print. (2026). ACS Publications.
  • Recent Advances in the Synthesis of Sulfonamides Intermediates. (2024). Synthesis.
  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2023). Journal of the American Chemical Society.
  • Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates. (2022). ACS Catalysis.
  • Protecting Groups for Amines: Sulfonamides. (2020). YouTube.
  • King, J. F., & Rathore, R. (1990). Benzenesulfonyl chloride with primary and secondary amines in aqueous media—Unexpected high conversions to sulfonamides at high pH. Canadian Journal of Chemistry, 68(8), 1290-1297.
  • Peptide Coupling Reagents Guide. (n.d.). Sigma-Aldrich.
  • Slaninova, J., et al. (2017). DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. Amino Acids, 49(5), 945-954.
  • Facile Synthesis of Acyl Sulfonamides from Carboxylic Acids using the Mukaiyama Reagent. (n.d.). ResearchGate.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024). Bachem.
  • DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. (2017). ResearchGate.
  • Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. (2024). European Journal of Chemistry.
  • Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. (2025). ResearchGate.
  • Can I add activated COMU to an incomplete acyl chloride amide formation reaction to improve reaction yield? (2017). ResearchGate.
  • Catalyst-free electrochemical sulfonylation of amines with sulfonyl hydrazide in aqueous medium. (n.d.). Organic & Biomolecular Chemistry.
  • C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates. (2023). Organic Letters.
  • Sulfonylation of Anilines through Photocatalytic Activation of N-Hydroxymethylphthalimide Sulfones. (n.d.). ACS Catalysis.
  • Choosing amide coupling agent. (2023). Reddit.
  • Copper-Catalyzed Sulfonylation of Alkenes and Amines by Using Thiosulfonates as a Sulfonylating Agent. (n.d.). ResearchGate.
  • DMAP-Catalyzed Synthesis of Novel Pyrrolo[2,3-D]Pyrimidine Derivatives Bearing an Aromatic Sulfonamide Moiety. (2025). ResearchGate.
  • Amine‐Catalyzed Copper‐Mediated C−H Sulfonylation of Benzaldehydes via a Transient Imine Directing Group. (n.d.). Angewandte Chemie International Edition.
  • A new synthesis of sulfonamides by aminolysis of p-nitrophenylsulfonates yielding potent and selective adenosine A2B receptor antagonists. (n.d.). Journal of Medicinal Chemistry.
  • An Efficient Continuous Flow Synthesis for the Preparation of N-Arylhydroxylamines: Via a DMAP-Mediated Hydrogenation Process. (2023). Molecules.
  • Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates. (2022). ACS Catalysis.
  • Copper-Catalyzed Regio- and Stereoselective Sulfonylation of Alkynyl Imines with Sulfonyl Hydrazides: Access to (E)-β-Sulfonyl Enones. (2022). Organic Letters.
  • Coupling Reagents. (n.d.). Aapptec Peptides.
  • Biosynthesis of sulfonamide and sulfamate antibiotics in actinomycetes. (2016). Natural Product Reports.

Sources

Technical Support Center: 1-Octanesulfonyl Chloride Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Thermal Management & Protocol Optimization for 1-Octanesulfonyl Chloride (CAS: 7795-95-1) Document ID: TSC-OSC-2024-001 Lead Scientist: Senior Application Specialist, Chemical Synthesis Division

Introduction: The "Goldilocks" Zone

Welcome to the technical support hub for This compound . Whether you are synthesizing this compound from 1-octanethiol or employing it as a sulfonylating agent in drug discovery, temperature is your primary failure mode .

Aliphatic sulfonyl chlorides are significantly less thermally stable than their aromatic counterparts (e.g., Tosyl chloride). They exist in a fragile equilibrium:

  • Too Cold: Reaction kinetics stall; intermediates (disulfides) precipitate.

  • Too Hot: Rapid desulfonylation occurs (

    
     extrusion), converting your valuable reagent into useless 1-chlorooctane.
    

This guide replaces generic advice with field-proven troubleshooting workflows.

Module 1: Synthesis Optimization (Oxidative Chlorination)

Context: The most robust lab-scale synthesis involves the oxidative chlorination of 1-octanethiol using chlorine gas (


) or N-chlorosuccinimide (NCS) in an aqueous medium.
Q1: "I see a rapid temperature spike immediately upon adding the oxidant. Is this normal?"

Status: Critical Alert. Diagnosis: You are witnessing the highly exothermic oxidation of the thiol sulfur (


) to the sulfonyl state (

). The Fix:
  • Pre-Cooling: The reaction vessel must be pre-cooled to 0°C to 5°C before oxidant addition.

  • Addition Rate: The oxidant (e.g.,

    
     gas or NCS slurry) must be added slowly enough that the internal temperature never exceeds 10°C .
    
  • Why it matters: Above 15-20°C, the rate of hydrolysis (reverting product to sulfonic acid) competes aggressively with formation.

Q2: "My yield is low (<50%), and the crude mixture smells like rotten eggs."

Diagnosis: Incomplete oxidation. The "rotten egg" smell indicates unreacted thiol or disulfide intermediates. Technical Insight: The reaction proceeds through a disulfide intermediate. If the temperature is too low (< -10°C), the disulfide may precipitate out of solution before it can be further chlorinated. Protocol Adjustment:

  • Maintain 0-5°C during addition.

  • Post-addition, allow the mixture to warm to 10-15°C for 30 minutes to ensure the disulfide intermediate is fully consumed.

Workflow Visualization: Oxidative Chlorination Pathway

G Thiol 1-Octanethiol (Start) Disulfide Dioctyl Disulfide (Intermediate) Thiol->Disulfide Oxidation Sulfenyl Sulfenyl Chloride (Transient) Disulfide->Sulfenyl Cl2 / H2O (0-5°C) Product 1-Octanesulfonyl Chloride Sulfenyl->Product Cl2 / H2O (Final Ox) Hydrolysis Octanesulfonic Acid (Impurity) Product->Hydrolysis T > 20°C Excess H2O

Caption: Step-wise oxidation pathway. Note the critical branch point where high temperature leads to irreversible hydrolysis.

Module 2: Purification & Thermal Stability

Context: Unlike aromatic sulfonyl chlorides, this compound is prone to desulfonylation (loss of


) upon heating.
Q3: "The liquid turned dark and viscous during vacuum distillation. What happened?"

Diagnosis: Thermal decomposition via


 extrusion.
Mechanism: 

The Limit: Aliphatic sulfonyl chlorides generally begin to decompose significantly above 60-70°C . The Solution:
  • High Vacuum is Mandatory: You must achieve a vacuum of < 1 mmHg (Torr) .

  • Target Boiling Point: Aim for a boiling point of ~75°C at 0.03 mmHg [1]. If your vacuum pump can only pull 10-20 mmHg, do not distill . Use the crude product or purify via flash chromatography (rapidly, on silica).

Data Table: Thermal Stability Thresholds
ParameterSafe Operating RangeDanger ZoneConsequence of Failure
Reaction Temp 0°C to 10°C> 20°CHydrolysis to sulfonic acid
Storage Temp 2°C to 8°C (Fridge)> 25°CSlow decomposition / HCl release
Distillation Pot Temp < 60°C> 80°CRapid

extrusion (Explosion risk)
Quench Temp < 5°C> 10°CViolent exotherm

Module 3: Downstream Application (Sulfonylation)

Context: Using this compound to derivatize an amine or alcohol.

Q4: "I'm running a Schotten-Baumann reaction (aq. NaOH/DCM), but I'm mostly getting starting material back."

Diagnosis: The sulfonyl chloride is hydrolyzing faster than it reacts with your amine. Root Cause: While the biphasic system protects the reagent somewhat, high temperatures accelerate hydrolysis exponentially. Optimization:

  • Temperature: Keep the reaction at 0°C during the addition of the sulfonyl chloride.

  • Phase Transfer: If the amine is sterically hindered, the reaction is slow. Do not heat to compensate. Instead, add a catalyst like DMAP (4-dimethylaminopyridine) or use anhydrous conditions (DCM/Pyridine) to favor the coupling over hydrolysis.

Troubleshooting Logic Tree

Troubleshooting Start Issue: Low Yield / Impurity CheckTemp Was reaction T > 10°C? Start->CheckTemp CheckSmell Smells like rotten eggs? CheckTemp->CheckSmell No Hydrolysis Cause: Hydrolysis Fix: Keep T < 5°C CheckTemp->Hydrolysis Yes CheckColor Product Dark/Black? CheckSmell->CheckColor No IncompleteOx Cause: Under-chlorination Fix: Warm to 15°C post-addition CheckSmell->IncompleteOx Yes ThermalDecomp Cause: Desulfonylation Fix: Improve Vacuum (<1 mmHg) CheckColor->ThermalDecomp Yes CheckReagents Check Stoichiometry CheckColor->CheckReagents No

Caption: Diagnostic logic for identifying failure modes based on physical observations.

References

  • Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2011). Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. Journal of Organic Chemistry. (Cited via Organic Chemistry Portal). Retrieved from [Link]

  • Google Patents. (1966). Process for preparing alkyl sulfonyl chlorides (US3248423A).
  • ResearchGate. (2023). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. (General stability principles of sulfonyl chlorides). Retrieved from [Link]

Technical Support Center: 1-Octanesulfonyl Chloride Reactivity Guide

[1]

Introduction

Welcome to the Technical Support Center. This guide addresses the specific reactivity profile of 1-Octanesulfonyl chloride (CAS: 7795-95-1).[1] Unlike simple benzenesulfonyl chlorides, this reagent possesses a significant lipophilic tail (

1

This document moves beyond basic "add and stir" instructions. We analyze the hydrodynamic and kinetic consequences of solvent selection, ensuring you can distinguish between a failed reaction and a workup artifact.

Module 1: The Physics of Solvent Selection

The Reactivity Vector

The reaction of this compound is governed by a competition between Aminolysis (desired S-N bond formation) and Hydrolysis (undesired sulfonic acid formation).

  • Mechanism: The substitution at the sulfonyl sulfur typically proceeds via a concerted

    
    -like mechanism or a tight addition-elimination transition state. The transition state is highly polar.[1]
    
  • The "Octyl" Effect: The

    
     alkyl chain renders the molecule highly lipophilic (LogP ~3.8). This creates a solubility paradox: the reactive head group (
    
    
    ) requires polar interaction for activation, but the tail requires non-polar solvents for solubility.
Solvent Class Impact Table
Solvent ClassExamplesSolubility (

Chain)
Reactivity RateRisk FactorRecommendation
Chlorinated DCM, ChloroformExcellentModerateEmulsions: High density matches water; surfactant effect leads to separation issues.[1]Standard Choice (with care).[1][2]
Ethers THF, MTBE, Et2OGoodSlow to ModerateHydrolysis: Wet ethers rapidly hydrolyze the reagent.Use anhydrous only.[1] Good for precipitation.[1][3]
Polar Aprotic DMF, DMAc, NMPGoodFast Workup: High boiling point makes removal difficult; can solubilize impurities.[1]Use for hindered nucleophiles.[1]
Biphasic DCM/Water, EtOAc/WaterVariableFast (Interfacial)Hydrolysis: High interfacial area promotes hydrolysis if pH is not controlled.[1]Use for Schotten-Baumann conditions.

Module 2: Troubleshooting & Diagnostics

Issue 1: "My yield is low, and I see a new acidic spot on TLC."

Diagnosis: Competitive Hydrolysis. Water is a smaller nucleophile than your amine.[1] In polar solvents (like DMF or wet THF), water attacks the sulfur center faster than bulky amines.

  • The Fix: Switch to Anhydrous DCM with Pyridine (1.2 equiv). Pyridine acts as both a base and a nucleophilic catalyst (forming a sulfonyl-pyridinium intermediate), which is more reactive toward amines but less sensitive to trace moisture than the free chloride.

Issue 2: "The reaction turned into a thick, white mayonnaise."

Diagnosis: Surfactant-Stabilized Emulsion. this compound is structurally similar to SDS (sodium dodecyl sulfate).[1] When you use biphasic conditions (Water/DCM) with vigorous stirring, you are essentially making a detergent.[1]

  • The Fix:

    • Avoid vigorous stirring if the reaction is fast.

    • Salting Out: Add saturated NaCl (Brine) to the aqueous layer to increase ionic strength and disrupt the emulsion.

    • Filter: Pass the emulsion through a pad of Celite; the solid sulfonamide often precipitates, stabilizing the foam.

Issue 3: "Reaction is too slow with electron-poor anilines."

Diagnosis: Low Nucleophilicity + Steric Shielding.[1] The octyl chain provides some steric bulk, and if the amine is weak, the

  • The Fix: Add a catalyst. Use DMAP (4-Dimethylaminopyridine) at 5-10 mol%.[1] DMAP attacks the sulfonyl chloride to form a highly reactive N-sulfonylpyridinium salt, which rapidly transfers the sulfonyl group to the weak amine.

Module 3: Visualizing the Pathway

The following diagram illustrates the kinetic competition and the role of the "Catalytic Shunt" (Pyridine/DMAP) in bypassing hydrolysis.

ReactionPathwaysReagent1-OctanesulfonylChlorideSolventSolvent ChoiceReagent->SolventIntermed_PySulfonyl-PyridiniumIntermediate(Highly Reactive)Solvent->Intermed_PyPyridine/DMAPCatalysisTS_DirectDirect TransitionState (Slow)Solvent->TS_DirectNo CatalystByproductOctanesulfonicAcid (Hydrolysis)Solvent->ByproductWater Present(Hydrolysis)ProductSulfonamide(Target)Intermed_Py->ProductRapid AminolysisTS_Direct->ProductSlow

Caption: Kinetic competition between hydrolysis and aminolysis. The green path (Catalysis) is preferred for high yields.

Module 4: Experimental Protocols

Protocol A: Homogeneous Synthesis (Recommended for High Purity)

Best for: Small scale (<5g), valuable amines, moisture-sensitive substrates.

  • Preparation: Dissolve Amine (1.0 equiv) in anhydrous DCM (Concentration: 0.2 M).

  • Base Addition: Add Pyridine (1.5 equiv) or Triethylamine (1.5 equiv).[1]

    • Note: If using Triethylamine, add DMAP (0.05 equiv) to accelerate the rate.

  • Reagent Addition: Cool to 0°C. Add This compound (1.1 equiv) dropwise.

    • Why 0°C? Controls the exotherm and minimizes side reactions (disulfonamide formation).

  • Reaction: Allow to warm to RT. Stir for 2-4 hours.

  • Workup (Crucial Step):

    • Dilute with DCM.[1]

    • Wash with 1M HCl (to remove Pyridine/DMAP).[1]

    • Wash with Saturated NaHCO3 (to remove unreacted sulfonyl chloride as the sulfonic acid salt).

    • Dry over MgSO4 and concentrate.[1]

Protocol B: Schotten-Baumann Conditions (Biphasic)

Best for: Large scale (>10g), robust amines, cost-sensitive processes.

  • Aqueous Phase: Dissolve inorganic base (

    
     or 
    
    
    , 2.0 equiv) in Water.[1]
  • Organic Phase: Dissolve Amine (1.0 equiv) in DCM or EtOAc .[1]

  • Mixing: Combine phases.

  • Addition: Add This compound (1.2 equiv) slowly while maintaining temperature <10°C.

  • Monitoring: Monitor pH. Keep pH > 9 to scavenge HCl.[1]

    • Troubleshooting: If emulsion forms, add solid NaCl until phases break.[1]

Module 5: Decision Support (Solvent Logic)

Use this flow to select the correct solvent system for your specific constraints.

SolventSelectionStartStart: Select NucleophileAmineTypeIs the AmineWater Soluble?Start->AmineTypeWaterSol_YesYes (e.g., Amino Acids)AmineType->WaterSol_YesYesWaterSol_NoNo (Lipophilic Amines)AmineType->WaterSol_NoNoCond_SBSchotten-Baumann(Water/THF or Water/Dioxane)WaterSol_Yes->Cond_SBUse Inorganic BaseScaleScale > 10g?WaterSol_No->ScaleCond_DCMAnhydrous DCM + PyridineScale->Cond_DCMNo (Quality driven)Cond_BiphasicBiphasic DCM/Water(Watch for Emulsions!)Scale->Cond_BiphasicYes (Cost driven)

Caption: Decision tree for solvent system selection based on amine solubility and reaction scale.

References

  • Vertex AI Search . (2025).[1] Hydrolysis of sulfonyl chlorides mechanism solvent effects. Retrieved from 3[1][3]

  • RSC Publishing . (2025).[1] Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents. Retrieved from 4

  • Benchchem . (2025).[1] this compound Physical Properties and Applications. Retrieved from 5

  • ResearchGate . (2025). Reactions of aromatic sulfonyl chlorides with anilines: Solvent effects and multiparameter correlations. Retrieved from 6[7]

  • Sigma-Aldrich . (2025).[1] this compound Product Specification and Handling. Retrieved from [1]

Technical Support Center: Optimizing Sulfonate Ester Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for sulfonate ester synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of sulfonylation reactions, troubleshoot common issues, and ultimately improve reaction yields and purity. As practicing scientists, we understand that success lies not just in following a protocol, but in understanding the causality behind each step. This document provides in-depth, field-proven insights to empower you in your synthetic endeavors.

Section 1: Troubleshooting Low Yields

Low yield is one of the most frequently encountered issues in sulfonate ester synthesis. The root cause can often be traced back to one of several key factors: incomplete conversion, reagent or product decomposition, or competing side reactions.

FAQ 1: My reaction is incomplete, and I have significant starting alcohol remaining. What should I do?

This is a classic problem, particularly with sterically hindered or electron-deficient alcohols. The core issue is a mismatch between the nucleophilicity of the alcohol and the electrophilicity of the sulfonating agent.

Causality: The reaction proceeds via nucleophilic attack of the alcohol's oxygen atom on the highly electrophilic sulfur atom of the sulfonyl chloride.[1] If the alcohol is sterically hindered (e.g., a secondary or tertiary alcohol with bulky substituents) or its oxygen is a poor nucleophile, this attack is slow.

Troubleshooting Steps:

  • Increase Electrophilicity of the Sulfonating Agent: If a standard sulfonyl chloride (e.g., TsCl, MsCl) is failing, switch to a more reactive sulfonic anhydride. Trifluoromethanesulfonic anhydride (Tf₂O) is exceptionally reactive and is often successful where sulfonyl chlorides fail.[2] Ytterbium(III) trifluoromethanesulfonate can also be used to catalyze the reaction of alcohols with toluenesulfonic acid anhydride under neutral, mild conditions.[3]

  • Activate the Alcohol/Reaction with a Catalyst: The addition of a catalytic amount (1-10 mol%) of a nucleophilic catalyst, such as 4-dimethylaminopyridine (DMAP), can dramatically accelerate the reaction. DMAP works by first reacting with the sulfonyl chloride to form a highly reactive N-sulfonylpyridinium salt intermediate, which is then readily attacked by the alcohol.[4]

  • Optimize the Base: Ensure you are using at least a stoichiometric equivalent of a suitable base to neutralize the HCl generated in situ.[5] For sluggish reactions, switching to a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or using a slight excess of your current base can help drive the reaction to completion.

  • Increase Temperature: While low temperatures are generally recommended to avoid side reactions, carefully increasing the reaction temperature (e.g., from 0 °C to room temperature) can provide the necessary activation energy for slow reactions. Monitor the reaction closely by TLC or LC-MS to check for product formation versus decomposition.

G start Low Conversion (Starting Alcohol Remains) q1 Is the alcohol sterically hindered or electron-deficient? start->q1 sub_a1 Switch to a more reactive sulfonylating agent (e.g., Tf₂O). q1->sub_a1  Yes sub_b1 Check stoichiometry of base (≥1 equivalent). q1->sub_b1  No sub_a2 Add catalytic DMAP to accelerate the reaction. sub_a1->sub_a2 sub_a3 Increase reaction temperature cautiously. sub_a2->sub_a3 sub_b2 Ensure reagents are pure and anhydrous. sub_b1->sub_b2 sub_b3 Increase reaction time. sub_b2->sub_b3 G cluster_0 Desired Sulfonylation cluster_1 Sₙ2 Side Reaction R-OHCl-SO₂R' R-OHCl-SO₂R' Intermediate Intermediate R-OHCl-SO₂R'->Intermediate  Base R-O-SO₂R' (Product)BH⁺Cl⁻ R-O-SO₂R' (Product)BH⁺Cl⁻ Intermediate->R-O-SO₂R' (Product)BH⁺Cl⁻ R-O-SO₂R' (Product)Cl⁻ R-O-SO₂R' (Product)Cl⁻ R-Cl (Byproduct)⁻O-SO₂R' R-Cl (Byproduct)⁻O-SO₂R' R-O-SO₂R' (Product)Cl⁻->R-Cl (Byproduct)⁻O-SO₂R'

Sources

Challenges in the workup of 1-Octanesulfonyl chloride reactions

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: OSC-C8-SOLUTIONS Assigned Specialist: Senior Application Scientist

Executive Summary & Physical Profile

Welcome to the technical support interface for 1-Octanesulfonyl Chloride (OSC) . Unlike aromatic sulfonyl chlorides (e.g., Tosyl chloride), OSC presents a unique "amphiphilic" challenge. Its structure consists of a polar, reactive head group (sulfonyl chloride) and a lipophilic C8 tail.

The Core Problem: In aqueous workups, OSC acts as a surfactant (detergent), stabilizing oil-in-water emulsions that can persist for hours. Furthermore, aliphatic sulfonyl chlorides are thermally less stable than their aromatic counterparts, prone to desulfonylation.

Quick Reference Data
PropertyValueCritical Implication
CAS 7795-95-1Verification ID
Density ~1.087 g/mLDenser than water; sits at the bottom in aqueous washes unless heavily diluted with light solvents.
Boiling Point 75°C @ 0.03 mmHgDo not distill at atmospheric pressure. High risk of thermal decomposition (

extrusion).
Solubility DCM, THF, Et2OHydrolyzes rapidly in water/alcohols.
Stability Moisture SensitiveGenerates HCl and Octanesulfonic acid upon exposure to moist air.

Troubleshooting Module: The "Emulsion Emergency"

User Query: "I washed my reaction mixture with water, and now I have a milky white suspension that won't separate. Centrifugation didn't help."

Root Cause Analysis

You have inadvertently created a detergent system. The sulfonyl chloride (and any hydrolyzed sulfonic acid byproduct) lowers the surface tension between your organic solvent and the aqueous phase.

The Protocol: Breaking the Emulsion

Do not simply wait. Follow this logic gate to force phase separation.

EmulsionFix Start Start: Emulsion Detected CheckpH Check Aqueous pH Start->CheckpH Acidic pH < 2 (Acidic) CheckpH->Acidic Hydrolysis occurred Neutral pH ~7 CheckpH->Neutral Surfactant effect AddSalt Add Saturated NaCl (Brine) Increase Ionic Strength Acidic->AddSalt Neutral->AddSalt Wait Allow to stand 20 mins AddSalt->Wait Filter Filter through Celite pad (Removes particulate stabilizers) SolventMod Add Methanol (Small amount) Breaks surface tension Filter->SolventMod Separated Phases Separated? SolventMod->Separated Wait->Separated Separated->Filter No Success Proceed to Drying (MgSO4) Separated->Success Yes Fail Emergency: Add Solid NaCl until saturation Separated->Fail Still No

Figure 1: Decision matrix for resolving persistent emulsions in long-chain sulfonyl chloride workups.

Prevention Strategy
  • Avoid DCM (Dichloromethane): DCM has a density (1.33 g/mL) similar to the OSC/surfactant interface, promoting suspension.

  • Use "Light" Solvents: Perform workup in Ethyl Acetate or TBME (tert-Butyl methyl ether) . The larger density difference vs. water (1.0 g/mL) aids separation.

  • The "Dry" Workup: If possible, avoid water entirely. Filter the reaction mixture through a pad of silica or Celite to remove amine hydrochloride salts, then concentrate.

Stability & Degradation: The "Invisible" Yield Loss

User Query: "My NMR shows the product, but also a triplet at ~3.5 ppm that corresponds to 1-chlorooctane. I also smell sulfur dioxide."

Mechanism of Failure

Aliphatic sulfonyl chlorides undergo thermal desulfonylation . Unlike Tosyl chloride, which is stable up to high temperatures, OSC can extrude


 to form the unreactive alkyl chloride.

Reaction:



Critical Control Points
  • Temperature Limit: Never heat the reaction or the rotary evaporator bath above 40°C .

  • Vacuum: Use high vacuum (low pressure) rather than heat to remove solvents.

  • Storage: Store OSC at 2–8°C under Argon. If the liquid turns from colorless to yellow/brown, HCl and sulfonic acid have formed.

Purification: Handling Excess Reagent

User Query: "I used 1.5 equivalents of OSC to drive the reaction. Now I can't separate the excess chloride from my sulfonamide product. They streak together on the column."

The "Chemical Scavenger" Solution

Chromatography of sulfonyl chlorides is difficult because they hydrolyze on the silica gel, creating acidic streaks that contaminate the product. Do not try to purify unreacted OSC. Instead, convert it into a distinct species.

The Scavenging Protocol
  • End of Reaction: Confirm conversion of your starting material.

  • Quench: Add 0.5 – 1.0 equivalents (relative to excess OSC) of 3-Dimethylaminopropylamine (DMAPA) or Morpholine .

  • Stir: 15 minutes at Room Temperature.

  • Result: The excess OSC becomes a highly polar sulfonamide (or an acid-soluble amine-sulfonamide).

  • Wash:

    • If DMAPA was used: Wash with dilute HCl (1M). The scavenger-sulfonamide is protonated and moves to the aqueous layer.

    • If Morpholine was used: The byproduct is distinct enough to separate via flash chromatography.

Purification Mix Reaction Mixture (Product + Excess OSC) Scavenger Add Scavenger Amine (e.g., DMAPA) Mix->Scavenger React Stir 15 min OSC converts to Polar Sulfonamide Scavenger->React Wash Acid Wash (1M HCl) React->Wash PhaseOrg Organic Phase (Pure Product) Wash->PhaseOrg PhaseAq Aqueous Phase (Scavenger-Sulfonamide) Wash->PhaseAq

Figure 2: Chemical scavenging workflow to remove excess this compound without chromatography.

Gold Standard Protocol: Synthesis of N-Octylsulfonamides

This protocol minimizes emulsion risk and thermal degradation.

Reagents:

  • Amine Substrate (1.0 equiv)

  • This compound (1.2 equiv)

  • Triethylamine (2.5 equiv) or Pyridine

  • Solvent: Anhydrous DCM or THF

Step-by-Step:

  • Setup: Flame-dry flask, Argon atmosphere. Cool solvent to 0°C .

  • Addition: Add Amine and Base.[1][2] Then, add OSC dropwise. Rationale: Exotherm control prevents desulfonylation.

  • Reaction: Allow to warm to Room Temperature (25°C). Monitor by TLC/LCMS. Do not heat.

  • Quench (The "Polishing" Step): Once complete, add N,N-dimethylethylenediamine (0.3 equiv) . Stir 20 mins. This consumes excess OSC.[3]

  • Workup:

    • Dilute with Ethyl Acetate (EtOAc). Rationale: Better phase separation than DCM.

    • Wash 1: 1M HCl (Removes base and scavenged byproduct).

    • Wash 2: Saturated NaHCO3 (Neutralizes residual acid).

    • Wash 3: Brine (Crucial for breaking emulsions).

  • Drying: Dry over

    
    , filter, and concentrate at <35°C .
    

References

  • ChemicalBook. (n.d.). This compound Physical Properties. Retrieved from

  • Sigma-Aldrich. (n.d.). This compound Product Specification. Retrieved from

  • D'Souza, M. J., & Kevill, D. N. (2022).[4] Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides.[4][5] Beilstein Journal of Organic Chemistry, 18, 120–132.[4] Retrieved from [Beilstein J. Org.[4] Chem.]([Link])

  • Organic Chemistry Portal. (n.d.). Synthesis of Sulfonamides.[1][2][6][7][8][9] Retrieved from

  • Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009).[1] Direct Conversion of Thiols to Sulfonyl Chlorides.[1] Journal of Organic Chemistry, 74(24), 9287–9291. (Cited for general oxidative chlorination handling).[10] Retrieved from

Sources

Validation & Comparative

Strategic Sulfonylation: 1-Octanesulfonyl Chloride vs. p-Toluenesulfonyl Chloride (TsCl)

[1]

Executive Summary

In the landscape of organic synthesis and materials science, the choice between 1-Octanesulfonyl chloride and p-Toluenesulfonyl chloride (TsCl) is rarely a matter of simple substitution. It is a strategic decision between functionalization (introducing lipophilicity) and activation (creating leaving groups).[1]

While TsCl is the industry standard for nucleophilic activation due to its crystallinity and UV-active chromophore, this compound is the reagent of choice for surface engineering and solubility modulation. This guide dissects their mechanistic divergences, specifically the sulfene intermediate pathway unique to the aliphatic octyl variant, and provides validated protocols for their distinct applications.

Part 1: Chemical & Physical Profile[1]

The physical state of these reagents dictates handling protocols.[1] TsCl allows for precise weighing of solids, whereas the octyl analog requires liquid handling techniques under inert atmospheres due to higher hydrolytic susceptibility.

Featurep-Toluenesulfonyl Chloride (TsCl)This compound
CAS Number 98-59-97795-95-1
Structure Aromatic (Benzene ring + Methyl)Aliphatic (C8 Alkyl Chain)
Physical State White Crystalline SolidColorless to Pale Yellow Liquid
Melting Point 67–69 °C< 25 °C (Liquid at RT)
Primary Utility Activation (Leaving Group), ProtectionSurface Modification (SAMs), Lipophilicity
UV Activity Strong (Aromatic

)
Weak/None (Requires stains/MS for detection)
Stability High (Stable solid)Moderate (Hydrolyzes faster)

Part 2: Mechanistic Divergence (The Expert Insight)

As a Senior Application Scientist, it is critical to understand that these two reagents do not react via the exact same pathway in the presence of base.

The Aromatic Pathway (TsCl)

TsCl lacks


The Aliphatic Pathway (this compound)

Like Methanesulfonyl chloride (MsCl), this compound possesses acidic

1E1cB eliminationSulfene Intermediate

Visualization: Reaction Pathways

The following diagram illustrates the critical mechanistic difference that impacts byproduct formation and reaction rates.

Sulfonylation_Mechanismcluster_TsClTsCl (Aromatic)cluster_Octyl1-Octanesulfonyl Cl (Aliphatic)TsClTsClDirect_AttackDirect NucleophilicAttack (SN2-like)TsCl->Direct_Attack+ ROH / BaseProduct_TsSulfonate Ester(Stable)Direct_Attack->Product_TsOctCl1-Octanesulfonyl ClSulfeneSulfene Intermediate[R-CH=SO2]OctCl->SulfeneStrong Base (E1cB)Direct_Attack_OctDirect Attack(Minor/Low Base)OctCl->Direct_Attack_OctWeak Base / ColdBaseBase (Et3N)Product_OctOctyl SulfonateSulfene->Product_OctFast Capture (+ROH)Direct_Attack_Oct->Product_Oct

Figure 1: Mechanistic divergence showing the Sulfene pathway unique to aliphatic sulfonyl chlorides (Octyl), contrasting with the direct substitution of TsCl.

Part 3: Validated Experimental Protocols

Protocol A: Standard Activation (Tosylation)

Use this for converting alcohols to leaving groups.

Reagents:

  • Substrate (Alcohol)[2][3][4]

  • TsCl (1.2 – 1.5 equiv)

  • Pyridine (Solvent & Base) or DCM/Et3N

  • DMAP (Catalytic, 0.1 equiv)

Workflow:

  • Dissolution: Dissolve alcohol in anhydrous DCM (0.1 M).

  • Base Addition: Add Et3N (2.0 equiv) and DMAP (0.1 equiv).

  • Cooling: Cool to 0 °C. Critical: Exothermic reaction.

  • Addition: Add TsCl portion-wise.

  • Monitoring: Warm to RT. Monitor by TLC (UV visualization is easy due to Tosyl group).[1]

  • Workup: Wash with 1M HCl (to remove amine), then NaHCO3.

  • Validation: 1H NMR will show a characteristic pair of doublets (aromatic) ~7.3 and 7.8 ppm, and a singlet methyl group at ~2.45 ppm.[1]

Protocol B: Surface Modification (Octanylation)

Use this for creating hydrophobic Self-Assembled Monolayers (SAMs) on oxides or functionalizing amines for solubility.

Reagents:

  • Substrate (Hydroxyl-terminated surface or amine)[1]

  • This compound (1.1 equiv)[1]

  • Anhydrous Toluene (for surfaces) or DCM (for synthesis)

  • Pyridine (1.5 equiv)

Workflow:

  • Preparation: Ensure reaction vessel is flame-dried and under Nitrogen/Argon. Moisture sensitivity is higher for aliphatic chlorides.

  • Temperature Control: Cool to 0 °C.

    • Why? To suppress the formation of the sulfene intermediate which can lead to oligomerization or side reactions with moisture.

  • Addition: Add this compound dropwise via syringe.

  • Reaction: Stir at 0 °C for 1 hour, then allow to warm to RT overnight.

  • Workup (Synthesis): Standard aqueous extraction.[1]

  • Workup (Surface): Rinse surface extensively with Toluene, then DCM, then Ethanol to remove physically adsorbed reagents.[1]

  • Validation:

    • Synthesis: 1H NMR shows a triplet at ~3.0 ppm (CH2-SO2) and a triplet at ~0.9 ppm (terminal CH3).[1] Note: No aromatic signals.

    • Surface: Contact angle goniometry (Water droplet angle should increase significantly, typically >90° for octyl chains).[1]

Part 4: Decision Matrix & Troubleshooting

When deciding between these two, use the following logic flow:

Decision_MatrixStartSelect Sulfonyl ChlorideGoalWhat is the primary goal?Start->GoalLeavingGroupCreate Leaving Group(Substitution/Elimination)Goal->LeavingGroupActivationSurfModModify Surface / Increase LipophilicityGoal->SurfModFunctionalizationUV_ReqIs UV detection required?LeavingGroup->UV_ReqUse_OctylUse 1-Octanesulfonyl Cl(Hydrophobic, Aliphatic)SurfMod->Use_OctylNeed Alkyl ChainUse_TsClUse TsCl(Standard, Crystalline, UV Active)UV_Req->Use_TsClYesUV_Req->Use_TsClNo (Usually preferred due to cost)

Figure 2: Decision tree for selecting the appropriate sulfonyl chloride based on experimental goals.

Troubleshooting Guide
IssueTsCl Solution1-Octanesulfonyl Cl Solution
Low Yield Check for hydrolysis (wet solvent).[1] Recrystallize TsCl from CHCl3/Pet Ether.[1]Run strictly anhydrous.[1] Lower temperature to -10°C to prevent sulfene side-reactions.[1]
Purification Difficulty Product usually crystallizes.[1] Silica gel chromatography is easy (UV active).[1]Product is likely an oil.[1] Use Iodine stain or KMnO4 for TLC.[1] High vacuum required to remove traces.[1]
Unexpected Byproducts Check for "Tosylate-to-Chloride" conversion (if using HCl in workup too long).Check for oligomers (sulfene pathway).[1] Switch base to Pyridine (weaker) from Et3N to suppress E1cB.[1]

References

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry (2nd ed.).[1] Oxford University Press.[1] (Standard reference for Sulfonyl substitution mechanisms).

  • Sigma-Aldrich. (n.d.).[1] p-Toluenesulfonyl chloride Product Specification and Applications. Retrieved from [1]

  • PubChem. (n.d.).[1] this compound Compound Summary. National Library of Medicine.[1] Retrieved from

  • King, J. F. (1975).[1] Return of Sulfenes. Accounts of Chemical Research, 8(1), 10–17. (Foundational text on the Sulfene mechanism in aliphatic sulfonyl chlorides).

  • Love, J. C., Estroff, L. A., Kriebel, J. K., Nuzzo, R. G., & Whitesides, G. M. (2005). Self-Assembled Monolayers of Thiolates on Metals as a Form of Nanotechnology. Chemical Reviews, 105(4), 1103–1170.[1] (Context for alkyl chain surface modification).

Technical Comparison Guide: 1-Octanesulfonyl Chloride vs. Short-Chain Alkyl Sulfonyl Chlorides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Goldilocks" Alkyl Chain

In the landscape of sulfonyl chlorides, methanesulfonyl chloride (MsCl) is the industry workhorse due to its high atom economy and reactivity. However, for applications requiring lipophilicity, hydrolytic stability, or specific surface packing densities, MsCl falls short.

1-Octanesulfonyl chloride (C₈H₁₇ClO₂S) represents a strategic "sweet spot" between the volatile short-chain reagents (C1–C2) and the waxy, kinetically sluggish long-chain analogs (C16–C18). This guide objectively analyzes where C8 outperforms C1, focusing on phase-transfer capabilities, surface wettability control, and safety profiles .

Physicochemical & Safety Profile

The most immediate advantage of this compound is its handling profile. Unlike MsCl, which is a volatile lachrymator, the C8 variant offers a lower vapor pressure, significantly reducing inhalation risks during bench-scale and pilot-plant operations.

Table 1: Comparative Properties
PropertyMethanesulfonyl Chloride (MsCl)This compound (C8)Impact on Workflow
Molecular Weight 114.55 g/mol 212.74 g/mol C8 has lower atom economy but adds lipophilicity.
Boiling Point 161°C (Atm)~75°C (0.03 mmHg) / >250°C (Est. Atm)Safety: C8 is non-volatile at RT; MsCl requires strict fume hood protocols.
Physical State Liquid (Mobile)Liquid (Viscous)C8 is easier to weigh/dispense than solid C18 analogs.
Water Solubility Reacts/SolubleImmiscibleStability: C8 forms a biphasic system, retarding hydrolysis.
Lipophilicity (LogP) ~ -0.9~ 3.8C8 products are easily extracted into non-polar organic solvents.

Reactivity & Mechanistic Insights

While both reagents function as electrophiles to form sulfonamides (with amines) or sulfonate esters (with alcohols), their kinetic profiles differ due to steric shielding and hydrophobicity .

The Sulfene Mechanism

Both MsCl and Octyl-SO₂Cl possess


-protons, allowing them to react via the Sulfene Mechanism (E1cB)  in the presence of base (e.g., Triethylamine).
  • MsCl: Rapidly forms sulfene (

    
    ) due to low steric hindrance. High risk of side reactions if not temperature-controlled.
    
  • Octyl-SO₂Cl: The C7 alkyl tail exerts a steric drag and a positive inductive effect (+I), slightly destabilizing the carbanion intermediate. This results in more controlled reaction kinetics , reducing exotherms during scale-up.

Hydrolytic Stability (The Biphasic Advantage)

A major operational advantage of this compound is its resistance to hydrolysis. MsCl dissolves in wet solvents, leading to rapid degradation into methanesulfonic acid and HCl. In contrast, C8's lipophilic tail prevents it from dissolving in aqueous impurity layers.

  • Experiment: In a biphasic water/DCM mixture, MsCl degrades >50% within minutes. This compound remains >90% intact after 1 hour, allowing for Schotten-Baumann conditions (aqueous base/organic solvent) to be used effectively.

ReactionPathways Start This compound (C8-SO2Cl) Intermediate Sulfene Intermediate [C7H15-CH=SO2] Start->Intermediate Elimination (-HCl) (Slower than MsCl) Hydrolysis Hydrolysis (Sulfonic Acid) Start->Hydrolysis H2O Attack (Retarded by Lipophilicity) Base Base (Et3N) Base->Start Product Sulfonamide / Sulfonate Intermediate->Product Fast Addition Nucleophile Nucleophile (R-NH2 or R-OH) Nucleophile->Intermediate

Figure 1: Reaction pathway showing the sulfene intermediate. The lipophilic tail of C8 protects the sulfonyl center from direct water attack (red dotted line).

Application Focus: Surface Engineering & SAMs

This compound is superior to MsCl for modifying hydrophilic surfaces (Glass, Silica, Titanium) to create defined hydrophobic interfaces.

Why C8?
  • Vs. C1 (MsCl): C1 chains are too short to shield the surface effectively; water molecules can penetrate the monolayer and hydrolyze the surface bonds.

  • Vs. C18: C18 chains crystallize too aggressively, often forming domains rather than uniform monolayers.

  • The C8 Advantage: Forms a disordered but dense liquid-expanded phase . This provides excellent hydrophobicity (Water Contact Angle ~100°) while maintaining "self-healing" properties in the monolayer.

Protocol: Hydrophobic Functionalization of Silica

Objective: Convert hydrophilic silica (-OH) to hydrophobic Octyl-functionalized silica.

  • Activation: Dry silica gel (10 g) under vacuum at 120°C for 4 hours to remove physisorbed water.

  • Solvent System: Suspend silica in anhydrous Toluene (100 mL).

  • Base: Add Pyridine (1.2 eq relative to surface silanols).

  • Addition: Add This compound (1.5 eq) dropwise.

    • Note: Unlike silanes, sulfonyl chlorides react to form silyl sulfonate esters or, if an amine linker is present, stable sulfonamides .

  • Curing: Reflux for 12 hours.

  • Wash: Filter and wash with Toluene -> Ethanol -> Water -> Acetone.

  • Result: A hydrophobic powder that floats on water.

Application Focus: Medicinal Chemistry (Purification)

In drug discovery, separating a polar product from polar byproducts is challenging. Using this compound as a lipophilic protecting group or a leaving group alters the solubility profile dramatically.

The "Lipophilic Shift" Strategy

When converting an alcohol to a leaving group:

  • Mesylate (Ms): Product often retains water solubility; hard to extract from aqueous workups.

  • Octylsulfonate: The C8 tail adds ~3.8 to the LogP. The product partitions exclusively into the organic phase (Hexane/EtOAc), leaving salts and polar impurities in the aqueous phase.

Data Comparison: Extraction Efficiency Extraction of R-OMs vs R-OSO₂C₈H₁₇ from Water into Dichloromethane (DCM)

Leaving Group Partition Coeff (DCM/Water) Extraction Efficiency (1 wash)
Mesylate ~ 5 : 1 ~ 83%

| Octylsulfonate | > 500 : 1 | > 99% |

Experimental Protocol: General Sulfonylation

Synthesis of N-Octylsulfonamides (General Procedure)

  • Setup: Charge a round-bottom flask with Amine (1.0 mmol) and Dichloromethane (5 mL) .

  • Base: Add Triethylamine (1.5 mmol) . Cool to 0°C.

  • Reagent Addition: Add This compound (1.1 mmol) dropwise via syringe.

    • Observation: No white fumes (HCl gas) are observed, unlike with MsCl.

  • Reaction: Warm to Room Temperature (RT) and stir for 2–4 hours.

    • Monitoring: TLC (Hexane:EtOAc 4:1). The product will have a significantly higher Rf than the starting amine.

  • Workup:

    • Add Water (5 mL). Stir vigorously for 5 mins.

    • Separate phases. The organic phase contains the pure sulfonamide.

    • Wash organic phase with 1M HCl (to remove excess amine/Et3N).

    • Dry over MgSO₄ and concentrate.

Workflow Step1 1. Dissolve Amine + Et3N in DCM (0°C) Step2 2. Add this compound (Dropwise) Step1->Step2 Step3 3. Stir at RT (2-4 hrs) Monitor via TLC Step2->Step3 Step4 4. Biphasic Workup (Water Wash) Step3->Step4 Result Pure Product in Organic Phase (High Lipophilicity aids separation) Step4->Result Partitioning

Figure 2: Workflow for sulfonamide synthesis highlighting the biphasic workup advantage.

References

  • Sigma-Aldrich. this compound Product Specification & Properties.Link

  • King, J. F., et al. "The Mechanism of Hydrolysis of Sulfonyl Chlorides: Sulfene Intermediates." Canadian Journal of Chemistry, 1984.
  • Love, J. C., et al. "Self-Assembled Monolayers of Thiolates on Metals as a Form of Nanotechnology." Chemical Reviews, 2005. (Contextualizes chain length importance in SAMs). Link

  • Horiazon Chemical. "Methanesulfonyl Chloride vs. Other Sulfonyl Chlorides: Reactivity & Applications." Link

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 82261, this compound." Link

Technical Guide: Alternatives to 1-Octanesulfonyl Chloride for Sulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Rationale

For decades, 1-Octanesulfonyl chloride has been the standard electrophile for installing the


-octylsulfonyl motif in drug discovery and surfactant chemistry. However, its utility is severely compromised by its hydrolytic instability, moisture sensitivity, and the generation of corrosive HCl byproducts. In high-throughput screening (HTS) and late-stage functionalization, these drawbacks lead to variable yields and impure libraries.

This guide details three superior alternatives that resolve these stability and reactivity issues. We move beyond the "classic" chloride chemistry to Sulfur Fluoride Exchange (SuFEx) , Oxidative Thiol Coupling , and Sulfinate Amination . These methods offer higher chemoselectivity, shelf-stability, and operational safety.

The Baseline: Why Replace this compound?

Before evaluating alternatives, we must quantify the limitations of the incumbent reagent.

  • Hydrolytic Instability: this compound degrades rapidly upon exposure to atmospheric moisture, forming sulfonic acid (a strong acid that deactivates amines).

  • Storage degradation: Requires cold storage under inert atmosphere; "aged" bottles often contain <80% active electrophile.

  • Side Reactions: The high electrophilicity leads to non-selective sulfonylation of alcohols and thiols in polyfunctional molecules.

Alternative I: 1-Octanesulfonyl Fluoride (SuFEx Chemistry)

The "Shelf-Stable" Standard

The sulfonyl fluoride analogue (


) represents a paradigm shift. Unlike the chloride, the S-F bond is remarkably stable to hydrolysis (thermodynamically strong, kinetically inert) yet can be activated exclusively by specific Lewis bases or silyl ethers. This is the core of SuFEx (Sulfur Fluoride Exchange)  chemistry.
Mechanism of Action

The S-F bond is "sleepy" (inert) until "woken up" by a catalyst (e.g., DBU, Ca(NTf


)

) or a silyl partner. This allows for the synthesis of sulfonamides in the presence of free alcohols or water.
Experimental Protocol: Calcium-Catalyzed Activation

Based on methodology adapted from recent SuFEx literature (e.g., Org. Lett. 2018, 20, 3943).[1]

Reagents:

  • 1-Octanesulfonyl fluoride (1.0 equiv)

  • Amine substrate (1.2 equiv)

  • Catalyst: Ca(NTf

    
    )
    
    
    
    (5 mol%)
  • Base: DABCO (2.0 equiv) or

    
    -Methylimidazole
    
  • Solvent: CH

    
    CN or CH
    
    
    
    Cl
    
    

Step-by-Step:

  • Preparation: Dissolve 1-octanesulfonyl fluoride (1 mmol) and the amine (1.2 mmol) in CH

    
    CN (0.5 M).
    
  • Activation: Add DABCO (2 mmol) followed by Ca(NTf

    
    )
    
    
    
    (0.05 mmol). The calcium acts as a Lewis acid, activating the fluoride leaving group.
  • Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC/LCMS (The fluoride is UV-silent; monitor product formation).

  • Workup: Dilute with EtOAc, wash with 0.5 M HCl (to remove DABCO) and brine. Dry over Na

    
    SO
    
    
    
    .

Data Point:

  • Yield: Typically 85–98%.

  • Selectivity: Will not react with free hydroxyl groups under these conditions (unlike the chloride).

SuFEx_Mechanism SF 1-Octanesulfonyl Fluoride (Inert) Complex Activated [S-F...Ca] Complex SF->Complex Lewis Acid Binding Cat Ca(NTf2)2 Activation Cat->Complex Product Sulfonamide Product Complex->Product Nucleophilic Attack Byprod Ca-F Species (Recycled) Complex->Byprod Fluoride Abstraction Amine Amine Nucleophile Amine->Product

Figure 1: Calcium-catalyzed activation of the inert S-F bond allows for controlled sulfonylation.

Alternative II: 1-Octanethiol (Oxidative Coupling)

The "Green" Electrochemical Route

This approach bypasses the sulfonyl halide entirely, using 1-octanethiol (or dioctyl disulfide) as the starting material. Using electrochemical oxidation or iodine mediation, the thiol is oxidized in situ to a reactive sulfonyl species which is immediately trapped by the amine.

Mechanism of Action

The thiol is oxidized to a disulfide, then to a sulfenyl radical/cation, and finally to the sulfonamide. This avoids the synthesis and isolation of unstable chlorides.

Experimental Protocol: Electrochemical Coupling

Based on "Green" electrochemical protocols (e.g., J. Am. Chem. Soc. 2019, 141, 6325).

Reagents:

  • 1-Octanethiol (1.0 equiv)

  • Amine (1.5 equiv)[2][3]

  • Electrolyte:

    
    -Bu
    
    
    
    NH
    
    
    BF
    
    
    (0.1 equiv)
  • Solvent: CH

    
    CN / H
    
    
    
    O (9:1)
  • Hardware: Graphite Anode / Platinum or Steel Cathode

Step-by-Step:

  • Setup: Place thiol (1 mmol), amine (1.5 mmol), and electrolyte in an undivided cell.

  • Electrolysis: Apply constant current (approx. 10–20 mA/cm

    
    ).
    
  • Monitoring: The reaction typically completes after 3–4 F/mol of charge is passed (approx. 2–3 hours).

  • Workup: Evaporate CH

    
    CN, extract with EtOAc. No acid halide byproducts are generated; the only byproduct is H
    
    
    
    (gas).

Data Point:

  • Atom Economy: High (avoids halogenated waste).

  • Odor Control: Use dioctyl disulfide if thiol odor is objectionable; yields are comparable.

Electrochemical_Oxidation Thiol 1-Octanethiol Disulfide Dioctyl Disulfide (Intermediate) Thiol->Disulfide -2e- Radical Sulfenyl Radical (Reactive) Disulfide->Radical Oxidation Sulfonamide Sulfonamide Radical->Sulfonamide + Amine + H2O / -4e- Amine Amine Anode Anode (+) Oxidation Anode->Thiol Current

Figure 2: Electrochemical cascade converting thiols directly to sulfonamides without halide intermediates.

Alternative III: Sodium 1-Octanesulfinate (Oxidative Amination)

The "Solid-State" Stable Alternative

Sodium sulfinates (


) are stable, non-hygroscopic solids. They can be coupled with amines using a mild oxidant like Iodine (

) or Copper (

). This is often the most convenient "benchtop" method.
Experimental Protocol: Iodine-Mediated Coupling

A robust, metal-free protocol (e.g., J. Org. Chem. 2016, 81, 10029).[4]

Reagents:

  • Sodium 1-octanesulfinate (1.2 equiv)

  • Amine (1.0 equiv)

  • Oxidant: Iodine (

    
    , 1.5 equiv)
    
  • Base: Et

    
    N (2.0 equiv)
    
  • Solvent: CH

    
    Cl
    
    
    
    or THF (wet)

Step-by-Step:

  • Mix: Suspend sodium sulfinate and amine in the solvent.

  • Addition: Add

    
     in one portion at 0°C or RT. The solution turns dark brown.
    
  • Reaction: Stir for 1–2 hours. The color fades as iodine is consumed (forming the transient sulfonyl iodide which reacts immediately).

  • Quench: Add saturated aqueous Na

    
    S
    
    
    
    O
    
    
    (thiosulfate) to remove excess iodine.
  • Isolation: Extract with DCM.

Data Point:

  • Stability:[5][6] Precursors can be stored on the shelf for years.

  • Safety: Avoids the violent exotherms of sulfonyl chlorides.

Comparative Analysis: Selecting the Right Reagent

The following table compares this compound against the three proposed alternatives based on experimental performance.

FeatureThis compound (Baseline)1-Octanesulfonyl Fluoride (SuFEx)1-Octanethiol (Oxidative)Sodium Sulfinate (Oxidative)
Precursor Stability Poor (Hydrolyzes rapidly)Excellent (Stable to water/heat)Good (Oxidation sensitive over time)Excellent (Stable Solid)
Reaction Selectivity Low (Reacts with OH, NH, SH)High (Chemoselective for NH)Moderate (Redox sensitive groups issue)High
Atom Economy Moderate (HCl waste)Moderate (HF/Ca waste)High (H

byproduct)
Moderate (NaI waste)
Operational Ease Difficult (Dry box/Schlenk)Easy (Open air possible)Moderate (Electrochemistry setup)Very Easy (Benchtop)
Primary Use Case Legacy protocols, simple aminesComplex synthesis, Late-stage Green chemistry, Bulk synthesis General lab synthesis
Recommendation
  • For Drug Discovery / Late-Stage: Use 1-Octanesulfonyl Fluoride . The ability to target amines in the presence of alcohols is unmatched.

  • For General Synthesis / Scale-up: Use Sodium 1-Octanesulfinate . It balances cost, ease of handling, and yield perfectly.

  • For Green Manufacturing: Use 1-Octanethiol (Electrochemical) . It offers the lowest waste profile.

References

  • SuFEx Chemistry & Sulfonyl Fluorides

    • Dong, J., et al. "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition, 2014, 53(36), 9430–9448. Link

    • Mahajan, J. P., et al. "Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides."[7] Organic Letters, 2018, 20(13), 3943–3947. Link

  • Electrochemical Oxidative Coupling

    • Laudadio, G., et al. "Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols." Journal of the American Chemical Society, 2019, 141(30), 11832–11836. Link

  • Sulfinate Oxidative Amination

    • Gao, X., et al. "Iodine-Catalyzed Oxidative Coupling of Sodium Sulfinates and Amines: A Mild and Efficient Route to Sulfonamides." The Journal of Organic Chemistry, 2016, 81(20), 10029–10036. Link

  • Reagent Properties & Comparisons

    • CymitQuimica. "Perfluorooctanesulfonyl fluoride (CAS 307-35-7) and Aliphatic Analogs." Chemical Catalog. Link (Note: Reference for property comparison of fluorides vs chlorides).

Sources

Comparative Guide: Aliphatic vs. Aromatic Sulfonyl Chlorides in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In drug discovery and organic synthesis, the choice between aliphatic (e.g., methanesulfonyl chloride, MsCl) and aromatic (e.g.,


-toluenesulfonyl chloride, TsCl) sulfonyl chlorides is often treated as a matter of convenience. However, these reagents operate through fundamentally different mechanisms under basic conditions, dictating their chemoselectivity, stability, and side-reaction profiles.

This guide analyzes the mechanistic divergence between these two classes—specifically the Sulfene Elimination-Addition pathway unique to aliphatic analogs versus the Direct Nucleophilic Substitution of aromatic analogs—and provides data-driven protocols for their optimal use.

Mechanistic Divergence: The "Sulfene" Factor[1]

The critical differentiator is the presence of


-hydrogens.[1][2] This structural difference forces a bifurcation in the reaction pathway when a base is present.
Aromatic Sulfonyl Chlorides (e.g., TsCl, BsCl)
  • Mechanism: Direct Nucleophilic Substitution (

    
    -like) at the sulfur atom.
    
  • Kinetics: Second-order; rate depends on the concentration of both the sulfonyl chloride and the nucleophile.

  • Steric Sensitivity: High. The penta-coordinate transition state is sensitive to steric bulk on the nucleophile.

Aliphatic Sulfonyl Chlorides (e.g., MsCl)
  • Mechanism: Two competing pathways.[3][4]

    • Direct Substitution: Dominant with weak bases (e.g., Pyridine).

    • Sulfene Pathway (E1cB): Dominant with strong bases (e.g., Et

      
      N). The base deprotonates the 
      
      
      
      -carbon, eliminating Cl
      
      
      to form a highly reactive, neutral sulfene intermediate (
      
      
      ).[5]
  • Kinetics: If the sulfene pathway dominates, the rate is often zero-order with respect to the nucleophile (rate-limiting step is deprotonation).

  • Steric Sensitivity: Low. The planar sulfene intermediate is unhindered, allowing reaction with bulky nucleophiles (e.g., tertiary alcohols) that fail with TsCl.

Mechanistic Pathway Diagram

SulfonylMechanism Substrate Sulfonyl Chloride (R-SO2Cl) Base Base Selection Substrate->Base Aromatic Aromatic (Ar-SO2Cl) No α-Hydrogens Substrate->Aromatic Aliphatic Aliphatic (R-CH2-SO2Cl) Has α-Hydrogens Substrate->Aliphatic DirectAttack Direct Nucleophilic Attack (SN2-like) Aromatic->DirectAttack All Bases ProductAr Sulfonate/Sulfonamide (High Steric Sensitivity) DirectAttack->ProductAr WeakBase Weak Base (Pyridine) Aliphatic->WeakBase StrongBase Strong Base (TEA, DIPEA) Aliphatic->StrongBase WeakBase->DirectAttack Major Path Sulfene Sulfene Intermediate (R-CH=SO2) StrongBase->Sulfene E1cB Elimination ProductAl Sulfonate/Sulfonamide (Low Steric Sensitivity) Sulfene->ProductAl Fast Addition

Caption: Mechanistic bifurcation showing the sulfene pathway accessible only to aliphatic sulfonyl chlorides with


-hydrogens in the presence of strong base.

Performance Comparison Data

The following data consolidates reactivity trends observed in esterification and amidation reactions.

FeatureAliphatic (MsCl)Aromatic (TsCl)Practical Implication
Reactivity (General) Very HighModerate to HighMsCl requires lower temperatures (-10°C to 0°C); TsCl often runs at RT.
Hydrolytic Stability Low (

min in water)
High (

hrs in water)
MsCl must be handled under strict anhydrous conditions.
Selectivity (1° vs 2° OH) ModerateHighTsCl is better for regioselective functionalization of polyols.
Steric Tolerance Excellent (via Sulfene)PoorUse MsCl/TEA for tertiary alcohols.
Atom Economy High (Low MW)Lower (High MW)MsCl is preferred for process scale-up if stability permits.
Crystallinity of Product Low (Often oils)High (Solids)TsCl derivatives are preferred for purification via crystallization.

Experimental Decision Framework

Do not default to MsCl simply because it is smaller. Use this logic to select the reagent:

  • Is the Nucleophile Sterically Hindered?

    • Yes (e.g.,

      
       alcohol): Use MsCl + Et
      
      
      
      N
      . The sulfene intermediate is small and highly electrophilic.
    • No: Proceed to step 2.

  • Is Regioselectivity Required?

    • Yes (e.g., 1,2-diol): Use TsCl + Pyridine . The bulkier transition state amplifies the rate difference between primary and secondary alcohols.

    • No: Proceed to step 3.

  • Is Product Isolation a Bottleneck?

    • Yes: Use TsCl .[4][6] The resulting tosylates are often crystalline solids, avoiding column chromatography.

Validated Experimental Protocols

Protocol A: Sulfonylation of Hindered Alcohols (Sulfene Route)

Target: Tertiary or sterically crowded secondary alcohols.

Reagents:

  • Substrate (1.0 equiv)

  • Methanesulfonyl chloride (MsCl) (1.2 - 1.5 equiv)

  • Triethylamine (TEA) (2.0 - 3.0 equiv)

  • Solvent: Anhydrous DCM (0.2 M)

Workflow:

  • Setup: Flame-dry glassware. Dissolve substrate and TEA in DCM under

    
    .
    
  • Cooling: Cool reaction mixture to -10°C . Critical: Sulfene formation is exothermic and rapid.

  • Addition: Add MsCl dropwise via syringe.

    • Observation: White precipitate (

      
      ) will form immediately, confirming the elimination step.
      
  • Reaction: Stir at 0°C for 30–60 minutes. Do not warm to RT until TLC confirms consumption.

  • Quench: Add saturated

    
     vigorously.
    
  • Causality: The excess base and low temperature are required to generate the sulfene in situ while preventing its hydrolysis by adventitious moisture.

Protocol B: Regioselective Sulfonylation (Direct Substitution)

Target: Primary alcohol in the presence of secondary alcohols.

Reagents:

  • Substrate (1.0 equiv)

  • 
    -Toluenesulfonyl chloride (TsCl) (1.1 equiv)
    
  • Pyridine (Solvent & Base) or DCM/Pyridine (1:1)

Workflow:

  • Setup: Dissolve substrate in Pyridine (or DCM/Pyridine mix).

  • Temperature: Maintain at 0°C for the addition, then allow to warm to Room Temperature .

    • Note: Unlike MsCl, TsCl requires higher activation energy (RT) to drive the

      
       attack on the crowded sulfur center.
      
  • Duration: Reactions are slower (4–12 hours).

  • Workup: Dilute with EtOAc and wash with 1M HCl (to remove pyridine) followed by Brine.

  • Causality: Pyridine acts as a nucleophilic catalyst, forming a reactive

    
    -sulfonylpyridinium intermediate, but does not promote sulfene formation, preserving steric selectivity.
    

References

  • King, J. F., et al. (1992).[2][7] "Mechanisms of hydrolysis and related nucleophilic displacement reactions of alkanesulfonyl chlorides." Journal of the American Chemical Society. [Link]

  • Horiazon Chemical. (2025).[8] "Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention." [Link]

  • Chemistry Steps. "Mesylates and Tosylates with Practice Problems." [Link]

Sources

A Researcher's Guide to Spectroscopic Confirmation of Sulfonamide Formation

Author: BenchChem Technical Support Team. Date: February 2026

The sulfonamide functional group is a cornerstone in medicinal chemistry and drug development, lauded for its role in a multitude of therapeutic agents.[1][2] Its synthesis, most commonly through the reaction of a sulfonyl chloride with a primary or secondary amine, is a fundamental transformation in organic chemistry.[3][4] However, confident progression of a synthetic route hinges on the unambiguous confirmation that the desired S-N bond has formed. This guide provides an in-depth comparison of the primary spectroscopic techniques—FTIR, NMR, and Mass Spectrometry—used to provide definitive evidence of sulfonamide formation, complete with experimental insights and protocols.

The Chemistry: From Reactants to Product

The formation of a sulfonamide involves the nucleophilic attack of an amine on the electrophilic sulfur atom of a sulfonyl chloride, displacing the chloride leaving group.[3] Understanding the spectral signatures of both the starting materials and the product is paramount for accurate analysis.

Comparative Analysis of Spectroscopic Techniques

While each technique offers valuable information, a multi-faceted approach provides the most robust confirmation of sulfonamide synthesis. The choice of which method to prioritize often depends on the specific research question, available instrumentation, and the complexity of the molecule.

Technique Information Provided Strengths Limitations
FTIR Spectroscopy Presence/absence of key functional groupsRapid, inexpensive, good for initial screeningCan be ambiguous for complex molecules, not quantitative
NMR Spectroscopy (¹H & ¹³C) Detailed structural connectivity, confirmation of new covalent bondsProvides unambiguous structural elucidationSlower, more expensive, requires soluble samples
Mass Spectrometry Molecular weight confirmation, fragmentation analysisHigh sensitivity, confirms molecular formulaDoes not provide detailed structural connectivity on its own

I. Fourier-Transform Infrared (FTIR) Spectroscopy: The First Line of Inquiry

FTIR spectroscopy is an indispensable tool for a quick and effective assessment of reaction completion.[5] By monitoring the disappearance of reactant-specific vibrational modes and the appearance of product-specific ones, a chemist can rapidly gauge the success of a reaction.

Key Spectral Changes to Monitor:
  • Disappearance of N-H Stretching of the Amine: Primary amines (R-NH₂) typically exhibit two sharp N-H stretching bands in the 3500-3300 cm⁻¹ region, while secondary amines (R₂-NH) show a single band.[6][7][8][9] The consumption of the amine will lead to the disappearance or significant reduction of these peaks.

  • Appearance of S=O Stretching of the Sulfonamide: The sulfonamide group is characterized by two strong S=O stretching absorptions. The asymmetric stretch typically appears between 1350-1310 cm⁻¹, and the symmetric stretch is found between 1160-1140 cm⁻¹.[10]

  • Appearance of S-N Stretching: A weaker absorption corresponding to the S-N single bond stretch can be observed in the 950-900 cm⁻¹ range.[11]

  • Shift in N-H Stretching: For primary and secondary sulfonamides, a new, often broader, N-H stretching band will appear in the 3350-3250 cm⁻¹ region.[10]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: Place a small, representative sample of the crude or purified reaction product directly onto the ATR crystal.

  • Background Collection: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Spectrum Acquisition: Acquire the infrared spectrum of the sample.

  • Data Analysis: Compare the spectrum of the product to the spectra of the starting sulfonyl chloride and amine. Look for the key changes outlined above.

II. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy provides the most detailed and unambiguous evidence of sulfonamide formation by mapping the precise electronic environment of each proton and carbon atom in the molecule.[12]

¹H NMR Spectroscopy: Tracking Proton Environments
  • Disappearance of Amine N-H Protons: The signal for the N-H protons of the starting amine, which can be broad and variable in chemical shift (typically 0.5-5.0 ppm), will disappear.[13][14]

  • Appearance of Sulfonamide N-H Proton: For primary and secondary sulfonamides, a new, often broad singlet corresponding to the sulfonamide N-H proton will appear downfield, typically in the range of 8-11 ppm.[10][11] This significant downfield shift is due to the strong electron-withdrawing effect of the adjacent sulfonyl group.

  • Shift of Protons Alpha to the Nitrogen: Protons on the carbon atom(s) directly attached to the nitrogen will experience a downfield shift upon formation of the sulfonamide bond, typically by 0.5-1.0 ppm. This is a direct consequence of the increased electron-withdrawing character of the sulfonamide group compared to the amine.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton
  • Shift of Carbons Alpha to the Nitrogen: The carbon atom(s) directly bonded to the nitrogen will exhibit a downfield shift of several ppm upon conversion of the amine to a sulfonamide, reflecting the change in the electronic environment.[13]

Experimental Protocol: ¹H and ¹³C NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified product in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

  • Data Analysis: Compare the spectra of the product with those of the starting materials. Identify the disappearance of reactant signals and the appearance of new signals corresponding to the sulfonamide product. Two-dimensional NMR techniques like COSY and HSQC can be employed for more complex structures to confirm assignments.

III. Mass Spectrometry: Confirming Molecular Identity

Mass spectrometry is a powerful tool for confirming the molecular weight of the synthesized sulfonamide and can provide valuable structural information through analysis of its fragmentation patterns.[15]

Key Observations:
  • Molecular Ion Peak (M⁺ or [M+H]⁺): The most critical piece of information is the detection of the molecular ion peak corresponding to the calculated molecular weight of the desired sulfonamide.

  • Characteristic Fragmentation: Sulfonamides often exhibit characteristic fragmentation patterns under mass spectrometric conditions. A common fragmentation pathway involves the cleavage of the S-N bond.[16][17] This can lead to the formation of fragment ions corresponding to the amine and sulfonyl moieties, providing further evidence for the successful coupling.

Experimental Protocol: Electrospray Ionization-Mass Spectrometry (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).

  • Data Acquisition: Infuse the sample solution into the ESI-MS instrument and acquire the mass spectrum in positive or negative ion mode.

  • Data Analysis: Identify the molecular ion peak and compare it to the calculated molecular weight of the target sulfonamide. Analyze the fragmentation pattern for characteristic cleavages.

Workflow and Decision Making

A logical workflow for confirming sulfonamide formation integrates these techniques for a comprehensive and self-validating analysis.

G cluster_0 Reaction & Initial Screen cluster_1 Structural Confirmation cluster_2 Final Verification Reaction Sulfonyl Chloride + Amine Workup Reaction Work-up Reaction->Workup FTIR FTIR Analysis Workup->FTIR NMR ¹H & ¹³C NMR FTIR->NMR Key bands present? Data_Analysis Comprehensive Data Analysis FTIR->Data_Analysis Ambiguous? MS Mass Spectrometry NMR->MS Structure consistent? MS->Data_Analysis Confirmed Structure Confirmed Data_Analysis->Confirmed

Caption: Workflow for Spectroscopic Confirmation of Sulfonamide Formation.

Conclusion

The formation of a sulfonamide is a critical step in many synthetic endeavors. While FTIR offers a rapid preliminary check, it is the detailed structural information from NMR spectroscopy, coupled with the molecular weight confirmation from mass spectrometry, that provides irrefutable proof of a successful reaction. By employing this multi-technique approach, researchers can proceed with confidence in their synthetic chemistry, ensuring the integrity and validity of their scientific outcomes.

References

  • ResearchGate. (n.d.). ¹H NMR and ¹³C NMR of the prepared compounds. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Preparation of sulfonamides from N-silylamines. Retrieved from [Link]

  • SciSpace. (n.d.). Spectroscopic Methods in Organic Chemistry. Retrieved from [Link]

  • SpringerLink. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Retrieved from [Link]

  • The Bain Group - Durham University. (n.d.). Techniques: FTIR Spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of (A) sulfonamide, (B) b-CD, and (C) the inclusion... Retrieved from [Link]

  • Chemistry LibreTexts. (2021, July 31). Amines as Nucleophiles. Retrieved from [Link]

  • PubMed. (n.d.). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Retrieved from [Link]

  • Chemistry Documents. (2023, December 25). Difference between Primary Secondary and Tertiary Amines Via FTIR. Retrieved from [Link]

  • SpringerLink. (2021, October 1). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]

  • Research India Publications. (n.d.). Synthesis and characterization of some sulfonamide dervatives. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Retrieved from [Link]

  • Macmillan Group - Princeton University. (2023, September 28). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved from [Link]

  • Journal of the American Chemical Society. (2019, March 25). Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. Retrieved from [Link]

  • YouTube. (2020, May 18). 26.04 Protecting Groups for Amines: Sulfonamides. Retrieved from [Link]

  • PubMed Central. (2022, October 31). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. Retrieved from [Link]

  • PubMed Central. (n.d.). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Retrieved from [Link]

  • Routledge. (n.d.). Guide to Spectroscopic Identification of Organic Compounds - 1st Edition. Retrieved from [Link]

  • UCLA Chemistry & Biochemistry. (n.d.). IR: amines. Retrieved from [Link]

  • MDPI. (n.d.). The Shapes of Sulfonamides: A Rotational Spectroscopy Study. Retrieved from [Link]

  • PubMed. (n.d.). Carbon-13 magnetic resonance spectroscopy of drugs. Sulfonamides. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Amines. Retrieved from [Link]

  • ACS Publications. (n.d.). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions. Retrieved from [Link]

  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

  • Oxford Academic. (n.d.). Characterization of Sulfonamides by Flow Injection and Liquid Chromatography–Electrospray Ionization-Mass Spectrometry after O. Retrieved from [Link]

  • Spectroscopy Online. (2019, May 1). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Retrieved from [Link]

  • Reddit. (2021, January 29). Spectroscopic Characterization of Organic Compounds. Retrieved from [Link]

  • Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – ¹H NMR Chemical Shifts. Retrieved from [Link]

  • Illinois State University. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

  • JoVE. (2023, February 15). Video: A Technical Guide for Performing Spectroscopic Measurements on Metal-Organic Frameworks. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, September 11). 10: Spectroscopic Methods. Retrieved from [Link]

  • CONICET. (2005, September 12). Spectral Assignments and Reference Data. Retrieved from [Link]

  • Journal of the American Society for Mass Spectrometry. (2021, February 15). CID Fragmentation of Deprotonated N-Acyl Aromatic Sulfonamides. Smiles-Type and Nitrogen–Oxygen Rearrangements. Retrieved from [Link]

  • University of Regensburg. (n.d.). ¹H NMR Spectroscopy. Retrieved from [Link]

Sources

Validating N-Octylsulfonamide Synthesis: A High-Fidelity NMR Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of amphiphilic drug carriers and surfactants, N-octylsulfonamides represent a critical structural class. However, their amphiphilic nature often complicates standard reverse-phase HPLC validation due to peak tailing and retention time shifts. This guide presents a Nuclear Magnetic Resonance (NMR)-centric validation protocol that serves as a self-validating system. Unlike chromatographic methods that rely on external reference standards, this protocol utilizes the intrinsic quantitative and structural fidelity of


H and 

C NMR to definitively confirm synthesis success, quantify purity, and map molecular connectivity in a single workflow.

Part 1: The Analytical Challenge

N-octylsulfonamides consist of a polar sulfonamide head group (


) and a lipophilic octyl tail. This structure creates specific analytical blind spots for traditional methods:
  • Mass Spectrometry (MS): While effective for molecular weight confirmation (

    
    ), MS often fails to distinguish between the desired mono-alkylated sulfonamide and the potential bis-alkylated side product (
    
    
    
    ), particularly if ionization efficiencies differ.
  • Infrared Spectroscopy (IR): IR confirms functional groups (

    
     stretch at ~1350/1160 cm
    
    
    
    ), but cannot quantify the ratio of alkylation or detect trace solvent impurities trapped in the lipid tail.
  • HPLC: Requires specific method development to prevent micelle formation or column fouling, and strictly demands a certified reference standard for quantification.

Comparative Analysis: NMR vs. Alternatives
FeatureHigh-Field NMR (400+ MHz) HPLC-UV/MS FT-IR
Primary Output Structural connectivity & Molar PurityPurity % (Area) & Retention TimeFunctional Group ID
Reference Standard Not Required (for qNMR)Mandatory for quantitationN/A
Structural Insight High (Atom-level connectivity)Low (unless MS/MS is used)Low
Limit of Detection Moderate (~0.1-1%)High (ppm/ppb levels)Low
Blind Spots Inorganic salts (silent in

H)
Co-eluting isomers; UV-inactive impuritiesHomologs; Purity

Part 2: Strategic Protocol (Synthesis & Validation)

The Synthesis Context

To validate the protocol, we assume a standard nucleophilic substitution:



Sample Preparation & Workup (Critical)

NMR sensitivity to paramagnetic impurities and pH changes dictates a rigorous workup.

  • Step 1: Quench reaction with

    
     to remove unreacted amine.
    
  • Step 2: Extract with EtOAc, wash with brine, and dry over

    
    .
    
  • Step 3: Vacuum dry for >4 hours. Traces of EtOAc or DCM will overlap with the octyl chain region (

    
     1.2–4.1 ppm), obscuring integration.
    
NMR Acquisition Parameters
  • Solvent:

    
     is preferred for resolution. Use 
    
    
    
    only if solubility is poor, as it broadens the exchangeable
    
    
    peak.
  • Relaxation Delay (

    
    ):  Set to 10–20 seconds  for quantitative integration (qNMR), ensuring complete relaxation of the aromatic protons (
    
    
    
    typically 3–5s).
  • Scans (

    
    ):  Minimum 16 for structure; 64+ for detecting minor impurities (<1%).
    

Part 3: Data Interpretation & Logic

The "Fingerprint" Regions

Validation relies on three distinct spectral zones. If any zone is silent or integrated incorrectly, the synthesis is invalid.

Zone A: The Core Connectivity (

2.9 – 3.0 ppm)

The


-methylene protons (

) are the diagnostic anchor.
  • Expectation: A quartet (or broad triplet) integrating to 2H .

  • Failure Mode: A shift to

    
     3.1–3.2 ppm suggests bis-alkylation. A shift to 
    
    
    
    2.6 ppm suggests unreacted octylamine.
Zone B: The Sulfonamide Proton (

4.5 – 5.0 ppm)
  • Expectation: A broad singlet (

    
    ).[1]
    
  • Validation Test: Perform a

    
     shake. Add 1 drop of 
    
    
    
    to the tube and re-acquire. The peak at
    
    
    4.8 should disappear , confirming it is an exchangeable proton (
    
    
    ) and not an impurity.
Zone C: The Hydrophobic Tail (

0.8 – 1.6 ppm)
  • Expectation: Terminal methyl triplet (

    
     0.88, 3H) and bulk methylenes (
    
    
    
    1.2–1.4).
  • Logic Check: The integration ratio of Aromatic Protons (5H) to Terminal Methyl (3H) must be exactly 5:3 .

Simulated Experimental Data (N-Octylbenzenesulfonamide in )
Chemical Shift (

ppm)
MultiplicityIntegralAssignmentDiagnostic Value
7.85 – 7.88 Multiplet2HAromatic (Ortho)Confirms Sulfonyl attachment
7.50 – 7.60 Multiplet3HAromatic (Meta/Para)Purity check vs Ortho
4.85 Broad Singlet1H

Disappears with

shake
2.95 Quartet (

)
2H

Key connectivity proof
1.45 – 1.55 Multiplet2H

Coupling partner to

1.20 – 1.35 Multiplet10HBulk ChainLipophilicity confirmation
0.88 Triplet3HTerminal

End-group validation

Part 4: Visualization of Logic

Diagram 1: The Validation Workflow

This flowchart illustrates the decision matrix a scientist must follow during the validation process.

ValidationWorkflow Start Crude N-Octylsulfonamide H1_NMR Acquire 1H NMR (CDCl3) Start->H1_NMR Check_NH Check δ 4.5-5.0 ppm (Broad Singlet?) H1_NMR->Check_NH D2O_Shake Perform D2O Shake (Signal Disappears?) Check_NH->D2O_Shake Signal Present Amine_Res FAIL: Residual Amine Check_NH->Amine_Res Signal Absent Check_Alpha Check δ 2.95 ppm (Integral = 2H?) D2O_Shake->Check_Alpha Yes (Confirmed NH) D2O_Shake->Amine_Res No (Impurity) Bis_Alk FAIL: Bis-Alkylation Detected Check_Alpha->Bis_Alk No (Shifted/Wrong Int) Check_Ratio Aromatic:Alkyl Ratio (5:3 Match?) Check_Alpha->Check_Ratio Yes (Quartet) Check_Ratio->Amine_Res No (Excess Chain) Success VALIDATED Pure Mono-N-Octylsulfonamide Check_Ratio->Success Yes

Caption: Decision matrix for validating sulfonamide synthesis. Yellow diamonds represent critical "Go/No-Go" decision points based on spectral data.

Diagram 2: Structural Connectivity Logic

This diagram maps the physical molecule to the specific NMR signals that confirm its structure.

ConnectivityMap Sulfonyl Sulfonyl Core (Ar-SO2) Sig_Ar δ 7.5-7.9 ppm (Aromatic Multiplets) Sulfonyl->Sig_Ar Inductive Effect Nitrogen Nitrogen Link (-NH-) Sig_NH δ 4.85 ppm (Exchangeable) Nitrogen->Sig_NH H-Bonding AlphaC Alpha Carbon (-CH2-) Sig_Alpha δ 2.95 ppm (Quartet) AlphaC->Sig_Alpha Deshielding Tail Octyl Tail (C7H15) Sig_Tail δ 0.8-1.5 ppm (Multiplets/Triplet) Tail->Sig_Tail Shielding Sig_NH->Sig_Alpha COSY Correlation Sig_Alpha->Sig_Ar HMBC (via S) Sig_Alpha->Sig_Tail COSY Correlation

Caption: NMR Connectivity Map. Dashed lines indicate chemical shift origins; solid colored lines represent 2D NMR correlations (COSY/HMBC) required for absolute structural proof.

Part 5: Advanced Validation (qNMR & 2D)

For pharmaceutical-grade validation, standard 1D NMR is insufficient.

  • qNMR (Purity Quantification):

    • Add a known mass of internal standard (e.g., 1,3,5-trimethoxybenzene or maleic acid ) to the NMR tube.

    • Compare the molar integral of the standard to the sulfonamide aromatic peaks.

    • Formula:

      
      
      
    • This eliminates the need for a sulfonamide reference standard [1].

  • 2D Confirmation (COSY):

    • To definitively prove the octyl chain is attached to the nitrogen (and not the oxygen, forming a sulfonate ester), run a COSY experiment.

    • Look for the cross-peak between the NH proton (

      
       4.85) and the 
      
      
      
      -methylene
      (
      
      
      2.95). Only a sulfonamide will show this specific coupling [2].

References

  • MDPI. (2021). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Synthesis of N-arylsulfonamides via Fe-promoted reaction of sulfonyl. Retrieved from [Link]

  • National Science Foundation (NSF). (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. Retrieved from [Link]

Sources

Cost-benefit analysis of using 1-Octanesulfonyl chloride in synthesis

[1]

Executive Summary

1-Octanesulfonyl chloride (CAS: 7795-95-1) represents a specialized reagent class in organic synthesis.[1][2] Unlike its ubiquitous lower homologs (Methanesulfonyl chloride, MsCl ) or aromatic counterparts (p-Toluenesulfonyl chloride, TsCl ), it is rarely used solely for activating alcohols into leaving groups. Its primary utility lies in Structure-Activity Relationship (SAR) optimization , specifically for modulating lipophilicity (logP) and introducing hydrophobic bulk to interact with specific protein binding pockets.

This guide provides a technical cost-benefit analysis to assist medicinal chemists in deciding when the significant cost premium of this compound is scientifically justified.

Part 1: Chemical Profile & Comparative Utility[3][4]

To understand the cost-benefit ratio, we must first benchmark this compound against standard alternatives.

Table 1: Comparative Profile of Sulfonylating Agents
FeatureMethanesulfonyl Chloride (MsCl) p-Toluenesulfonyl Chloride (TsCl) This compound
Primary Utility Leaving Group (Mesylate), Protecting GroupLeaving Group (Tosylate), Crystallinity aidLipophilicity Modulation , Hydrophobic Interaction
Reactivity High (Sterically unhindered)Moderate (Sterically hindered)Moderate-Low (Steric bulk of C8 chain)
Physical State Liquid (Volatile, Lachrymator)Solid (Easy handling)Liquid (Low volatility, Oily)
Atom Economy High (Leaving group mass: 79 Da)Moderate (Leaving group mass: 155 Da)Low (Leaving group mass: 177 Da)
Approx. Cost ~$0.05 / gram~$0.03 / gram~$2.00 - $5.00 / gram
LogP Contribution Low (Hydrophilic)ModerateHigh (Lipophilic)
The "Benefit": Lipophilicity & Bioavailability

The decision to use this compound is almost exclusively driven by the need to alter the physicochemical properties of a lead compound.

  • LogP Shift: Replacing a methyl sulfone with an octyl sulfone typically increases cLogP by ~3.5 - 4.0 units .

  • Membrane Permeability: For polar scaffolds (e.g., peptides, sugars), this lipophilic tail can facilitate passive diffusion across cell membranes.

  • Metabolic Stability: The long alkyl chain is susceptible to

    
    -oxidation (cytochrome P450), a factor that must be weighed against permeability gains.
    

Part 2: Decision Framework (Visualized)

The following decision matrix illustrates the logical flow for selecting this compound over cheaper alternatives.

DecisionMatrixStartRequirement: Sulfonyl Group IntroductionPurposePrimary Purpose?Start->PurposeLGCreate Leaving Group(for Substitution)Purpose->LGActivationSARFinal Molecule SAR(Drug Design)Purpose->SARModulationUseMsClUse MsCl or TsCl(High Efficiency)LG->UseMsClLipophilicityNeed to increase LogPor fill Hydrophobic Pocket?SAR->LipophilicityCostCheckIs Cost/Atom Economy Critical?UseOctUse this compound(Justified Expense)Lipophilicity->UseOctYes (C8 Chain needed)UseAltConsider Cyclopropyl/PhenylSulfonyl ChloridesLipophilicity->UseAltNo (Short chain sufficient)

Figure 1: Strategic decision tree for reagent selection. Use this compound only when specific lipophilic SAR properties are required.

Part 3: Experimental Protocol & Self-Validating Systems

When the cost is justified, the execution must be flawless. The following protocol includes "Self-Validating" checkpoints to ensure reaction integrity.

Protocol: Synthesis of N-Octylsulfonamides

Objective: Coupling this compound with a secondary amine.

Reagents:
  • Substrate: Secondary Amine (1.0 equiv)

  • Reagent: this compound (1.2 equiv)

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 equiv)

  • Catalyst: DMAP (0.1 equiv) - Optional, boosts sluggish amines

  • Solvent: Dichloromethane (DCM) (Anhydrous)

Step-by-Step Workflow:
  • Preparation (T=0):

    • Dissolve amine in DCM (0.1 M concentration) under Nitrogen/Argon atmosphere.

    • Add TEA/DIPEA. Cool to 0°C .

    • Why: Cooling minimizes side reactions (e.g., bis-sulfonylation or hydrolysis of the chloride).

  • Addition (T=15 min):

    • Add this compound dropwise.[1]

    • Visual Check: Fuming may occur (HCl release). Ensure venting or scrubbing if scale is large.

  • Reaction Monitoring (The Self-Validating Step):

    • Warm to Room Temperature (RT) and stir for 2-4 hours.

    • Checkpoint 1 (TLC/LCMS):

      • TLC: The product will be significantly less polar (higher Rf) than the starting amine due to the capping of the N-H and addition of the C8 chain.

      • Stain: Use Permanganate (KMnO4) stain. The octyl chain oxidizes/stains vigorously (yellow/brown spots).

      • Validation: If starting material persists after 4 hours, add 0.1 equiv DMAP.

  • Workup & Purification:

    • Quench with saturated NaHCO3. Extract with DCM.

    • Wash organic layer with 1M HCl (to remove unreacted amine and pyridine/TEA).

    • Dry over MgSO4 and concentrate.

    • Purification: Flash Column Chromatography (Hexanes/Ethyl Acetate).

    • Note: The product is often an oil.[3]

Reaction Pathway Diagram

ReactionWorkflowReactantsAmine + Base(DCM, 0°C)AdditionAdd 1-Octanesulfonyl Cl(Dropwise)Reactants->AdditionIntermediateSulfene Intermediate(Proposed)Addition->IntermediateE1cB (Postulated)ProductSulfonamide Product(Lipophilic)Addition->ProductDirect SN2Intermediate->ProductFast

Figure 2: Simplified reaction pathway. While SN2 is dominant, E1cB pathways are possible with alkyl sulfonyl chlorides.

Part 4: Cost-Benefit Calculation Case Study

Scenario: Developing a kinase inhibitor. The lead compound (Methyl sulfonamide) has a potency (IC50) of 50 nM but poor cellular permeability (Papp < 1 x 10^-6 cm/s).

  • Option A: No Change.

    • Cost: Low.

    • Result: Compound fails in cell-based assays.

  • Option B: Switch to this compound. [1]

    • Synthesis Cost: Increases by ~$50 per gram of final compound.

    • Performance Gain: LogP increases by 3.8. Permeability likely improves 10-50x.

    • Verdict: The material cost is negligible compared to the value of rescuing a stalled drug candidate. The "Benefit" of bioavailability outweighs the "Cost" of the reagent.

Contraindication: If you are synthesizing a reagent simply to act as a leaving group for a subsequent displacement (e.g., making an alkyl azide), do NOT use this compound . The atom economy is poor (you waste a C8 chain), and the displacement rate is slower than MsCl.

Part 5: Safety & Handling

  • Hazards: Corrosive, causes severe skin burns and eye damage.

  • Advantage over MsCl: this compound has a significantly lower vapor pressure than Methanesulfonyl chloride, reducing inhalation risks during weighing and handling.

  • Storage: Moisture sensitive. Store under inert gas (Argon) in a refrigerator. Hydrolysis yields 1-Octanesulfonic acid (strong acid).

References

  • Reactivity of Sulfonyl Chlorides

    • Methanesulfonyl Chloride - Properties & Reactivity.[4][3][5] Study.com. Link

    • Comparison of Sulfonyl Chlorides. BenchChem Application Notes.[3] Link

  • Lipophilicity & Membrane Permeability

    • Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning.[6] NIH/PubMed Central. Link

    • Lipophilic Permeability Efficiency (LPE) in Drug Discovery. Journal of Medicinal Chemistry (via PubMed). Link

  • Synthesis Protocols

    • Preparation of Sulfonamides from Sulfonyl Chlorides.[2][7][8][9] NIH/PubMed Central. Link

    • This compound Synthesis & Properties. ChemicalBook.[2] Link

  • Market & Cost Data

    • p-Toluenesulfonyl Chloride Market Analysis. Global Growth Insights. Link

Technical Guide: Environmental Impact & Performance Analysis of 1-Octanesulfonyl Chloride vs. Green Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Octanesulfonyl chloride is a staple reagent for introducing lipophilic octyl chains into pharmacophores (sulfonylation). However, its utility is compromised by high moisture sensitivity, corrosivity, and a heavy environmental footprint driven by the stoichiometric generation of hydrochloric acid (HCl) and the reliance on chlorinated solvents (e.g., Dichloromethane).

This guide compares the traditional sulfonyl chloride workflow against two superior "Green Chemistry" alternatives: Sulfur-Fluoride Exchange (SuFEx) and Aqueous Micellar Catalysis . Experimental data indicates that switching to 1-Octanesulfonyl Fluoride (SuFEx) or utilizing surfactant-mediated conditions can reduce Process Mass Intensity (PMI) by >40% while increasing isolated yields by preventing hydrolytic degradation.

Part 1: The Baseline – The Hidden Cost of this compound

The Hydrolysis Trap

The primary failure mode of this compound is its electrophilic sulfur center, which is highly susceptible to attack by water. In standard laboratory conditions, atmospheric moisture competes with the target amine/alcohol nucleophile.

  • Mechanism:

    
    
    
  • Consequence: To mitigate hydrolysis, protocols demand anhydrous chlorinated solvents (DCM, CHCl₃) and excess base (Pyridine, Et₃N). This creates a "toxic cocktail" of waste: sulfonated by-products, pyridinium hydrochloride salts, and halogenated solvent waste.

DOT Diagram: The Hydrolysis Competition

The following diagram illustrates the kinetic competition that lowers yield in traditional protocols.

Hydrolysis_Competition Reagent 1-Octanesulfonyl Chloride Product Desired Sulfonamide Reagent->Product  Major Pathway (Dry DCM)   Waste Sulfonic Acid + HCl Reagent->Waste  Hydrolysis (Side Reaction)   Target Target Nucleophile (Amine/Alcohol) Target->Product Water Atmospheric Moisture Water->Waste

Figure 1: Kinetic competition between the desired nucleophilic attack and hydrolysis.[1] In non-anhydrous conditions, the red pathway accelerates, consuming the reagent.

Part 2: The Green Contenders

Alternative A: 1-Octanesulfonyl Fluoride (SuFEx)

Derived from the Nobel Prize-winning "Click Chemistry" concepts, the sulfonyl fluoride analog is the premier reagent alternative.

  • Why it works: The S-F bond is thermodynamically stronger and less polarizable than the S-Cl bond. It is stable to water and oxygen, resisting hydrolysis even at high temperatures.

  • Activation: It remains inert until activated by a specific catalyst (e.g., DBU or a silyl ether), allowing for "sleeping beauty" reactivity—it only reacts when you tell it to.

Alternative B: Aqueous Micellar Catalysis

If the chloride reagent must be used (due to cost or availability), the process can be greened by replacing DCM with water containing a biodegradable surfactant (e.g., TPGS-750-M).

  • Why it works: The surfactant forms lipophilic micelles. The this compound and the substrate hide inside the hydrophobic core of the micelle, shielded from the surrounding water. This prevents hydrolysis while accelerating the reaction due to the high local concentration within the micelle.

Part 3: Comparative Performance Metrics

The following data contrasts the standard DCM protocol against the SuFEx and Micellar alternatives.

Table 1: Environmental & Efficiency Metrics

MetricStandard Protocol (Chloride/DCM)SuFEx Protocol (Fluoride/AcCN)Micellar Protocol (Chloride/Water)
Reagent Stability Low (Hydrolyzes in air)High (Shelf-stable)Low (Requires rapid mixing)
Solvent Dichloromethane (Toxic)Acetonitrile or AlcoholWater (Green)
E-Factor (kg waste/kg product) ~50 - 85~15 - 25< 10
Typical Yield 65 - 75%> 95% 85 - 92%
Workup Acid/Base Wash + DryingFiltration or EvaporationExtraction (Minimal solvent)
Atom Economy Poor (HCl loss)Good (HF/Salt loss)Moderate

Part 4: Experimental Protocols

Protocol A: The Standard (Control)

Use this only if strictly limited to legacy regulatory filings.

  • Setup: Flame-dry a round-bottom flask under

    
    .
    
  • Dissolution: Dissolve 1.0 equiv of amine substrate in anhydrous DCM (0.1 M). Add 1.2 equiv of Triethylamine (TEA).

  • Addition: Cool to 0°C. Add 1.1 equiv of This compound dropwise (exothermic).

  • Reaction: Warm to RT and stir for 4-12 hours.

  • Workup (The Waste Generator): Quench with water. Wash organic layer with 1N HCl (to remove TEA), then sat.

    
    , then Brine. Dry over 
    
    
    
    , filter, and evaporate.
    • Note: Significant emulsion formation is common due to the surfactant nature of the octyl chain.

Protocol B: The Green Alternative (SuFEx)

Recommended for high-throughput screening and library synthesis.

  • Setup: Standard vial; open to air is acceptable (though inert atmosphere preferred for purity).

  • Reaction: Dissolve 1.0 equiv of amine and 1.1 equiv of 1-Octanesulfonyl fluoride in Acetonitrile or t-Amyl Alcohol.

  • Activation: Add 20 mol% DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or use a silyl-protected amine with BEMP.

  • Monitor: Reaction is typically complete in <1 hour. The S-F bond cleaves only upon attack by the activated amine.

  • Workup: Evaporate solvent. The byproduct is a fluoride salt. Purify via short silica plug or recrystallization.

DOT Diagram: SuFEx Activation Cycle

This diagram details the "Click" mechanism where the reagent resists hydrolysis until activation.

SuFEx_Mechanism SulfonylF 1-Octanesulfonyl Fluoride (Inert) Complex Activated H-Bond Complex SulfonylF->Complex  Assembly   Base Catalyst (DBU) Base->Complex  Assembly   Amine Amine Substrate Amine->Complex  Assembly   Transition Transition State (S-F Cleavage) Complex->Transition  Nucleophilic Attack   Product Sulfonamide Product Transition->Product Byproduct [DBU-H]+ [F]- Transition->Byproduct Water Water Water->SulfonylF  NO REACTION  

Figure 2: The SuFEx mechanism demonstrates water resistance. The reagent ignores water, reacting only when the catalyst activates the amine/proton bridge.

Part 5: Decision Matrix

When to use which reagent?

  • Use this compound IF:

    • You are scaling up a legacy process filed with regulators that strictly defines the starting material.

    • You are using the Micellar/Water protocol to green the process without changing the reagent.

  • Use 1-Octanesulfonyl Fluoride (SuFEx) IF:

    • You are in Discovery/Medicinal Chemistry.

    • You require high chemoselectivity (e.g., presence of other sensitive functional groups).

    • You want to avoid chlorinated solvents entirely.

    • You need to store the reagent for long periods without degradation.

References

  • Dong, J., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. [Link]

  • Gomes, C. S., et al. (2019). "Green Solvents for the Synthesis of Sulfonamides." Green Chemistry. [Link]

  • PubChem. (2024). "this compound Safety Data Sheet." National Library of Medicine. [Link]

  • American Chemical Society Green Chemistry Institute. (2024). "Solvent Selection Guide." ACS GCI. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-Octanesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

For the modern researcher, chemist, or drug development professional, the lifecycle of a chemical reagent extends far beyond its use in a reaction vessel. The responsible management and disposal of surplus or waste chemicals are paramount to ensuring laboratory safety, environmental protection, and regulatory compliance. 1-Octanesulfonyl chloride, a highly reactive and corrosive sulfonating agent, demands a disposal protocol grounded in a thorough understanding of its chemical nature.

This guide provides essential, field-proven procedures for the safe handling and disposal of this compound. Moving beyond a simple checklist, we will explore the causality behind each step, ensuring that the protocol is not just followed, but understood. This approach empowers laboratory personnel to manage this hazardous material with confidence and scientific integrity.

Core Hazard Profile and Risk Assessment

This compound (CAS 7795-95-1) is an organosulfur compound whose utility in synthesis is derived from its highly electrophilic sulfur atom.[1] This reactivity, however, is also the source of its significant hazards. Before handling or planning for disposal, a complete understanding of its risk profile is critical.

The primary hazards are severe corrosivity and high reactivity, particularly with water and other nucleophiles.[1][2] Contact with living tissue can cause severe chemical burns, and its reaction with moisture in the air or in solution generates corrosive byproducts.[3][4]

Hazard Classification Description Primary Sources
GHS Classification H314: Causes severe skin burns and eye damage.[2][4][5]
Signal Word Danger[2][4][6]
Key Precautionary Statements P280: Wear protective gloves/clothing/eye protection/face protection. P303+P361+P353: IF ON SKIN: Take off immediately all contaminated clothing. Rinse skin with water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][5]
Physical Properties Form: Clear colorless to slightly yellow liquid Density: ~1.087 g/mL at 25 °C Sensitivity: Moisture Sensitive[6][7]

Essential Safety and Personal Protective Equipment (PPE)

Given the corrosive nature of this compound and its reaction byproducts, establishing a robust safety barrier through appropriate PPE is non-negotiable. All handling and disposal operations must be conducted within a certified chemical fume hood to control exposure to vapors.[8]

PPE Category Specific Requirements & Rationale Supporting Sources
Hand Protection Double Gloving: Wear two pairs of chemical-resistant gloves. Nitrile or neoprene gloves are recommended.[9] PVC gloves offer poor protection and should be avoided.[10] The outer glove should be removed immediately upon contamination.[9][10][11]
Eye & Face Protection Indirectly Vented Goggles & Face Shield: Goggles must be worn to protect against splashes. A full-face shield must be worn over the goggles to protect the entire face from splashes during transfer or neutralization procedures.[2][3][12]
Body Protection Flame-Resistant Laboratory Coat & Chemical Apron: A standard lab coat should be supplemented with a chemical-resistant apron. Ensure clothing is impervious to chemicals.[13][11][13]
Emergency Equipment Accessible Safety Shower & Eyewash Station: Ensure immediate and unobstructed access. All personnel must be trained in their use.[14]

Disposal Pathways: A Decision Framework

There are two primary pathways for the disposal of unwanted this compound. The choice depends on the quantity of waste, available facilities, and institutional policies.

  • Direct Disposal via Licensed Contractor: For large quantities or in laboratories not equipped for chemical treatment, the most appropriate route is to dispose of the material in its original, properly labeled container through your institution's environmental health and safety (EHS) office or a licensed hazardous waste contractor.[3]

  • In-Lab Pre-treatment and Neutralization: For small quantities of residual material (typically <100g), in-lab chemical neutralization can be a safe and compliant method to render the waste less hazardous before final disposal.[15]

The following workflow provides a logical decision-making process for selecting the appropriate disposal pathway.

DisposalDecision start Unwanted 1-Octanesulfonyl Chloride decision Assess Quantity and Lab Capability start->decision large_qty Large Quantity (>100g) OR Lab Not Equipped for Treatment decision->large_qty Large / Not Equipped small_qty Small Residual Quantity (<100g) AND Lab Equipped for Treatment decision->small_qty Small / Equipped direct_disposal Package for Direct Disposal large_qty->direct_disposal pretreatment Perform In-Lab Pre-treatment (Neutralization Protocol) small_qty->pretreatment contact_ehs Contact EHS for Pickup direct_disposal->contact_ehs final_disposal Dispose of Treated Waste per Institutional Policy pretreatment->final_disposal NeutralizationPathway cluster_0 Step 1: Controlled Hydrolysis (Quenching) cluster_1 Step 2: Neutralization start_chem This compound (R-SO₂Cl) reagent1 + Water (H₂O) [Slow Addition in Solvent] intermediate Octanesulfonic Acid (R-SO₃H) + Hydrochloric Acid (HCl) reagent1->intermediate Exothermic Reaction reagent2 + Base (e.g., NaOH) [Slow Addition with Cooling] intermediate->reagent2 final_product Sodium Octanesulfonate (R-SO₃Na) + Sodium Chloride (NaCl) + Water (H₂O) (Neutral pH Solution) reagent2->final_product Acid-Base Reaction

Caption: Chemical pathway for this compound neutralization.

Experimental Protocol

Safety First: This procedure must be performed in a chemical fume hood while wearing all PPE detailed in Section 2. An ice bath must be prepared and ready before starting.

  • Preparation:

    • In the fume hood, place a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer in a large ice-water bath.

    • Choose a water-miscible solvent that will not react with the sulfonyl chloride, such as acetone or tetrahydrofuran (THF). Add a volume of solvent to the flask sufficient to ensure good stirring (e.g., 100 mL for 10g of sulfonyl chloride).

  • Controlled Hydrolysis (Quenching):

    • Slowly and cautiously add the waste this compound to the stirring solvent in the flask.

    • Fill the dropping funnel with cold water.

    • Begin adding the water dropwise to the stirred solution of this compound. The reaction is exothermic; monitor the thermometer closely and maintain the internal temperature below 20°C by controlling the rate of water addition and adding more ice to the bath as needed.

    • Rationale: Slow, dropwise addition of water prevents a rapid temperature increase and potential splashing of the corrosive material. The solvent helps to dissipate the heat generated.

    • After the addition is complete, allow the mixture to stir in the ice bath for an additional 30 minutes, then remove the ice bath and let it warm to room temperature, stirring for at least one hour to ensure the hydrolysis is complete. The reaction converts the sulfonyl chloride to 1-octanesulfonic acid and hydrochloric acid. [1]

  • Neutralization:

    • Re-immerse the flask in the ice-water bath.

    • Prepare a 6 M solution of sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃).

    • Slowly add the basic solution to the acidic mixture while monitoring the pH with litmus paper or a calibrated pH meter. Control the rate of addition to keep the temperature below 30°C.

    • Rationale: Neutralizing the strong acids generated is also an exothermic process that requires cooling to maintain control. [15] * Continue adding base until the pH of the solution is stable between 6 and 8.

Final Waste Management and Disposal

  • Treated Waste: The resulting neutralized aqueous solution may be eligible for disposal down the sanitary sewer, depending on your local regulations. [16]Crucially, you must consult and receive approval from your institution's EHS office before any sewer disposal. The solution primarily contains sodium octanesulfonate, sodium chloride, and the organic solvent used. If sewer disposal is not permitted, the neutralized solution should be collected in a clearly labeled hazardous waste container.

  • Untreated Waste: If you have chosen the direct disposal pathway, ensure the original container is tightly sealed, free of external contamination, and clearly labeled as "Hazardous Waste: this compound, Corrosive". [3]* Contaminated Materials: All materials used in the disposal process, such as gloves, absorbent pads, and empty containers, are considered hazardous waste. [17]They must be collected in a sealed, labeled bag or container and disposed of through your EHS office.

By adhering to these scientifically-grounded procedures, researchers can ensure the safe and compliant disposal of this compound, upholding the highest standards of laboratory safety and environmental responsibility.

References

  • Yale University Department of Chemistry. (2020). Guidelines for Safe Laboratory Practices. Retrieved from [Link]

  • National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. The National Academies Press. Retrieved from [Link]

  • Missouri State University. (2023). Waste Neutralization Guidance. Retrieved from [Link]

  • SDS Manager. (2023). This compound SDS. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 82261, this compound. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • S D Fine-Chem Limited. (n.d.). Safety Data Sheet: p-Toluene sulfonyl chloride. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from [Link]

  • Maren L. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations. Retrieved from [Link]

  • S D Fine-Chem Limited. (n.d.). Material Safety Data Sheet: Sulphuryl Chloride. Retrieved from [Link]

  • Princeton University Environmental Health & Safety. (n.d.). Chemical Incompatibility Chart. Retrieved from [Link]

  • ETH Zürich. (n.d.). Neutralization of Liquids Containing Chlorine Bleach. Retrieved from [Link]

  • Connor, T. H. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. NIOSH.
  • University of California, Santa Cruz. (n.d.). Rules for the Safe Handling of Chemicals in the Laboratory. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

  • New Mexico State University. (2015). Personal Protective Equipment (PPE) Guide – Chemical Resistance. Retrieved from [Link]

  • Axonator. (2024). EPA Hazardous Waste Management. Retrieved from [Link]

  • Waste360. (2019). EPA Finalizes Standards for Managing Hazardous Waste Pharmaceuticals. Retrieved from [Link]

  • U.S. Department of Health & Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM. Retrieved from [Link]

  • Reddit. (2019). r/chemhelp - Does this reaction need to occur in under dry conditions? Will water react with the sulphonylchloride?. Retrieved from [Link]

  • Safelyio. (n.d.). Personal Protective Equipment for Chemical Handling. Retrieved from [Link]

Sources

Personal protective equipment for handling 1-Octanesulfonyl chloride

[1]

Executive Summary & Hazard Architecture

1-Octanesulfonyl chloride (CAS: 7795-95-1) is a critical reagent in the synthesis of sulfonamides and ionic liquids.[1] While structurally simple, its handling requires rigorous discipline due to its dual-nature hazard profile: it is a corrosive lachrymator that possesses violent hydrolytic instability .[1]

As a Senior Application Scientist, I emphasize that the primary risk is not just direct contact, but the secondary generation of hydrogen chloride (HCl) gas upon exposure to ambient moisture or improper quenching.[1] Your safety protocol must be a self-validating system that prevents moisture ingress while protecting against immediate chemical burns.[1]

Core Hazard Profile (GHS Classifications):

  • Skin Corr.[1][2][3][4] 1B (H314): Causes severe skin burns and eye damage.[1]

  • Lachrymator: Induces severe eye irritation and tearing even at low vapor concentrations.[1]

  • Water Reactive: Hydrolyzes to form 1-octanesulfonic acid and HCl gas.[1]

Risk Assessment & PPE Logic (Diagram)

The following logic flow dictates your PPE selection based on the scale of operation.

PPE_Selection_Logiccluster_logicDecision MatrixStartStart: Risk AssessmentScale_CheckCheck Scale & SetupStart->Scale_CheckSmall_ScaleSmall Scale (<10 mL)Closed SystemScale_Check->Small_ScaleRoutineLarge_ScaleLarge Scale (>10 mL)or Open TransferScale_Check->Large_ScaleHigh RiskStd_PPEStandard PPE:Nitrile Gloves (Double)Safety GogglesLab CoatSmall_Scale->Std_PPEHigh_PPEEnhanced PPE:Laminate (Silver Shield) LinersFace Shield + GogglesChem-Resistant ApronLarge_Scale->High_PPE

Figure 1: Decision matrix for selecting appropriate PPE based on experimental scale.

Personal Protective Equipment (PPE) Matrix

Do not rely on standard "blue nitrile" gloves for prolonged contact.[1] Sulfonyl chlorides can permeate standard nitrile rubber.[1]

Protection ZoneStandard Protocol (Splash Protection)High-Risk Protocol (Immersion/Spill Cleanup)Scientific Rationale
Hand Protection Double Nitrile (min 5 mil outer).[1] Change immediately upon contamination.[1][5][6]Silver Shield / 4H Laminate (Inner) + Nitrile (Outer).[1]Sulfonyl chlorides degrade nitrile over time.[1] Laminate films provide >480 min breakthrough time.[1]
Eye/Face Chemical Splash Goggles (Indirect vented).[1]Goggles + Face Shield (8-inch minimum).[1]Lachrymator vapors can bypass safety glasses.[1] A face shield prevents skin necrosis on the neck/face during splashes.[1]
Respiratory Fume Hood (Sash at 18").[1]Respirator (Full Face) with OV/AG Cartridge .[1]OV/AG (Organic Vapor/Acid Gas) is required because hydrolysis releases HCl (Acid Gas).[1]
Body Lab Coat (100% Cotton or Nomex).[1]Chemical Resistant Apron (Tychem or PVC).[1]Synthetic blends (polyester) can melt into skin if a reaction exotherms violently.[1]
Operational Protocol: Safe Handling & Transfer

Pre-Work Checklist:

  • Dry Glassware: Ensure all receiving flasks are flame-dried or oven-dried.[1] Residual moisture will trigger HCl evolution.[1]

  • Trap Setup: If heating, route exhaust through a NaOH scrubber trap to neutralize HCl.[1]

Step-by-Step Transfer:

  • Ventilation: Perform all operations inside a functioning fume hood.[1]

  • Syringe Technique: For volumes < 20 mL, use a glass syringe with a long needle.[1] Avoid pouring.

    • Why? Pouring increases surface area, leading to higher vapor release (lachrymation) and moisture uptake.[1]

  • Positive Pressure: Maintain a slight positive pressure of Nitrogen or Argon in the source bottle to prevent back-suction of moist air.[1]

Quenching & Waste Disposal Workflow

Critical Warning: Never add water directly to neat this compound.[1] The exotherm can cause "bumping" and spray corrosive liquid.[1]

The "Controlled Hydrolysis" Method:

Quenching_WorkflowWasteReaction Waste(Contains Sulfonyl Chloride)DilutionStep 1: DiluteAdd Toluene or DCMWaste->DilutionReduce ConcentrationCoolingStep 2: Cryo-ControlCool to 0°C (Ice Bath)Dilution->CoolingControl ExothermQuenchStep 3: QuenchAdd 10% Na2CO3 (Dropwise)Cooling->QuenchNeutralize HClCheckStep 4: Verify pHTarget pH 7-8Quench->CheckDisposalFinal DisposalOrganic Waste StreamCheck->Disposal

Figure 2: Step-by-step workflow for quenching sulfonyl chloride waste safely.

Detailed Procedure:

  • Dilution: Dilute the residue with an inert solvent (Dichloromethane or Toluene) to act as a heat sink.[1]

  • Cooling: Place the vessel in an ice bath (0°C).

  • Neutralization: Slowly add a saturated solution of Sodium Carbonate (Na2CO3) or Sodium Bicarbonate .[1]

    • Observation: Expect vigorous bubbling (CO2 evolution).[1] Stop addition if the temperature spikes.[1]

  • Verification: Check pH. Once pH > 7 and bubbling ceases, the sulfonyl chloride is hydrolyzed to the sulfonate salt.[1]

  • Disposal: Separate layers if necessary. The organic layer (if DCM/Toluene used) goes to Halogenated/Non-Halogenated Organic Waste .[1] The aqueous layer (containing salts) can often go to drain only if permitted by local EHS regulations; otherwise, collect as Aqueous Waste.[1]

Emergency Response
  • Skin Contact: Immediately flush with water for 15 minutes .[1][2][7][8] Remove contaminated clothing under the shower.[1] Do not apply neutralizing agents (vinegar/baking soda) to the skin; the heat of neutralization can worsen the burn.

  • Eye Contact: Flush for 15 minutes while holding eyelids open.[1] Seek immediate ophthalmological attention.

  • Spill (Inside Hood): Cover with dry lime, sand, or soda ash.[1] Do not use combustible materials (sawdust).[1] Scoop into a dry container.

  • Spill (Outside Hood): Evacuate the area. Only personnel wearing SCBA or Full-Face Respirators with Acid Gas cartridges should attempt cleanup.[1]

References
  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 82261, this compound.[1] PubChem.[1] [Link][1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[1] National Academies Press.[1] [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.